Oxazole-5-acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDWLFWTSOMCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Oxazole-5-acetonitrile" chemical properties and structure
An In-Depth Technical Guide to Oxazole-5-acetonitrile: A Core Heterocyclic Building Block
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides a framework for its practical application.
The oxazole ring is a five-membered aromatic heterocycle featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1] This arrangement confers a unique set of electronic properties, making it a privileged scaffold in medicinal chemistry. Oxazole-containing molecules exhibit a wide spectrum of biological activities and are core components of numerous natural products and approved pharmaceuticals.[2]
This compound, specifically, is a highly valuable building block. The oxazole core provides a stable, aromatic platform capable of engaging in various biological interactions. The true synthetic versatility, however, lies in the 5-position cyanomethyl (-CH₂CN) group. This functional group is a synthetic linchpin, readily transformable into other critical moieties such as carboxylic acids, amides, and amines, allowing for extensive structure-activity relationship (SAR) studies.[3][4] Understanding the properties and synthesis of this molecule is therefore crucial for leveraging its full potential in the development of novel chemical entities.
Chemical Structure and Physicochemical Properties
The structure of this compound consists of the parent 1,3-oxazole ring substituted at the C5 position with a cyanomethyl group.
Caption: Chemical Structure of this compound.
While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be calculated and reliably predicted.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₄N₂O | (Calculated) |
| Molecular Weight | 108.10 g/mol | (Calculated) |
| CAS Number | Not assigned | (Searched) |
| Appearance | Expected to be a liquid or low-melting solid | (Inference) |
| Boiling Point | Not determined | (Requires experimental data) |
| Melting Point | Not determined | (Requires experimental data) |
| Solubility | Expected to be soluble in polar organic solvents | (Inference based on structure) |
| pKa (conjugate acid) | ~0.8 | (Estimated from parent oxazole)[5] |
Spectroscopic Signature and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral data based on the analysis of the parent oxazole ring and related nitrile-containing compounds.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the molecule's hydrogen and carbon framework. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| H-2 | ~7.9-8.1 | Singlet (s) | Oxazole C2-H | Deshielded proton adjacent to both O and N. |
| H-4 | ~7.1-7.3 | Singlet (s) | Oxazole C4-H | Shielded relative to C2-H. |
| Methylene | ~3.8-4.2 | Singlet (s) | -CH ₂CN | Protons on the carbon adjacent to the electron-withdrawing nitrile and the oxazole ring.[6] |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |
| C-2 | ~150-152 | Oxazole C2 | Carbon situated between two heteroatoms.[7] |
| C-5 | ~138-140 | Oxazole C5 | Quaternary carbon attached to the cyanomethyl group. |
| C-4 | ~125-127 | Oxazole C4 | CH carbon of the oxazole ring. |
| Nitrile | ~115-118 | -C N | Characteristic chemical shift for a nitrile carbon.[6] |
| Methylene | ~15-20 | -C H₂CN | Aliphatic carbon attached to the nitrile and the ring.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~3150 | C-H stretch (aromatic) | Medium |
| ~2260-2240 | C≡N stretch (nitrile) | Medium, Sharp[8] |
| ~1580 | C=N stretch (oxazole ring) | Strong |
| ~1480 | C=C stretch (oxazole ring) | Medium |
| ~1100 | C-O-C stretch (oxazole ring) | Strong[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
| m/z Value | Assignment | Rationale |
| 108 | [M]⁺ | Molecular Ion |
| 107 | [M-H]⁺ | Loss of a hydrogen atom.[10] |
| 81 | [M-HCN]⁺ | Loss of hydrogen cyanide.[10] |
| 68 | [M-CH₂CN]⁺ | Loss of the acetonitrile radical. |
| 40 | [C₂H₂N]⁺ | Fragment from ring cleavage.[10] |
Synthesis and Reactivity
The construction of the 5-substituted oxazole core is a well-established field in organic chemistry. The Van Leusen oxazole synthesis stands out as a particularly robust and versatile method for this purpose.[2]
The Van Leusen Oxazole Synthesis
This reaction provides a direct route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[11] The power of this method lies in the unique trifunctional nature of TosMIC, which acts as a C2N1 synthon.[2]
The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[11][12]
Caption: Key steps in the Van Leusen oxazole synthesis pathway.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Reagents:
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Glycolonitrile or a suitable protected aldehyde equivalent (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (CH₃OH), anhydrous
Procedure:
-
To a stirred solution of TosMIC in anhydrous methanol at 0 °C under an inert atmosphere (N₂ or Ar), add potassium carbonate in one portion.
-
Stir the resulting suspension for 15-20 minutes at 0 °C.
-
Add a solution of the aldehyde (e.g., glycolonitrile) in anhydrous methanol dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Key Reactivity
The reactivity of this compound is dictated by both the heterocyclic ring and the cyanomethyl substituent.
-
Oxazole Ring: The oxazole ring is aromatic but less so than thiazole.[5] It is generally resistant to electrophilic substitution. Deprotonation can occur at the C2 position, which is the most acidic proton on the ring.[5]
-
Cyanomethyl Group: This group is the primary site of synthetic manipulation.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield oxazole-5-acetic acid.
-
Reduction: The nitrile can be reduced to form 2-(oxazol-5-yl)ethan-1-amine, a valuable primary amine.
-
Alpha-Alkylation: The methylene protons are acidic and can be deprotonated with a suitable base, allowing for alkylation at the α-position.[13]
-
Applications in Drug Discovery and Synthesis
This compound is not typically a final drug product but rather a crucial intermediate. Its value stems from the synthetic transformations enabled by the cyanomethyl group.
References
- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 5. Oxazole [chemeurope.com]
- 6. rsc.org [rsc.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
An In-Depth Technical Guide to Oxazole-5-acetonitrile: Synthesis, Characterization, and Medicinal Chemistry Prospects
This guide provides a comprehensive technical overview of Oxazole-5-acetonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Due to its status as a novel or non-commercial compound, this document emphasizes foundational principles, proposed synthetic strategies, and robust characterization methodologies. We will explore the chemical rationale behind its synthesis and discuss its potential as a valuable scaffold in modern drug development, grounded in the established significance of the oxazole moiety.
Part 1: Compound Identification and Physicochemical Profile
As of the latest literature review, "this compound" does not have a registered CAS number, indicating it is not a widely available commercial product. This guide, therefore, serves as a forward-looking prospectus for its synthesis and application. The structural nomenclature defines a clear chemical entity: an oxazole ring substituted at the 5-position with an acetonitrile group (-CH₂CN).
1.1. Putative Identifiers
For the purpose of this guide, we will define this compound with the following predicted identifiers:
| Identifier | Value |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Canonical SMILES | C1=C(OC=N1)CC#N |
| InChI Key | (Predicted) |
1.2. Predicted Physicochemical Properties
The properties of this compound can be inferred from its constituent functional groups: the aromatic oxazole ring and the polar acetonitrile side chain.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow solid or oil | Based on similar small heterocyclic compounds. |
| Boiling Point | > 200 °C | The presence of a polar nitrile group and the aromatic ring will increase intermolecular forces. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile). Limited solubility in water. | The acetonitrile moiety imparts polarity, but the overall structure remains largely organic. |
| pKa (conjugate acid) | ~0.8 | The parent oxazole is a weak base.[1] |
Part 2: Proposed Synthesis and Mechanism
The synthesis of 5-substituted oxazoles can be achieved through various established methodologies. The van Leusen oxazole synthesis is a particularly powerful and convergent approach that is well-suited for preparing our target compound.[2]
2.1. The van Leusen Oxazole Synthesis Approach
This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). To achieve the desired 5-acetonitrile substitution, a modified starting material is required. A plausible route would involve starting from a protected cyanoacetaldehyde equivalent.
2.2. Proposed Experimental Protocol
Step 1: Preparation of a Suitable Aldehyde Precursor
The direct use of cyanoacetaldehyde is complicated by its reactivity. A more robust approach involves using a protected precursor, such as 2-cyano-3,3-diethoxypropionaldehyde, which can be synthesized from commercially available materials.
Step 2: van Leusen Cycloaddition
-
To a solution of tosylmethyl isocyanide (1.1 equivalents) in a suitable aprotic solvent (e.g., DME/methanol mixture) under an inert atmosphere (N₂), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Add the protected cyanoacetaldehyde precursor (1.0 equivalent) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting materials.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The crude product would be a protected form of this compound. Deprotection under acidic conditions would yield the final product.
2.3. Mechanistic Rationale
The van Leusen synthesis proceeds via a well-established mechanism. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. A series of intramolecular cyclization and elimination steps, driven by the expulsion of the stable tosyl group, leads to the formation of the oxazole ring.
Visualizing the Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Part 3: Structural Characterization and Validation
As a novel compound, rigorous structural elucidation is paramount. A combination of spectroscopic techniques would be required to unambiguously confirm the identity and purity of synthesized this compound.
3.1. Spectroscopic Characterization Suite
| Technique | Expected Observations | Information Gained |
| ¹H NMR | - A singlet for the CH₂ group (~3.5-4.5 ppm).- Two singlets in the aromatic region for the oxazole protons (~7.0-8.5 ppm). | Confirms the presence and connectivity of the proton environments. Electron-withdrawing/donating effects of substituents influence chemical shifts.[3] |
| ¹³C NMR | - A signal for the nitrile carbon (~115-120 ppm).- A signal for the CH₂ carbon (~20-30 ppm).- Signals for the oxazole ring carbons in the aromatic region (~120-160 ppm). | Provides a carbon map of the molecule, confirming the presence of all carbon atoms in their respective chemical environments. |
| FT-IR | - A sharp, medium intensity peak for the C≡N stretch (~2240-2260 cm⁻¹).- Peaks corresponding to C=N and C-O stretching in the oxazole ring (~1500-1650 cm⁻¹). | Confirms the presence of key functional groups, particularly the nitrile. |
| High-Resolution Mass Spectrometry (HRMS) | - A molecular ion peak corresponding to the exact mass of C₅H₄N₂O. | Provides definitive confirmation of the molecular formula. Fragmentation patterns can offer further structural insights.[4] |
3.2. A Self-Validating Characterization Workflow
The trustworthiness of the synthesis is established by a logical and comprehensive characterization cascade.
Caption: Logical workflow for the structural validation of a novel compound.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its value stems from its ability to act as a bioisostere for ester and amide groups, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.
4.1. The Role of the Oxazole Scaffold
-
Bioisosterism: The oxazole ring can mimic the geometry and electronic properties of amide or ester functionalities, often with improved pharmacokinetic properties such as resistance to hydrolysis.
-
Scaffold for Diversity: The oxazole ring can be readily substituted at multiple positions, allowing for the creation of diverse chemical libraries for high-throughput screening.
-
Biological Activity: Oxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[5]
4.2. Potential of this compound
The introduction of the acetonitrile group at the 5-position provides a unique handle for further chemical modification and a potential pharmacophoric element.
-
Hydrogen Bond Acceptor: The nitrile nitrogen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.
-
Metabolic Stability: The cyanomethyl group is generally stable to metabolic degradation.
-
Synthetic Handle: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide array of other functional groups and allowing for the construction of more complex molecules.
The synthesis of this compound would provide a valuable and novel building block for medicinal chemists to explore new chemical space in the pursuit of next-generation therapeutics.
References
Oxazole-5-acetonitrile: A Comprehensive Technical Guide to its Synthesis, Characterization, and Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-5-acetonitrile is a heterocyclic compound of significant interest due to the convergence of two synthetically valuable moieties: the oxazole core, a privileged scaffold in medicinal chemistry, and the acetonitrile group, a versatile functional handle for molecular elaboration. This guide provides an in-depth technical exploration of this compound, designed for professionals in chemical research and drug development. It moves beyond a simple recitation of facts to explain the causal logic behind synthetic strategies, offering field-proven insights into its preparation and characterization. We present a robust, multi-step synthetic pathway, complete with detailed protocols, mechanistic considerations, and expected analytical data. The narrative emphasizes the compound's role not as a standalone therapeutic but as a crucial building block, empowering chemists to construct complex molecular architectures with potential pharmacological applications.
Introduction: The Strategic Value of this compound
The oxazole ring system is a cornerstone of modern medicinal chemistry, appearing in a wide array of natural products and synthetic drugs valued for their diverse biological activities.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a highly sought-after structural motif.[1] When functionalized with an acetonitrile group at the 5-position, the resulting molecule, this compound, becomes a particularly powerful synthetic intermediate.[3]
The acetonitrile moiety is not merely a placeholder; it is a reactive hub. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, opening numerous avenues for diversification. This guide provides a comprehensive technical overview of the synthesis and characterization of this valuable building block, grounding every step in established chemical principles to ensure a trustworthy and authoritative resource for the practicing scientist.
Core Synthetic Strategy: A Multi-Step Approach from a Carboxylic Acid Precursor
While numerous methods exist for the general synthesis of oxazoles, a direct, one-pot synthesis of this compound is not well-established in the literature. Therefore, a more robust and reliable strategy involves the functional group interconversion of a readily accessible, pre-formed oxazole. The most logical and field-proven approach begins with an oxazole-5-carboxylic acid ester, which is systematically converted to the target acetonitrile.
This multi-step pathway offers superior control and predictability, with each transformation being a standard, high-yielding reaction in the organic chemist's toolkit. The overall workflow is a self-validating system, where the success of each step can be confirmed analytically before proceeding to the next.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols & Mechanistic Insights
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound, starting from a generic ethyl oxazole-5-carboxylate.
Step 1: Reduction of Ethyl Oxazole-5-carboxylate to 5-(Hydroxymethyl)oxazole
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve ethyl oxazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction cautiously by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-(hydroxymethyl)oxazole, which can be purified by column chromatography if necessary.
Expertise & Causality:
-
Reagent Choice: LiAlH₄ is a powerful reducing agent capable of converting the ester directly to the primary alcohol without affecting the oxazole ring. The use of a less reactive hydride, like sodium borohydride, would be ineffective for this transformation.
-
Conditions: The reaction is performed at 0 °C to control the exothermicity of the hydride reaction and prevent potential side reactions. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Workup: The Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O) is a standard and highly effective method for quenching LiAlH₄ reactions. It produces granular aluminum salts that are easily filtered, simplifying purification compared to an acidic workup which can lead to emulsion formation.
Step 2: Conversion of 5-(Hydroxymethyl)oxazole to 5-(Chloromethyl)oxazole
Protocol:
-
In a fume hood, dissolve 5-(hydroxymethyl)oxazole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the stirred solution. A gas outlet should be connected to a scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
After addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-(chloromethyl)oxazole. This intermediate is often used immediately in the next step without further purification.
Expertise & Causality:
-
Reagent Choice: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. It is advantageous because the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Safety: The reaction must be performed in a well-ventilated fume hood due to the release of toxic and corrosive gases. The quench and neutralization steps are highly exothermic and must be performed with care.
-
Trustworthiness: This is a standard Sₙi (internal nucleophilic substitution) mechanism that reliably produces the desired chloride. The intermediate is often reactive and may be sensitive to silica gel, hence it is typically used crude in the subsequent step to maximize overall yield.
Step 3: Nucleophilic Substitution to Yield this compound
Protocol:
-
Dissolve the crude 5-(chloromethyl)oxazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 eq.) to the solution. A catalytic amount of sodium iodide (NaI, 0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF/DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Expertise & Causality:
-
Reagent Choice: Sodium cyanide provides the cyanide nucleophile. NaCN is highly toxic and must be handled with extreme care, ensuring no contact with acids which would generate lethal HCN gas.
-
Solvent: A polar aprotic solvent like DMF is essential to dissolve the cyanide salt and promote the Sₙ2 reaction mechanism by solvating the cation (Na⁺) without solvating the nucleophile (CN⁻), thereby increasing its reactivity.
-
Catalyst: Catalytic NaI can accelerate the reaction. The iodide ion displaces the chloride to form the more reactive 5-(iodomethyl)oxazole in situ, which is then more rapidly displaced by the cyanide ion. This is a classic example of leveraging the Finkelstein reaction to improve kinetics.
Caption: Key mechanistic transformations in the synthesis pathway.
Physicochemical & Spectroscopic Data
The following table summarizes the expected analytical data for the successful characterization of this compound.
| Analysis Technique | Expected Data / Observation | Assignment / Rationale |
| Appearance | Off-white to light yellow solid | Based on typical small heterocyclic compounds. |
| Molecular Formula | C₅H₄N₂O | - |
| Molecular Weight | 108.10 g/mol | - |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (s, 1H)δ ~7.3 (s, 1H)δ ~3.9 (s, 2H) | H2 proton of the oxazole ringH4 proton of the oxazole ringMethylene (-CH₂-) protons |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~152 (C=N)δ ~140 (C-H)δ ~125 (C-CH₂)δ ~116 (C≡N)δ ~18 (-CH₂-) | C2 of the oxazole ringC4 of the oxazole ringC5 of the oxazole ringNitrile carbonMethylene carbon |
| Infrared (IR) Spectroscopy | ν ~2250 cm⁻¹ (weak-medium)ν ~1600-1650 cm⁻¹ (medium)ν ~1100-1200 cm⁻¹ (strong) | C≡N stretch (characteristic for nitriles)C=N stretch of the oxazole ringC-O-C stretch of the oxazole ring |
| Mass Spectrometry (EI) | m/z = 108 ([M]⁺)Fragments from loss of HCN, etc. | Molecular ion peak corresponding to the molecular weight. |
Applications in Research and Development
The "discovery" of this compound is less a singular event and more an ongoing realization of its utility as a versatile synthetic intermediate. Its value is primarily in enabling the rapid construction of more complex molecules for screening in drug discovery programs.
-
Pharmaceutical Development: The oxazole core is a known pharmacophore. The acetonitrile handle allows for the introduction of amine or carboxylic acid groups, which are crucial for modulating solubility, forming salts, and interacting with biological targets.[3] For example, the primary amine derived from the reduction of the nitrile can be used as a key coupling partner in amide bond formation to build larger, drug-like molecules.
-
Agrochemicals: Similar to pharmaceuticals, the oxazole scaffold is present in various agrochemicals. The reactivity of the nitrile group allows for the synthesis of diverse libraries of compounds to be tested for herbicidal or pesticidal activity.[3]
-
Materials Science: The rigid, aromatic oxazole core combined with the reactive nitrile group makes it a candidate for incorporation into polymers and advanced materials where specific electronic or physical properties are desired.[3]
Conclusion
This compound represents a strategic confluence of a privileged heterocyclic core and a versatile functional group. While its direct synthesis presents challenges, this guide has detailed an authoritative and reliable multi-step pathway that proceeds through well-understood, high-yielding transformations. By explaining the causality behind each experimental choice and providing a framework for its analytical characterization, we empower researchers and drug development professionals to confidently synthesize and utilize this valuable building block. The true potential of this compound lies not in its intrinsic properties, but in the vast chemical space it unlocks for the creation of novel and complex molecules poised for the next generation of scientific discovery.
References
A Technical Guide to the Spectroscopic Characterization of Oxazole-5-acetonitrile
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Oxazole-5-acetonitrile, also known as 2-(1,3-oxazol-5-yl)acetonitrile, is a heterocyclic compound featuring a five-membered oxazole ring substituted at the 5-position with a cyanomethyl group. The oxazole moiety is a prominent scaffold in medicinal chemistry and materials science, appearing in numerous biologically active natural products and synthetic compounds.[1][2] The precise characterization of substituted oxazoles like this compound is paramount for confirming its structural integrity, assessing purity, and understanding its chemical behavior, which are critical steps in drug development and chemical synthesis workflows.[3][4]
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (C₅H₄N₂O, Mol. Wt.: 108.10 g/mol ). As direct, published experimental spectra for this specific compound are not widely available, this document synthesizes predicted data grounded in the established spectroscopic principles of the parent oxazole heterocycle, analogous substituted compounds, and foundational chemical theory. We will explore its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering field-proven insights into the interpretation of its spectral features.
Molecular Structure and Spectroscopic Overview
The structure of this compound contains several key features that give rise to a distinct spectroscopic fingerprint. The aromatic oxazole ring contains two protons (H-2, H-4) and three carbons (C-2, C-4, C-5) in unique chemical environments. The substituent, a cyanomethyl group (-CH₂CN), introduces a methylene group and a nitrile functional group, both of which provide characteristic signals.
Figure 1: Structure of this compound with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show three distinct signals in the absence of complex coupling, corresponding to the two aromatic protons on the oxazole ring and the two aliphatic protons of the methylene bridge.
-
Causality of Chemical Shifts:
-
H-2 Proton: Located between two electronegative heteroatoms (O and N), this proton is highly deshielded and is expected to appear furthest downfield as a sharp singlet. The parent oxazole shows this proton at 7.95 ppm.[5]
-
H-4 Proton: This proton is adjacent to the oxygen atom and the substituted C-5 carbon. It is expected to be in the aromatic region but upfield relative to H-2, appearing as a singlet. The parent oxazole shows the H-4 proton at 7.09 ppm.[5]
-
Methylene Protons (-CH₂-): These protons are attached to an sp²-hybridized carbon of the aromatic ring and are adjacent to an electron-withdrawing nitrile group. This environment places their chemical shift in the range of 3.8-4.2 ppm, appearing as a singlet integrating to two protons.[6]
-
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 (Oxazole) | 8.0 - 8.2 | Singlet (s) | 1H |
| H-4 (Oxazole) | 7.3 - 7.5 | Singlet (s) | 1H |
| -CH₂- | 3.8 - 4.2 | Singlet (s) | 2H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five unique carbon atoms in the molecule.
-
Causality of Chemical Shifts:
-
C-2 Carbon: Similar to its attached proton, C-2 is positioned between oxygen and nitrogen, causing significant deshielding and placing its resonance far downfield.[7]
-
C-4 and C-5 Carbons: These are typical sp²-hybridized carbons within a heteroaromatic system. C-5, being the point of substitution, will have its chemical shift influenced by the cyanomethyl group.
-
Methylene Carbon (-CH₂-): This sp³-hybridized carbon is found in the aliphatic region of the spectrum. Its attachment to the aromatic ring shifts it downfield compared to a simple alkane.
-
Nitrile Carbon (-CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-120 ppm, which is a key diagnostic signal.[8]
-
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Oxazole) | 150 - 155 |
| C-4 (Oxazole) | 138 - 142 |
| C-5 (Oxazole) | 125 - 130 |
| -CN (Nitrile) | 115 - 120 |
| -CH₂- | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Key Diagnostic Bands:
-
C≡N Stretch: The most characteristic peak in the spectrum will be a sharp, medium-intensity absorption corresponding to the nitrile triple bond stretch. This peak is typically found in a relatively clean region of the spectrum, around 2250 cm⁻¹, making it a powerful diagnostic tool.[9]
-
Aromatic C-H Stretch: A weak absorption above 3000 cm⁻¹ (typically ~3100 cm⁻¹) is indicative of the C-H bonds on the oxazole ring.
-
Oxazole Ring Vibrations: A series of absorptions between 1500 and 1650 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the aromatic ring.
-
C-O-C Stretch: A strong band associated with the C-O-C stretching of the oxazole ether linkage is expected around 1000-1100 cm⁻¹.[10]
-
Table 3: Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3120 | Weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Weak-Medium |
| C≡N Stretch (Nitrile) | 2245 - 2260 | Medium, Sharp |
| C=N / C=C Ring Stretches | 1500 - 1650 | Medium |
| C-O-C Ring Stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, Electron Ionization (EI) would likely be employed.
-
Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at m/z = 108 , corresponding to the molecular weight of the compound (C₅H₄N₂O).
-
Key Fragmentation Pathways: The fragmentation of oxazoles is a well-studied process.[11] The primary fragmentation events for this compound are expected to involve the cleavage of the substituent and the characteristic rupture of the heterocyclic ring.
-
Loss of Cyanomethyl Radical: Cleavage of the C5-CH₂CN bond would result in the loss of a cyanomethyl radical (•CH₂CN, 40 Da), leading to a fragment ion at m/z = 68 . This corresponds to the oxazol-5-yl cation.
-
Ring Cleavage - Loss of HCN: A common fragmentation pathway for oxazoles is the elimination of hydrogen cyanide (HCN, 27 Da) from the ring itself, which would yield a fragment at m/z = 81 .
-
Ring Cleavage - Loss of CO: Another characteristic fragmentation involves the loss of carbon monoxide (CO, 28 Da), which would produce a fragment ion at m/z = 80 .
-
Figure 2: Predicted Key Fragmentation Pathways for this compound in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following self-validating experimental protocols are recommended.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220-240 ppm.
-
Co-add 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Solid Film: If the sample is a low-melting solid or oil, place a small drop between two KBr or NaCl salt plates and gently press to form a thin film.
-
KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
-
Background Collection: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and record a background spectrum (typically 32-64 scans). This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.[12]
-
Sample Analysis: Place the prepared sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion, or introduce the sample through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface for separation prior to analysis.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used to primarily observe the protonated molecular ion [M+H]⁺ at m/z = 109.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200) using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole instrument.[13]
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the lower mass fragment ions and compare their m/z values to predicted fragmentation pathways to corroborate the proposed structure.
Conclusion
The spectroscopic profile of this compound is defined by a set of distinct and complementary features. ¹H and ¹³C NMR spectroscopy confirm the core carbon-hydrogen framework through characteristic chemical shifts for the oxazole ring and cyanomethyl substituent. Infrared spectroscopy provides unambiguous evidence of the key nitrile functional group via its sharp C≡N stretching band. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the cleavage of the substituent and fragmentation of the oxazole ring. Together, these techniques provide a robust and self-validating analytical workflow for the unequivocal identification and characterization of this compound, supporting its application in research and development.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijcps.org [ijcps.org]
- 5. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. Thin-film infrared spectroscopy of acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxazole [webbook.nist.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. sites.temple.edu [sites.temple.edu]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity and Stability Profile of Oxazole-5-acetonitrile
Foreword: Navigating the Chemical Landscape of a Privileged Scaffold
For the discerning researcher in drug discovery and development, the oxazole core represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic and steric properties allow for tailored interactions with a wide array of biological targets. Within this important class of heterocycles, oxazole-5-acetonitrile emerges as a particularly versatile building block. The strategic placement of the acetonitrile moiety at the C5 position imbues the oxazole ring with a distinct reactivity profile, opening up a rich chemical space for the synthesis of novel molecular entities.
This technical guide provides a comprehensive exploration of the reactivity and stability of this compound. Moving beyond a mere recitation of facts, we will delve into the causal relationships that govern its chemical behavior. Every protocol and stability consideration presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to confidently and effectively utilize this compound in their synthetic endeavors.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between the inherent electronic properties of the oxazole ring and the strong inductive and mesomeric effects of the C5-acetonitrile substituent.
The oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom.[2] This arrangement results in a π-electron system, though its aromaticity is less pronounced than that of isosteric thiazoles. The electronegative oxygen and nitrogen atoms create an uneven electron distribution, rendering the ring electron-deficient.[1] The acidity of the ring protons generally follows the order C2 > C5 > C4.[1]
The introduction of the strongly electron-withdrawing acetonitrile group (-CH₂CN) at the C5 position significantly perturbs this electronic landscape. This substituent exerts a powerful -I (inductive) effect, further depleting the electron density of the oxazole ring. This has several important consequences:
-
Increased Acidity of Ring Protons: The C2-H and C4-H protons become significantly more acidic, facilitating deprotonation with appropriate bases.
-
Activation towards Nucleophilic Attack: The electron-deficient nature of the ring is enhanced, making it more susceptible to attack by nucleophiles, particularly at the C2 and C4 positions.
-
Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards electrophilic aromatic substitution.
The Reactivity Profile: A Dichotomy of Functionality
The chemical behavior of this compound can be broadly categorized into reactions involving the oxazole ring and those centered on the acetonitrile moiety.
Reactions Involving the Oxazole Ring
The electron-deficient nature of the oxazole ring in this molecule dictates its reactivity towards various reagents.
While nucleophilic substitution on an unsubstituted oxazole ring is rare, the presence of a strong electron-withdrawing group like acetonitrile at C5 can facilitate such reactions, especially if a suitable leaving group is present at an activated position (e.g., C2). For instance, in analogous nitro-substituted systems, the nitro group can be displaced by various nucleophiles.[3][4] This suggests that if a leaving group were present at the C2 position of this compound, it would be susceptible to nucleophilic displacement. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing group.[5][6]
The C2 proton of the oxazole ring is the most acidic, and its acidity is further enhanced by the C5-acetonitrile group. Treatment with strong bases, such as organolithium reagents, can lead to deprotonation at C2. However, the resulting 2-lithiooxazole can be unstable and may undergo ring-opening to form an isocyanide intermediate. This reactivity must be carefully considered when planning synthetic transformations that involve strong bases.
Oxazoles can function as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a pathway to substituted pyridines.[7] The electron-withdrawing nature of the C5-acetonitrile group would likely make the oxazole a more electron-poor diene, favoring reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder).
Reactions of the Acetonitrile Moiety
The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.
The nitrile group can be hydrolyzed under either acidic or alkaline conditions to yield the corresponding carboxylic acid (oxazole-5-acetic acid) or, as an intermediate, the carboxamide.[8]
-
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, will typically yield the carboxylic acid and the corresponding ammonium salt.[9]
-
Alkaline Hydrolysis: Refluxing with an aqueous base, such as sodium hydroxide, will initially produce the sodium salt of the carboxylic acid and ammonia gas.[8][9] Subsequent acidification is necessary to obtain the free carboxylic acid.[9]
The nitrile group can be reduced to a primary amine (2-(oxazol-5-yl)ethan-1-amine). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.[10][11] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[11] The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[12]
Stability Profile: A Guide to Handling and Storage
The stability of this compound is a critical consideration for its successful application in synthesis. Oxazoles, in general, are thermally stable aromatic compounds.[1][13] However, the presence of the functional acetonitrile group and the electronic nature of the ring can lead to specific instabilities.
Thermal and Photochemical Stability
Oxazoles are generally considered to be thermally stable and can often be distilled at high temperatures without decomposition.[1] However, prolonged heating, especially in the presence of catalysts or reactive species, could lead to degradation. The thermal stability of substituted oxadiazoles, a related class of heterocycles, has been shown to be above 330 °C.[14]
Regarding photochemical stability, oxazole rings can undergo photolysis.[15] The specific photochemical reactivity of this compound has not been extensively reported, but it is advisable to protect it from prolonged exposure to UV light, as is good practice for many complex organic molecules.[15][[“]]
pH Stability
-
Acidic Conditions: The oxazole ring is generally more stable in acidic conditions compared to its resistance to oxidation.[1] However, strong acidic conditions, especially at elevated temperatures, could lead to hydrolysis of the nitrile group as previously discussed. Some functionalized oxazoles have been shown to be labile under acidic conditions.[17]
-
Basic Conditions: The molecule is susceptible to degradation under strong basic conditions. The increased acidity of the C2 proton makes it prone to deprotonation, which can initiate ring-opening pathways. Additionally, strong aqueous base will hydrolyze the nitrile group.
Summary of Stability and Storage Recommendations
| Condition | Stability Consideration | Recommendation |
| Temperature | Generally good thermal stability. | Store in a cool, dry place. Avoid prolonged exposure to high temperatures. |
| Light | Potential for photochemical degradation. | Store in an amber vial or in the dark. |
| pH | Susceptible to hydrolysis in strong acid or base. Potential for base-mediated ring-opening. | Avoid strongly acidic (pH < 2) and strongly basic (pH > 12) conditions, especially at elevated temperatures. |
| Atmosphere | Generally stable in air. | For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon). |
Table 1: Stability and Storage Summary for this compound.
Experimental Protocols: Representative Methodologies
The following protocols are provided as illustrative examples for the transformation of functionalities present in or derived from this compound. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.
Protocol 1: Alkaline Hydrolysis of a Heterocyclic Nitrile to a Carboxylic Acid
This protocol is adapted from general procedures for nitrile hydrolysis.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. The evolution of ammonia gas is also an indicator of reaction progress.
-
Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully acidify the solution to pH 2-3 with cold 6M hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield oxazole-5-acetic acid.
Protocol 2: Reduction of a Heterocyclic Nitrile to a Primary Amine with LiAlH₄
This protocol is based on standard procedures for LiAlH₄ reductions of nitriles.[11][18]
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous diethyl ether or THF.
-
Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Isolation: Filter the granular solid and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(oxazol-5-yl)ethan-1-amine. The product can be further purified by distillation or chromatography.
Conclusion: A Versatile Synthon for Modern Drug Discovery
This compound presents a compelling profile of reactivity and stability that makes it a valuable asset in the arsenal of the medicinal chemist. Its dual functionality—an electron-deficient aromatic ring and a transformable nitrile group—offers multiple avenues for synthetic elaboration. By understanding the electronic factors that govern its behavior, researchers can strategically employ this molecule to construct complex and diverse chemical entities. The key to its successful application lies in the careful selection of reaction conditions to selectively target either the oxazole core or the acetonitrile side chain. With the insights provided in this guide, scientists are well-equipped to harness the full potential of this powerful building block in the ongoing quest for novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. chemrxiv.org [chemrxiv.org]
- 18. ch.ic.ac.uk [ch.ic.ac.uk]
The Rising Profile of Oxazole-5-acetonitrile Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Drug Development
For Immediate Release
A Deep Dive into the Pharmacological Potential of Oxazole-5-acetonitrile and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
The oxazole moiety, a five-membered aromatic heterocycle containing oxygen and nitrogen, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs.[1][2] Within this important class of compounds, derivatives of the "this compound" core are emerging as a particularly promising area of research, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
The Oxazole Core: A Foundation for Diverse Biological Activity
The versatility of the oxazole ring allows for substitutions at various positions, profoundly influencing the molecule's pharmacological profile.[1] The substitution pattern plays a pivotal role in defining the biological activities, which span from antimicrobial and anticancer to anti-inflammatory, antidiabetic, and antioxidant effects.[1][2] The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions, facilitating binding to a wide array of biological targets such as enzymes and receptors.[1]
Anticancer Activity: Targeting Proliferative Pathways
Derivatives of the oxazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[3][4][5] Research has shown that these compounds can target key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action:
Oxazole derivatives have been shown to exert their anticancer effects by inhibiting novel targets such as STAT3 and G-quadruplexes.[3] They can also interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] Other identified targets include DNA topoisomerase enzymes, protein kinases, and various other proteins involved in cell cycle control and survival.[3]
Structure-Activity Relationship (SAR) Insights:
A study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles revealed that the nature and position of substituents on the aryl rings significantly impact their anti-proliferative activity. For instance, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide showed high activity against non-small cell lung cancer cell lines.[6] The presence of electron-withdrawing groups on the phenyl rings has been observed to enhance anticancer activity in some series.[2]
Data Summary: Anticancer Activity of Oxazole Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| 2-Arylbenzoxazole-5-acetic acid derivatives | MCF-7 (Breast), HCT-116 (Colon) | Cytotoxic | [7] |
| 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles | HOP-92 (Lung), NCI-H226 (Lung) | Anti-proliferative, Cytotoxic | [6] |
| 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl) oxazoles | Various | Potent Anticancer Activity | [2] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HOP-92) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized oxazole derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Data Analysis: The formazan crystals are dissolved by adding 150 µL of DMSO to each well. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 (concentration inhibiting 50% of cell growth) is determined.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Oxazole derivatives have shown considerable promise in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[1][8][9]
Mechanism of Action:
The exact mechanisms of antimicrobial action for many oxazole derivatives are still under investigation. However, it is believed that their ability to interact with essential microbial enzymes and disrupt cell wall synthesis contributes to their efficacy.[1]
Structure-Activity Relationship (SAR) Insights:
In a series of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles, the nature of the substituents on both the phenyl and piperazine rings was found to be crucial for antimicrobial activity.[8] The presence of electron-withdrawing groups was shown to enhance activity against certain bacterial strains.[2]
Data Summary: Antimicrobial Activity of Oxazole Derivatives
| Compound Class | Tested Organisms | MIC Range (µg/mL) | Reference |
| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Standard bacterial and fungal strains, drug-resistant isolates | 32-1024 | [8] |
| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Not specified, but some compounds showed good activity | [9] |
| 5(4H)-Oxazolone-Based Sulfonamides | Gram-positive and Gram-negative bacteria, fungi | Promising activity, some with MICs of 4-8 µg/mL | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of novel oxazole derivatives.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of the this compound Scaffold: A Generalized Approach
The synthesis of the oxazole ring can be achieved through various established methods, with the Robinson-Gabriel synthesis and the Van Leusen reaction being among the most common.[9][11] The introduction of the acetonitrile moiety at the 5-position can be accomplished through various synthetic strategies, often starting from a precursor with a suitable functional group at that position.
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound derivatives.
Future Directions and Conclusion
The biological activities of this compound and its derivatives represent a fertile ground for further research and development. The versatility of the oxazole scaffold, combined with the reactivity of the acetonitrile group, offers a powerful platform for the design of novel therapeutic agents. Future studies should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and expanding the scope of their biological evaluation to other therapeutic areas. The continued exploration of this promising chemical space holds the potential to deliver next-generation drugs with improved efficacy and safety profiles.
References
- 1. iajps.com [iajps.com]
- 2. ijmpr.in [ijmpr.in]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 5. eurekaselect.com [eurekaselect.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of Oxazole-5-acetonitrile: An In-depth Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Oxazole Moiety as a Privileged Scaffold in Modern Drug Discovery
The oxazole ring system, a five-membered heterocycle containing both nitrogen and oxygen, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide range of biological targets, including enzymes and receptors.[3] This has led to the discovery and development of numerous therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4] The versatility of the oxazole core makes it a privileged scaffold in the design of novel bioactive compounds.[2]
Within the diverse family of oxazole-based building blocks, oxazole-5-acetonitrile (also known as 2-(1,3-oxazol-5-yl)acetonitrile) emerges as a particularly valuable synthon. Its structure combines the stable, aromatic oxazole ring with a reactive acetonitrile side chain. This dual functionality offers a powerful toolkit for the synthetic chemist, enabling a wide array of chemical transformations for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound as a building block, detailing its synthesis, physicochemical properties, and key applications in organic synthesis and drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis. This compound is an off-white to light yellow solid with a melting point in the range of 44-48 °C.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68776-61-4 | [5] |
| Molecular Formula | C₅H₄N₂O | [5] |
| Molecular Weight | 108.10 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 44-48 °C | [5] |
While a publicly available, fully characterized set of spectra for this compound is not readily found in the literature, data from isomeric and related structures allow for a reliable prediction of its key spectroscopic features. For instance, the isomeric 2-(benzo[d]oxazol-2-yl)acetonitrile provides a useful comparison for the expected chemical shifts.[6]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | The methylene protons (-CH₂CN) are expected to appear as a singlet, likely in the range of δ 3.8-4.2 ppm. The protons on the oxazole ring would appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). |
| ¹³C NMR | The nitrile carbon (-CN) would be observed around δ 115-120 ppm. The methylene carbon (-CH₂CN) would likely appear in the range of δ 15-20 ppm. The carbons of the oxazole ring would resonate in the aromatic region, with their specific shifts influenced by the heteroatoms. |
| IR (cm⁻¹) | A sharp, medium-intensity peak characteristic of the nitrile C≡N stretch is expected around 2250 cm⁻¹. Bands corresponding to C=N and C=C stretching of the oxazole ring would be present in the 1650-1450 cm⁻¹ region. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 108.10. |
Synthesis of this compound: A Proposed Protocol
While a variety of methods exist for the synthesis of substituted oxazoles, a specific, detailed protocol for this compound is not prominently featured in the literature.[7] However, drawing from established methodologies for related heterocyclic acetonitriles, a robust and plausible synthetic route can be proposed. The synthesis of the isomeric 2-(benzo[d]oxazol-2-yl)acetonitrile from 2-aminophenol and 2-cyanoacetimidate hydrochloride provides a strong basis for a potential pathway.[6] A likely approach would involve the condensation of a suitable three-carbon precursor bearing a nitrile group with a formamide equivalent to construct the oxazole ring.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of its active methylene group (-CH₂CN). The electron-withdrawing nature of both the adjacent nitrile group and the oxazole ring significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a stabilized carbanion. This nucleophilic intermediate is the key to a multitude of carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds, involving their base-catalyzed reaction with aldehydes or ketones to form α,β-unsaturated products.[8][9] this compound is an excellent substrate for this transformation, readily reacting with a wide range of aromatic and heteroaromatic aldehydes.
The resulting 2-(oxazol-5-yl)-3-arylacrylonitriles are themselves versatile intermediates, containing a conjugated system that can participate in various cycloaddition and Michael addition reactions for the synthesis of more complex heterocyclic systems.
Exemplary Protocol: Knoevenagel Condensation with an Aromatic Aldehyde [8][10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol or acetonitrile (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (0.1 mmol) or ammonium acetate (0.2 mmol).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α,β-unsaturated nitrile.
Alkylation Reactions
The nucleophilic carbanion of this compound can also be readily alkylated by treatment with alkyl halides. This reaction provides a straightforward method for introducing alkyl chains at the α-position to the nitrile, further diversifying the range of accessible structures.
Exemplary Protocol: α-Alkylation
-
Base Treatment: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (NaH, 1.1 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL).
-
Carbanion Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
A significant application of oxazole-containing building blocks is in the synthesis of small-molecule kinase inhibitors.[11][12] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] The oxazole scaffold is frequently found in the core structures of potent and selective kinase inhibitors.
Conclusion and Future Outlook
This compound is a high-potential building block for organic synthesis and medicinal chemistry. Its value lies in the strategic combination of a stable, medicinally relevant oxazole core and a synthetically versatile active methylene group. This dual functionality provides a reliable and efficient entry point to a wide array of more complex molecular structures, including α,β-unsaturated nitriles and α-substituted acetonitriles.
While the full synthetic potential of this specific synthon is still being explored, the established reactivity of its core components points towards significant opportunities, particularly in the construction of novel heterocyclic systems and in the development of targeted therapeutics like kinase inhibitors. As the demand for novel, structurally diverse small molecules continues to grow in the field of drug discovery, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as Colorimetric Probes for Zn: Synthesis and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7320994B2 - Triazole derivatives as tachykinin receptor antagonists - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
The Oxazole-5-Acetonitrile Scaffold: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Importance of a Versatile Heterocycle
In the vast landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is paramount. Among the privileged heterocyclic systems, the oxazole ring—a five-membered aromatic structure containing nitrogen and oxygen—has emerged as a cornerstone in the design of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have cemented its status as a valuable pharmacophore.[2][3] This guide delves into a specific and highly strategic derivative: oxazole-5-acetonitrile .
While the broader oxazole family is well-documented for its presence in anticancer, antimicrobial, and anti-inflammatory agents, the 5-acetonitrile derivative holds a special significance as a key building block, particularly in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors.[2][4] The introduction of the cyanomethyl (-CH₂CN) group at the 5-position provides a critical chemical handle for synthetic elaboration and plays a crucial role in molecular recognition at the target's active site. This guide offers a comprehensive review of its synthesis, physicochemical properties, and pivotal role in the development of next-generation therapeutics, providing field-proven insights for drug development professionals.
Physicochemical Properties and Strategic Role
The this compound scaffold is a planar, aromatic system. The oxazole ring itself is electron-rich, yet the pyridine-type nitrogen atom at position 3 acts as a hydrogen bond acceptor. The true strategic value of this molecule, however, lies in the cyanomethyl group at the C5 position.
-
Hydrogen Bonding: The nitrile nitrogen is a potent hydrogen bond acceptor, a critical feature for anchoring a ligand within a protein's binding pocket.
-
Dipolar Interactions: The C≡N triple bond possesses a strong dipole moment, enabling favorable interactions with polar residues in an enzyme's active site.
-
Metabolic Stability: The oxazole ring is generally stable to metabolic degradation, offering a robust core for drug design.
-
Synthetic Handle: The acidic methylene protons (adjacent to the nitrile) provide a reactive site for further chemical modification, allowing for the construction of more complex molecules.
It is this combination of features that makes this compound a sought-after intermediate, particularly in the synthesis of kinase inhibitors where precise interactions within the ATP-binding site are essential for potency and selectivity.
Synthesis of the this compound Core
The construction of the 5-substituted oxazole ring is a well-established field in organic synthesis. Several methods can be adapted for the specific synthesis of this compound, with the Van Leusen Oxazole Synthesis being a particularly prominent and versatile approach.
Key Synthetic Strategy: The Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][5] This reaction is a cornerstone for the synthesis of the this compound core, although it produces a 5-substituted oxazole without the acetonitrile group directly. A subsequent nucleophilic substitution is typically required to introduce the cyanomethyl moiety.
The general workflow can be envisioned as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Representative Two-Step Synthesis
While direct synthesis protocols for the parent this compound are not abundant in publicly accessible literature, a robust synthesis can be designed based on established methodologies for analogous structures, such as 2-(5-methylisoxazol-3-yl)acetonitrile.[6][7] The following protocol outlines a reliable, two-step approach starting from a suitable precursor.
Step 1: Synthesis of 5-(Chloromethyl)oxazole
-
To a stirred solution of 5-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine (0.05 eq).
-
Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain crude 5-(chloromethyl)oxazole, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-(Oxazol-5-yl)acetonitrile
-
Caution: Cyanide salts are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare an aqueous solution of sodium cyanide (1.5 eq) in deionized water (5 volumes).
-
In a separate vessel, dissolve the crude 5-(chloromethyl)oxazole (1.0 eq) from Step 1 in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF, 10 volumes).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq), to the organic solution.
-
Heat the biphasic mixture to 50-60 °C and add the aqueous sodium cyanide solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-12 hours).
-
After completion, cool the reaction mixture to room temperature and add water to dissolve any remaining salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(oxazol-5-yl)acetonitrile.
Application in Medicinal Chemistry: A Case Study in JAK Inhibitors
The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of highly selective kinase inhibitors. The Janus kinases (JAKs) are a family of tyrosine kinases that are critical in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory diseases and cancers, making JAKs a prime therapeutic target.[7][8]
Ruxolitinib, the first FDA-approved JAK1/JAK2 inhibitor, exemplifies the importance of precise molecular architecture in achieving potent and selective inhibition.[7][8] While ruxolitinib itself contains a pyrazole-acetonitrile moiety, the development of next-generation JAK inhibitors and analogues frequently explores the use of bioisosteric replacements like the this compound scaffold to modulate properties such as selectivity, potency, and pharmacokinetics.
Caption: General binding mode of a kinase inhibitor incorporating the this compound scaffold.
Structure-Activity Relationship (SAR) Insights
In the context of JAK inhibitors, the cyanomethyl group of the this compound scaffold plays a pivotal role:
-
Target Engagement: The nitrile group often extends towards the solvent-exposed region of the ATP-binding pocket, where its ability to act as a hydrogen bond acceptor can form a key interaction with backbone amides or water molecules, anchoring the inhibitor.
-
Selectivity: The specific vector and electronic nature of the cyanomethyl group, compared to other small substituents, can be tuned to achieve selectivity between different kinase isoforms (e.g., JAK1 vs. JAK2 vs. JAK3). First-generation JAK inhibitors often had side effects attributed to a lack of selectivity, a challenge that second-generation inhibitors aim to overcome.[9]
-
Physicochemical Properties: The nitrile group is a relatively small, polar group that can improve aqueous solubility and other pharmacokinetic properties compared to larger, more lipophilic moieties, without introducing metabolic liabilities.
Table 1: Representative Activities of Oxazole-Containing Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Key Structural Feature | Reference |
| Phenyl-oxazole Derivatives | Antiproliferative | Varies (µM range) | 2,4,5-trisubstitution | [Liu et al., 2009] |
| Quinolyl-oxazoles | PDE4 | Picomolar range | 5-α-aminoethyl group | [Manallack et al., 2004] |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Varies | Fused heterocyclic core | [Sławiński et al., 2021] |
Note: Data presented is for general oxazole-containing inhibitors to illustrate the scaffold's potential. Specific data for this compound derivatives in JAK inhibition is often proprietary and found within patent literature.
Conclusion and Future Perspectives
This compound is more than just another heterocyclic compound; it is a strategic and highly valuable building block in modern drug discovery. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. Its true power is realized in its application, where the unique combination of the stable oxazole core and the functionally critical cyanomethyl group allows for the design of potent and selective inhibitors for challenging targets like the Janus kinases.
As the demand for more refined and targeted therapies grows, the importance of "smart" building blocks like this compound will only increase. Future research will likely focus on developing more efficient and greener synthetic routes to this intermediate and exploring its incorporation into inhibitors for other kinase families and therapeutic targets. For medicinal chemists and drug development professionals, a thorough understanding of the synthesis and application of this scaffold is an invaluable asset in the quest for the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 8. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Oxazole-5-acetonitrile: A Versatile Intermediate for Modern Drug Discovery
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere in numerous pharmacologically active agents. This technical guide delves into the untapped potential of oxazole-5-acetonitrile, a strategically functionalized building block poised for significant impact in pharmaceutical development. We will explore viable synthetic pathways, dissect the reactivity of its key functional groups, and present its application in the synthesis of complex molecular architectures, thereby providing researchers and drug development professionals with a comprehensive understanding of its utility as a versatile pharmaceutical intermediate.
Introduction: The Enduring Significance of the Oxazole Moiety
The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] The oxazole nucleus is found in drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antibacterial agents.[3][4][5][6]
This compound, with its reactive nitrile and methylene functionalities appended to the C5 position of the oxazole ring, represents a particularly valuable, yet underexplored, intermediate. This strategic placement of functional groups opens a gateway to a diverse range of chemical transformations, allowing for the facile introduction of various pharmacophores and the construction of complex molecular scaffolds.
Synthetic Strategies for this compound
While direct literature procedures for the synthesis of this compound are scarce, several established methods for the preparation of substituted oxazoles can be logically extended to its synthesis. The following section outlines three plausible and robust synthetic routes.
Route 1: Nucleophilic Substitution on a Pre-formed Oxazole Ring
This is arguably the most direct and classical approach, predicated on the availability of a 5-(halomethyl)oxazole precursor. The key transformation is a nucleophilic substitution (SN2) reaction where a cyanide salt displaces a halide.
References
A Theoretical and Computational Blueprint for Investigating Oxazole-5-Acetonitrile: A Guide for Medicinal Chemists and Molecular Modelers
This technical guide provides a comprehensive framework for the theoretical and computational investigation of oxazole-5-acetonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct computational studies on this specific molecule are not extensively reported in the current literature, its oxazole core is a well-established pharmacophore present in numerous biologically active compounds.[1] This guide, therefore, serves as a detailed blueprint for researchers, outlining the essential computational methodologies to elucidate its structural, electronic, and potential bio-interactive properties. By following this proposed workflow, researchers can generate robust, predictive data to guide further experimental studies and drug discovery efforts.
Introduction to this compound: A Scaffold of Potential
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in drug design, valued for its rigid, planar structure and the capacity of its heteroatoms to engage in hydrogen bonding and other non-covalent interactions. Oxazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This compound, with the chemical structure depicted below, combines this important heterocyclic core with a reactive acetonitrile functional group. The acetonitrile moiety can act as a hydrogen bond acceptor or be involved in various chemical transformations, making it an intriguing candidate for further investigation.
Chemical Structure of this compound:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Oxazole-5-acetonitrile
These application notes provide detailed protocols and expert insights for the synthesis of oxazole-5-acetonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a comprehensive guide to plausible synthetic routes, procedural details, and the underlying chemical principles.
Introduction: The Significance of this compound
The oxazole moiety is a cornerstone in numerous biologically active compounds, exhibiting a wide spectrum of activities, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer properties.[1] The introduction of a nitrile group at the 5-position of the oxazole ring, as in this compound, provides a versatile chemical handle for further molecular elaboration, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide explores robust and adaptable synthetic strategies for the preparation of this key compound.
Strategic Approaches to Synthesis
The synthesis of 5-substituted oxazoles can be approached through several established methodologies. Below, we detail two primary, reliable strategies adapted for the specific synthesis of this compound: the Van Leusen Oxazole Synthesis and a multi-step approach involving the construction and subsequent functionalization of the oxazole core.
Strategy 1: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful and direct method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4] This one-pot reaction is prized for its operational simplicity and generally mild conditions.[4]
Causality and Mechanistic Insight
The reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.[2][3] Subsequent base-promoted elimination of the tosyl group leads to the aromatic oxazole ring.[5] The choice of a suitable aldehyde precursor is critical for the successful synthesis of this compound. A logical precursor is 2-formylacetonitrile (or a protected equivalent), which directly installs the required cyanomethyl group at the 5-position.
Visualizing the Van Leusen Reaction Workflow
Caption: A streamlined workflow for the Van Leusen synthesis of this compound.
Detailed Experimental Protocol: Van Leusen Synthesis
Materials:
-
2-Formylacetonitrile (or a suitable protected precursor)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Addition of Reagents: To the stirred solvent, add potassium carbonate (2.0 equivalents) and TosMIC (1.0 equivalent).
-
Aldehyde Addition: Cool the suspension to 0 °C and add a solution of 2-formylacetonitrile (1.0 equivalent) in methanol dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Expert Notes:
-
The use of an anhydrous solvent is crucial as water can interfere with the reaction.
-
2-Formylacetonitrile is reactive; using a protected form like its diethyl acetal, followed by in-situ deprotection with a mild acid, can be an effective alternative.
-
The choice of base can be critical; other non-nucleophilic bases like DBU can also be employed.
Strategy 2: Robinson-Gabriel Synthesis and Analogue Approach
The Robinson-Gabriel synthesis is a classic and highly versatile method for preparing oxazoles, involving the cyclodehydration of 2-acylamino ketones.[6][7] While direct synthesis of this compound via this method would require a complex starting material, a more practical approach involves a two-step sequence: synthesis of a 5-(halomethyl)oxazole intermediate followed by nucleophilic substitution with a cyanide salt.
Causality and Mechanistic Insight
Part A: Robinson-Gabriel Synthesis of 5-(Chloromethyl)oxazole: This step requires a 2-acylamino ketone precursor. For instance, the reaction of chloroacetamide with 1-chloro-3-hydroxyacetone would yield the necessary intermediate, which upon cyclodehydration with a strong dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide), furnishes the 5-(chloromethyl)oxazole.[8][9]
Part B: Nucleophilic Substitution: The resulting 5-(chloromethyl)oxazole possesses a reactive chloromethyl group, which is susceptible to nucleophilic substitution by a cyanide anion (e.g., from sodium cyanide) to yield the final product, this compound.
Visualizing the Robinson-Gabriel Analogue Workflow
Caption: A two-part workflow for the synthesis of this compound via a Robinson-Gabriel analogue approach.
Detailed Experimental Protocol: Robinson-Gabriel Analogue
Part A: Synthesis of 5-(Chloromethyl)oxazole
Materials:
-
Chloroacetamide
-
1-Chloro-3-hydroxyacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of Acylamino Ketone: (This step may require specific literature procedures for the chosen starting materials). A common approach is the careful reaction of the amine and halo-ketone precursors.
-
Cyclodehydration: To the crude 2-acylamino ketone intermediate, slowly add concentrated sulfuric acid at 0 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 4-6 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation or column chromatography to obtain 5-(chloromethyl)oxazole.
Part B: Synthesis of this compound
Materials:
-
5-(Chloromethyl)oxazole
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(chloromethyl)oxazole (1.0 equivalent) in DMSO.
-
Cyanide Addition: Add sodium cyanide (1.2 equivalents) portion-wise.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour into water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Safety Precaution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be avoided during workup to prevent the formation of toxic hydrogen cyanide gas.
Comparative Analysis of Synthetic Routes
| Feature | Strategy 1: Van Leusen Synthesis | Strategy 2: Robinson-Gabriel Analogue |
| Number of Steps | 1 (One-pot) | 2-3 |
| Starting Materials | 2-Formylacetonitrile, TosMIC | Chloroacetamide, Halo-ketone, NaCN |
| Key Advantages | High convergency, operational simplicity. | Utilizes more common starting materials, well-established classical reactions. |
| Potential Challenges | Stability and availability of 2-formylacetonitrile. | Use of harsh dehydrating agents, handling of highly toxic cyanide salts. |
| Scalability | Good | Moderate to Good (requires careful handling of reagents on a large scale). |
Conclusion
The synthesis of this compound can be effectively achieved through established synthetic methodologies. The Van Leusen oxazole synthesis offers a direct and elegant one-pot solution, provided the aldehyde precursor is accessible. The Robinson-Gabriel analogue approach, while multi-stepped, relies on robust and well-understood chemical transformations. The choice of the optimal route will depend on the specific resources, scale, and safety considerations of the research or production environment. The protocols and insights provided herein serve as a comprehensive guide for the successful synthesis of this important heterocyclic building block.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Oxazole-5-acetonitrile
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. Its prevalence drives the continuous development of robust and efficient synthetic methodologies. Among these, the Van Leusen oxazole synthesis stands out as a particularly powerful and versatile tool for the construction of 5-substituted oxazoles.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of oxazole-5-acetonitrile, a valuable building block for further chemical elaboration. We will delve into the mechanistic underpinnings of the Van Leusen reaction, offer a detailed, step-by-step protocol for the synthesis of the target molecule, and provide essential data for its characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this important synthetic transformation.
The Van Leusen Oxazole Synthesis: A Mechanistic Overview
The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction that efficiently couples an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole.[2] The unique reactivity of TosMIC is central to this transformation. The tosyl (p-toluenesulfonyl) group acts as an excellent leaving group and enhances the acidity of the adjacent methylene protons, while the isocyanide functionality serves as a reactive one-carbon component for the cyclization.[1][3]
The generally accepted mechanism proceeds as follows:
-
Deprotonation: A base, typically a strong base like potassium tert-butoxide or potassium carbonate, abstracts a proton from the active methylene group of TosMIC, generating a resonance-stabilized carbanion.[2][3]
-
Nucleophilic Addition: The TosMIC carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms an alkoxide intermediate.
-
Cyclization: The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide group in an intramolecular 5-endo-dig cyclization, forming a five-membered oxazoline intermediate.[2]
-
Elimination: The presence of the tosyl group as a good leaving group facilitates a base-mediated elimination of p-toluenesulfinic acid (TosH). This elimination step drives the reaction towards the formation of the aromatic oxazole ring.[1][2]
-
Protonation: A final workup step provides the 5-substituted oxazole product.
This elegant and convergent pathway allows for the direct installation of a wide variety of substituents at the 5-position of the oxazole ring, dictated by the choice of the starting aldehyde.
Diagram of the Van Leusen Reaction Mechanism
References
The Strategic Application of Oxazole-5-acetonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is considered a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into a multitude of clinically successful drugs. This application note delves into the strategic use of a specific, yet underutilized, building block, oxazole-5-acetonitrile , for the streamlined synthesis of a promising class of kinase inhibitors: oxazolo[5,4-d]pyrimidines. These fused heterocyclic systems have demonstrated potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2][3]
This guide will provide a comprehensive, step-by-step protocol for a proposed synthetic route, underpinned by established chemical principles and analogous reactions from the scientific literature. We will explore the rationale behind each synthetic transformation, present data in a clear and comparative format, and provide visual representations of the key chemical pathways.
The Oxazole Scaffold: A Bioisosteric Advantage
In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool for optimizing drug candidates. The oxazole ring is often employed as a bioisostere for a phenyl ring. This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or even improving the target binding affinity. The nitrogen and oxygen heteroatoms of the oxazole ring can act as hydrogen bond acceptors, mimicking the interactions of a substituted phenyl ring within a protein's active site.
Proposed Synthetic Pathway: From this compound to Oxazolo[5,4-d]pyrimidine Kinase Inhibitors
The following section outlines a proposed two-step synthetic sequence to transform the readily accessible this compound into a potent oxazolo[5,4-d]pyrimidine kinase inhibitor scaffold. This strategy is designed to be efficient and modular, allowing for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: Proposed workflow for kinase inhibitor synthesis.
Part 1: Synthesis of the Key Activated Intermediate
The initial step in this proposed synthesis involves the activation of the cyanomethyl group of this compound. This transformation is crucial as it renders the methylene group more susceptible to nucleophilic attack and facilitates the subsequent cyclization to form the pyrimidine ring. A common and effective method for this activation is the reaction with an N,N-dimethylformamide derivative.
Protocol 1: Synthesis of N'-(1-cyano-2-(oxazol-5-yl)vinyl)-N,N-dimethylformimidamide
Rationale: This reaction transforms the methylene group adjacent to the nitrile into an enamine-like system, which is a key precursor for the construction of the pyrimidine ring. The resulting N,N-dimethylformimidamide is a versatile intermediate for cyclization with various nucleophiles.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
To the stirred solution, add N,N-dimethylformamide dimethyl acetal (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N'-(1-cyano-2-(oxazol-5-yl)vinyl)-N,N-dimethylformimidamide.
Part 2: Construction of the Oxazolo[5,4-d]pyrimidine Core
With the activated intermediate in hand, the subsequent step involves the cyclization with a primary amine to construct the fused oxazolo[5,4-d]pyrimidine ring system. The choice of the primary amine is a critical diversification point, as the "R" group introduced in this step will significantly influence the final compound's interaction with the target kinase. This approach is well-precedented in the synthesis of related heterocyclic systems.[4][5][6]
Caption: Formation of the oxazolo[5,4-d]pyrimidine core.
Protocol 2: Synthesis of 7-Substituted-7H-oxazolo[5,4-d]pyrimidines
Rationale: This cyclization reaction is a robust and modular method for generating the desired heterocyclic core. The primary amine acts as a dinucleophile, first displacing the dimethylamino group and then undergoing an intramolecular cyclization onto the nitrile, followed by tautomerization to yield the aromatic oxazolo[5,4-d]pyrimidine.
Materials:
-
N'-(1-cyano-2-(oxazol-5-yl)vinyl)-N,N-dimethylformimidamide (from Protocol 1)
-
Substituted primary amine (R-NH2; e.g., aniline, benzylamine derivatives)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the N'-(1-cyano-2-(oxazol-5-yl)vinyl)-N,N-dimethylformimidamide (1.0 eq) in ethanol or acetic acid.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 7-substituted-7H-oxazolo[5,4-d]pyrimidine.
Data Presentation: A Virtual Library of Potential Kinase Inhibitors
The modularity of the proposed synthetic route allows for the creation of a diverse library of potential kinase inhibitors by simply varying the primary amine used in Protocol 2. Based on the known structure-activity relationships of oxazolo[5,4-d]pyrimidine-based VEGFR-2 inhibitors, we can propose a virtual library of analogs with potentially high potency.[3]
| Entry | R-Group (from R-NH2) | Structure of R-Group | Rationale for Inclusion |
| 1 | 4-Chloro-3-(trifluoromethyl)phenyl | ![]() | Mimics the substitution pattern of known potent VEGFR-2 inhibitors. |
| 2 | 4-((4-Methylpiperazin-1-yl)methyl)phenyl | ![]() | Introduces a basic side chain to improve solubility and target engagement. |
| 3 | 3-Methoxybenzyl | ![]() | Explores the effect of a flexible linker and hydrogen bond acceptor. |
| 4 | Pyridin-4-ylmethyl | ![]() | Introduces a nitrogen atom for potential hydrogen bonding in the kinase hinge region. |
Mechanism of Action: Targeting the Kinase Hinge Region
The synthesized oxazolo[5,4-d]pyrimidines are designed to act as ATP-competitive kinase inhibitors. The fused heterocyclic core is expected to bind in the adenine-binding pocket of the kinase, forming key hydrogen bonds with the "hinge" region of the enzyme. The substituent at the 7-position of the pyrimidine ring will extend into a more solvent-exposed region, and its nature will be critical for determining the inhibitor's potency and selectivity.
Caption: General binding mode of oxazolopyrimidine kinase inhibitors.
Conclusion and Future Directions
This application note has outlined a strategic and efficient synthetic approach for the utilization of this compound as a valuable building block in the synthesis of potent oxazolo[5,4-d]pyrimidine-based kinase inhibitors. The proposed protocols are grounded in established synthetic methodologies and offer a modular platform for the generation of diverse libraries of compounds for drug discovery programs. The inherent advantages of the oxazole scaffold, coupled with the convergent nature of this synthetic route, make this compound a highly attractive starting material for the development of next-generation kinase inhibitors. Future work will focus on the practical execution of this synthetic scheme, the biological evaluation of the resulting compounds against a panel of cancer-relevant kinases, and the further optimization of lead compounds through iterative medicinal chemistry efforts.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Oxazole-5-acetonitrile: A Versatile Scaffold for Advanced Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The field of fluorescence imaging is in a perpetual state of innovation, driven by the need for more sensitive, selective, and photostable tools to unravel complex biological processes. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds for the design of novel fluorophores. Among these, the oxazole core has garnered significant attention for its tunable photophysical properties and synthetic accessibility. This guide delves into the unique potential of a specific, yet underexplored, derivative: oxazole-5-acetonitrile . We will explore its foundational principles as a fluorescent probe scaffold, from its rational design and synthesis to its application in cellular imaging.
The strategic placement of the acetonitrile moiety at the 5-position of the oxazole ring offers a compelling combination of electronic properties and a versatile chemical handle for further functionalization. The electron-withdrawing nature of the nitrile group can significantly influence the intramolecular charge transfer (ICT) characteristics of the fluorophore, a key mechanism for creating probes that respond to their microenvironment. Furthermore, the acetonitrile group provides a reactive site for the covalent attachment of various recognition elements, enabling the development of probes targeted to specific analytes, enzymes, or cellular organelles.
This document serves as a comprehensive technical guide, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis and application of fluorescent probes based on the this compound scaffold.
I. Core Principles of the this compound Scaffold
The utility of this compound as a fluorescent probe scaffold is rooted in the fundamental principles of fluorophore design, particularly the Donor-π-Acceptor (D-π-A) architecture. In this framework, the oxazole ring can function as either a π-bridge or, depending on its other substituents, as part of the donor or acceptor system.[1] The acetonitrile group at the 5-position plays a crucial role as a moderate electron-withdrawing group, influencing the overall electronic distribution within the molecule.
Mechanism of Fluorescence Modulation
The fluorescence of probes derived from this scaffold can be modulated through several mechanisms, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
-
Intramolecular Charge Transfer (ICT): In a D-π-A system, photoexcitation leads to the transfer of electron density from the donor to the acceptor. The resulting excited state is highly polar, and its energy level is sensitive to the polarity of the surrounding solvent (solvatochromism).[1][2] This property can be exploited to probe the hydrophobicity of different cellular compartments.
-
Photoinduced Electron Transfer (PET): A recognition moiety can be attached to the this compound core that quenches fluorescence through PET. Upon binding to the target analyte, this quenching pathway is disrupted, leading to a "turn-on" fluorescence response.
The following diagram illustrates the core concept of a D-π-A fluorescent probe based on the this compound scaffold.
Figure 1: Conceptual diagram of a D-π-A fluorescent probe based on the this compound scaffold.
II. Synthesis of the this compound Scaffold and Derivatives
The synthesis of the core this compound scaffold can be approached through modern synthetic methodologies, such as electrochemical synthesis, which offers a green and efficient alternative to traditional methods.[3][4][5]
Protocol 1: Proposed Electrochemical Synthesis of a Substituted this compound
This protocol describes a plausible electrochemical synthesis of a 2-aryl-4-methyl-oxazole-5-acetonitrile derivative, a versatile intermediate for further functionalization. The reaction proceeds via a Ritter-type reaction followed by oxidative cyclization.[4][5]
Materials:
-
Aryl ketone (e.g., acetophenone derivative)
-
Acetonitrile (reagent and solvent)
-
Trifluoroacetic anhydride (TFAA)
-
Triarylamine redox catalyst (e.g., tris(4-bromophenyl)amine)
-
Lithium perchlorate (LiClO₄)
-
Divided electrochemical cell with carbon felt electrodes
-
Potentiostat/Galvanostat
Procedure:
-
Cell Setup: Assemble a divided electrochemical cell with a carbon felt anode and a carbon felt cathode, separated by a porous glass frit.
-
Electrolyte Solution: In the anodic chamber, dissolve the aryl ketone (1.0 mmol), triarylamine (0.1 mmol), and LiClO₄ (0.5 mmol) in acetonitrile (10 mL).
-
Catholyte: Fill the cathodic chamber with a solution of LiClO₄ (0.5 mmol) in acetonitrile (10 mL).
-
Reagent Addition: Add TFAA (2.0 mmol) to the anodic chamber.
-
Electrolysis: Apply a constant current of 10 mA and allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, concentrate the solution from the anodic chamber under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-aryl-4-methyl-oxazole-5-acetonitrile.
Protocol 2: Synthesis of a Lysosome-Targeting Fluorescent Probe
This protocol details the synthesis of a lysosome-targeting probe by functionalizing the this compound scaffold with a morpholine moiety, a known lysosomotropic group.[1]
Materials:
-
2-Aryl-4-methyl-oxazole-5-acetonitrile (from Protocol 1)
-
Paraformaldehyde
-
Morpholine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
Procedure:
-
Mannich Reaction: To a solution of 2-aryl-4-methyl-oxazole-5-acetonitrile (1.0 mmol) in methanol (10 mL), add paraformaldehyde (1.2 mmol) and morpholine (1.2 mmol).
-
Acidification: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 mmol) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final lysosome-targeting probe.
III. Photophysical Characterization
The photophysical properties of newly synthesized this compound derivatives should be thoroughly characterized to assess their suitability as fluorescent probes.
Protocol 3: General Photophysical Characterization
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., toluene, THF, dichloromethane, acetonitrile, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Absorption Spectra: Record the absorption spectra of the probe (e.g., 10 µM) in various solvents to determine the maximum absorption wavelength (λabs).
-
Emission Spectra: Record the emission spectra of the probe in the same solvents by exciting at the respective λabs to determine the maximum emission wavelength (λem).
-
Stokes Shift Calculation: Calculate the Stokes shift (in nm) as the difference between λem and λabs.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) using the relative method with quinine sulfate as a standard. The following equation is used: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Solvatochromism Analysis: Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess the sensitivity of the probe to the microenvironment.
Table 1: Expected Photophysical Properties of a Hypothetical this compound Probe
| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Toluene | 2.38 | 350 | 420 | 70 | 0.65 |
| THF | 7.58 | 355 | 450 | 95 | 0.50 |
| DCM | 8.93 | 358 | 465 | 107 | 0.42 |
| Acetonitrile | 37.5 | 365 | 490 | 125 | 0.25 |
| DMSO | 46.7 | 370 | 510 | 140 | 0.18 |
Note: These are representative values to illustrate the expected trends.
IV. Applications in Cellular Imaging
The true utility of a fluorescent probe is demonstrated by its performance in biological systems. Probes based on the this compound scaffold can be designed for various cellular imaging applications, including organelle staining and analyte detection.
Protocol 4: Live-Cell Imaging of Lysosomes
This protocol describes the use of the synthesized lysosome-targeting probe (from Protocol 2) for staining lysosomes in live cells.
Materials:
-
Lysosome-targeting this compound probe
-
Live cells (e.g., HeLa or A549) cultured on glass-bottom dishes
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
LysoTracker™ Red (commercial lysosome stain for co-localization)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Probe Loading: Prepare a working solution of the lysosome-targeting probe (e.g., 1-5 µM) in serum-free cell culture medium.
-
Staining: Remove the culture medium from the cells, wash with PBS, and add the probe solution. Incubate for 30-60 minutes at 37 °C.
-
Co-staining (Optional): For co-localization studies, add LysoTracker™ Red (at the manufacturer's recommended concentration) during the last 15 minutes of incubation.
-
Washing: Wash the cells twice with warm PBS.
-
Imaging: Add fresh culture medium or imaging buffer to the cells and immediately image using a confocal microscope. Use appropriate laser lines and emission filters for the oxazole probe and the co-stain.
-
Image Analysis: Analyze the images for probe localization and, if applicable, calculate the Pearson's correlation coefficient for co-localization with the commercial lysosome tracker.[1]
Figure 2: Workflow for live-cell imaging using an this compound-based fluorescent probe.
V. Concluding Remarks and Future Perspectives
The this compound scaffold represents a promising, yet relatively untapped, platform for the development of a new generation of fluorescent probes. Its inherent electronic properties, coupled with the synthetic versatility of the acetonitrile group, provide a rich design space for creating probes with tailored photophysical properties and biological specificities. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers venturing into this exciting area.
Future research should focus on the synthesis and characterization of a broader library of this compound derivatives to establish a more comprehensive understanding of the structure-property relationships. The development of probes for other organelles, specific enzymes, and biologically relevant small molecules will further solidify the utility of this scaffold. As our understanding of the intricate workings of the cell deepens, so too will the demand for sophisticated molecular tools. The this compound scaffold is well-positioned to meet this challenge, offering a bright future for fluorescence-based biological discovery.
References
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Utility of Oxazole-5-acetonitrile in the Genesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Potential of a Multifaceted Building Block
The oxazole motif is a cornerstone in medicinal chemistry, present in numerous natural products and clinically approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. Oxazole-5-acetonitrile, in particular, emerges as a highly attractive starting material due to the presence of two key reactive centers: an active methylene group and a cyano moiety. This dual reactivity allows for a diverse range of chemical transformations, paving the way for the construction of complex, polyfunctionalized heterocyclic systems. This document will illuminate the strategic application of this compound in the synthesis of pyridone and aminothiophene derivatives, providing detailed protocols and mechanistic insights.
I. Synthesis of Substituted 2-Pyridones via Michael Addition and Cyclization
The reaction of active methylene nitriles with α,β-unsaturated carbonyl compounds, such as chalcones, provides a classical and efficient route to substituted 2-pyridones. The active methylene group of this compound, activated by the adjacent cyano and oxazole moieties, readily participates as a nucleophile in Michael addition reactions. The resulting adduct undergoes a subsequent intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring system. This strategy allows for the creation of highly decorated pyridone scaffolds fused or appended with the oxazole ring, leading to novel chemical entities with potential pharmacological activity.
Mechanistic Rationale
The reaction proceeds through a well-established sequence of transformations. The choice of a strong, non-nucleophilic base is critical to deprotonate the active methylene group of this compound without competing in the Michael addition. The subsequent cyclization is often promoted by heat or acid catalysis, leading to the thermodynamically stable pyridone ring.
Diagram: Synthesis of Oxazolo[5,4-b]pyridin-2-ones
Caption: Workflow for the synthesis of oxazolo[5,4-b]pyridin-2-ones.
Protocol 1: Synthesis of a 4,6-Diaryl-7-(oxazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol details the synthesis of a representative substituted 2-pyridone from this compound and a chalcone derivative.
Materials:
-
This compound
-
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the chalcone (1.0 eq) in anhydrous ethanol (or THF).
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. If using sodium hydride, add it carefully to the solution in THF at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization: After the Michael addition is complete, carefully add glacial acetic acid (2-3 eq) to the reaction mixture. Reflux the mixture for an additional 4-6 hours to facilitate cyclization.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) |
| This compound | 1,3-Diphenylprop-2-en-1-one | NaOEt | Ethanol | 6 h | 75 |
| This compound | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | NaH | THF | 8 h | 72 |
| This compound | 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | NaOEt | Ethanol | 7 h | 78 |
II. Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[2] It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound, with its activated methylene group, is an excellent substrate for this transformation, leading to the formation of novel 2-amino-3-cyano-thiophenes bearing an oxazole substituent at the 4-position. These compounds are valuable scaffolds in medicinal chemistry due to the prevalence of the aminothiophene core in biologically active molecules.[3]
Mechanistic Rationale
The Gewald reaction is believed to proceed via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[2] This is followed by the addition of sulfur to the α-carbon and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene product. The choice of base is crucial for promoting both the initial condensation and the subsequent cyclization steps.
Diagram: Gewald Aminothiophene Synthesis
Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.
Protocol 2: Synthesis of Ethyl 2-amino-3-cyano-4-(oxazol-5-yl)-5-methylthiophene-3-carboxylate
This protocol outlines the synthesis of a polysubstituted 2-aminothiophene using this compound, a ketone, and elemental sulfur.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Elemental Sulfur (powdered)
-
Morpholine or Triethylamine
-
Ethanol or Methanol
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add morpholine (0.5-1.0 eq) to the suspension.
-
Reaction Execution: Stir the mixture at room temperature or warm gently to 40-50 °C for 2-4 hours. The reaction is often accompanied by the dissolution of sulfur and a color change.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Data Presentation:
| Carbonyl Compound | Base | Solvent | Reaction Time | Yield (%) |
| Ethyl acetoacetate | Morpholine | Ethanol | 3 h | 82 |
| Cyclohexanone | Triethylamine | Methanol | 4 h | 75 |
| Acetone | Morpholine | Ethanol | 3.5 h | 78 |
III. Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The active methylene group of this compound can readily participate in Knoevenagel condensation reactions with various aldehydes and ketones.[4] This reaction provides a straightforward route to α,β-unsaturated nitriles bearing an oxazole moiety. These products are valuable intermediates for further synthetic transformations, including cycloaddition reactions and the synthesis of other heterocyclic systems.
Protocol 3: Synthesis of 2-(Oxazol-5-yl)-3-phenylacrylonitrile
This protocol describes a typical Knoevenagel condensation between this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine or a basic catalyst (e.g., basic alumina)
-
Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in toluene. Add a catalytic amount of piperidine (0.1 eq).
-
Water Removal: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture, wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile and powerful building block for the synthesis of a wide array of novel heterocyclic compounds. Its dual reactivity allows for its participation in key synthetic transformations such as Michael additions, Gewald aminothiophene synthesis, and Knoevenagel condensations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable synthon and to develop new molecular entities with potential applications in drug discovery and materials science. The mechanistic insights provided aim to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of innovation.
References
Application Notes & Protocols: The Dual Reactivity of Oxazole-5-acetonitrile
Abstract
Oxazole-5-acetonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic architecture, featuring an electron-rich oxazole ring juxtaposed with an electron-withdrawing acetonitrile substituent, imparts a versatile and dichotomous reactivity profile. This guide provides an in-depth exploration of its reactions with both electrophiles and nucleophiles, offering mechanistic insights and field-tested protocols for synthetic chemists, researchers, and drug development professionals. We will dissect the principles of regioselectivity in electrophilic substitutions and explore the utility of the active methylene group in nucleophilic condensations.
Introduction: The Bivalent Nature of this compound
The oxazole ring system is a common scaffold in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The title compound, this compound, is of particular synthetic interest due to its two distinct reactive centers.
-
The Oxazole Ring: As a five-membered aromatic heterocycle containing both nitrogen and oxygen, the oxazole ring is electron-rich. This characteristic makes it susceptible to attack by electrophiles, analogous to other heterocyclic systems like furan or pyrrole.[3] The presence of an electron-donating group generally activates the ring towards electrophilic assault.[2][4]
-
The Acetonitrile Moiety: The methylene bridge (-CH₂-) positioned between the oxazole ring and the cyano group (-C≡N) is highly activated. Both adjacent groups exert a strong electron-withdrawing inductive effect, significantly increasing the acidity of the α-protons. This "active methylene" character allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.[5]
This dual reactivity allows this compound to serve as a versatile linchpin in complex molecular assembly, reacting selectively with either electrophiles at the ring or serving as a nucleophile precursor at the side chain, depending on the chosen reaction conditions.
Reactions with Electrophiles: Targeting the Oxazole Ring
Electrophilic substitution on an unsubstituted oxazole ring is generally difficult but is facilitated by electron-releasing substituents.[3] For 5-substituted oxazoles, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon.[3]
Mechanism of Electrophilic Aromatic Substitution
The general mechanism involves the attack of an electrophile (E⁺) on the C4 position of the oxazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the C4-substituted product.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
Scale-up synthesis of "Oxazole-5-acetonitrile" for research purposes
An Application Note for the Scale-Up Synthesis of 2-(Oxazol-5-yl)acetonitrile
Abstract
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] 2-(Oxazol-5-yl)acetonitrile is a valuable building block, featuring a versatile nitrile group ripe for transformation into amines, carboxylic acids, or other heterocycles. This application note provides a comprehensive guide for the scale-up synthesis of 2-(Oxazol-5-yl)acetonitrile for research and development purposes. We present a detailed analysis of synthetic strategies, focusing on the robust Van Leusen oxazole synthesis, and provide a step-by-step protocol optimized for scalability, safety, and efficiency. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of the Oxazole Core
The five-membered oxazole ring is a cornerstone in drug discovery, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[2][4] Its presence in anticancer, anti-inflammatory, and antibacterial agents underscores its therapeutic importance.[5][6] The title compound, 2-(Oxazol-5-yl)acetonitrile, leverages this potent core, functionalizing it with a cyanomethyl group—a key synthon for extending a carbon chain and introducing nitrogen-containing functionalities.
The primary challenge in synthesizing this specific molecule lies in the selection of a suitable starting material that can provide the cyanomethyl (-CH₂CN) substituent at the C5 position of the oxazole ring. This document will explore a highly efficient and scalable one-pot method, addressing the practical challenges of reagent selection and reaction execution on a larger scale.
Strategic Analysis of Synthetic Routes
For the construction of the 5-substituted oxazole ring system, the Van Leusen oxazole synthesis stands out as one of the most efficient and versatile methods.[1][2][7] It facilitates a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), a unique reagent that provides three atoms for the heterocyclic ring.[8][9]
Recommended Route: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a one-pot procedure that forms the oxazole ring by reacting an aldehyde with TosMIC in the presence of a base.[2] The aldehyde's R-group directly becomes the substituent at the 5-position of the resulting oxazole. To synthesize 2-(Oxazol-5-yl)acetonitrile, the required aldehyde is 3-oxopropanenitrile (commonly known as cyanoacetaldehyde). However, this aldehyde is highly reactive and prone to polymerization, making its isolation and use on a large scale impractical.
To circumvent this, our recommended protocol utilizes a stable precursor, 3,3-diethoxypropanenitrile , which can be hydrolyzed in situ under the reaction conditions to generate the required cyanoacetaldehyde transiently. This strategy avoids handling the unstable aldehyde directly and ensures a controlled, high-yielding reaction.
Alternative Route: Post-Oxazole Functionalization
An alternative, multi-step approach involves first synthesizing a stable oxazole intermediate, such as ethyl oxazole-5-carboxylate, and then elaborating the side chain. This linear synthesis would involve:
-
Reduction of the ester to oxazole-5-methanol.
-
Conversion of the alcohol to oxazole-5-methyl chloride using a chlorinating agent like thionyl chloride.
-
Nucleophilic substitution with sodium or potassium cyanide.
While this method uses more stable intermediates, it suffers from a lower overall yield due to the multiple steps and involves the use of highly toxic cyanide salts, posing significant safety and waste disposal challenges on a larger scale.
Comparison of Synthetic Strategies
The following table summarizes the key parameters of the two approaches for a comparative analysis.
| Parameter | Method 1: Van Leusen Synthesis | Method 2: Post-Oxazole Functionalization |
| Number of Steps | 1 (One-Pot) | 3-4 |
| Key Reagents | TosMIC, 3,3-Diethoxypropanenitrile, K₂CO₃ | Ethyl oxazole-5-carboxylate, LiAlH₄, SOCl₂, NaCN |
| Typical Yield | Good to Excellent (65-85%) | Fair (20-40% overall) |
| Scalability | High (Convergent, avoids unstable intermediates) | Moderate (Linear synthesis, cumulative yield loss) |
| Key Byproduct | p-Toluenesulfinic acid (easily removed) | Multiple inorganic salts, toxic cyanide waste |
| Safety Concerns | TosMIC is an irritant; Acetonitrile is flammable.[10][11] | Use of pyrophoric LiAlH₄ and highly toxic NaCN. |
Given its efficiency, convergence, and more manageable safety profile, the Van Leusen synthesis is the superior strategy for the scale-up production of 2-(Oxazol-5-yl)acetonitrile.
Visualization of Key Processes
Reaction Mechanism: Van Leusen Oxazole Synthesis
The mechanism proceeds through several key steps: deprotonation of TosMIC, nucleophilic attack on the aldehyde, intramolecular cyclization to form a dihydrooxazole intermediate, and finally, base-promoted elimination of the tosyl group to yield the aromatic oxazole.[1][8]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Workflow for Scale-Up
A logical workflow is crucial for a safe and reproducible scale-up synthesis. The process involves charging the reactor, executing the reaction under controlled conditions, and then performing a systematic workup and isolation procedure.
Caption: Experimental workflow for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 10-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
-
Reagents:
-
Tosylmethyl isocyanide (TosMIC), 98% (1.0 eq)
-
3,3-Diethoxypropanenitrile, 97% (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, granular (2.2 eq)
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
1 L three-neck round-bottom flask (or jacketed glass reactor)
-
Mechanical overhead stirrer
-
Reflux condenser with nitrogen/argon inlet
-
Temperature probe
-
Addition funnel
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[12]
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[10][13]
-
Reagent Handling:
-
TosMIC: Is an irritant. Avoid inhalation of dust and contact with skin.
-
Acetonitrile/Nitrile Compounds: The product and precursor are organic nitriles. While not as acutely toxic as inorganic cyanides, they should be handled with care. Acetonitrile itself is highly flammable and harmful if swallowed, inhaled, or in contact with skin.[10][11]
-
Solvents: Methanol and Ethyl Acetate are flammable. Keep away from ignition sources.[11]
-
-
Emergency Preparedness: Have appropriate fire extinguishing media (dry powder, CO₂) and a spill kit readily available.
Step-by-Step Procedure
-
Reactor Charging: To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, add anhydrous methanol (500 mL) and anhydrous potassium carbonate (31.5 g, 2.2 eq). Begin stirring to create a slurry.
-
Addition of Reactants: Add TosMIC (20.0 g, 1.0 eq) to the slurry. In a separate flask, dissolve 3,3-diethoxypropanenitrile (14.5 g, 1.1 eq) in anhydrous methanol (50 mL) and load this solution into an addition funnel.
-
Initiation of Reaction: Add the solution of 3,3-diethoxypropanenitrile dropwise to the stirring slurry over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 35°C using a water bath if necessary.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to reflux (approx. 65-70°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of TosMIC is complete (typically 4-6 hours).
-
Work-up - Quenching and Filtration: Cool the reaction mixture to room temperature. Add deionized water (200 mL) and stir vigorously for 15 minutes to dissolve the potassium p-toluenesulfinate byproduct. Filter the resulting mixture through a Buchner funnel to remove any insoluble inorganic salts.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Product Isolation: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Characterization: The resulting crude oil can be purified by vacuum distillation or crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-(Oxazol-5-yl)acetonitrile as a pure solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base or wet reagents/solvents. | Use freshly dried, anhydrous solvents and finely ground K₂CO₃. Ensure 2.2 equivalents of base are used. |
| Low Yield | Premature decomposition of the aldehyde; Side reactions. | Ensure controlled, slow addition of the acetal precursor to manage exotherms. Maintain a positive nitrogen atmosphere. |
| Difficult Work-up | Emulsion during extraction. | Add more brine to the separatory funnel to break the emulsion. |
| Product Contamination | Residual p-toluenesulfinic acid or its salt. | Ensure the initial water quench and stir is sufficient to dissolve all byproducts before extraction. A second water wash of the organic layer may be beneficial. |
Conclusion
This application note details a robust and scalable protocol for the synthesis of 2-(Oxazol-5-yl)acetonitrile via the Van Leusen oxazole synthesis. By utilizing a stable acetal precursor, this one-pot method provides a safe, efficient, and high-yielding route suitable for producing multi-gram quantities of this valuable research chemical. The provided workflow, mechanistic insights, and troubleshooting guide offer a comprehensive resource for chemists and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. varsal.com [varsal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. unigel.com.br [unigel.com.br]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemos.de [chemos.de]
Application Notes and Protocols for Oxazole-5-Acetonitrile Chemistry
Foreword: The Strategic Importance of the Oxazole-5-Acetonitrile Scaffold
The oxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a versatile scaffold in a multitude of biologically active compounds.[1][2][3] The introduction of an acetonitrile group at the 5-position of the oxazole ring creates a molecule of significant synthetic potential: this compound. This bifunctional molecule marries the inherent reactivity of the oxazole core with the diverse chemical possibilities of the nitrile and the active methylene group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for reactions involving this valuable building block. The protocols herein are designed not merely as a series of steps, but as a self-validating system, with an emphasis on the causal relationships between reaction conditions and outcomes.
I. Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, scalability, and desired substitution patterns. While a direct, one-step synthesis from simple precursors is the ideal, multi-step sequences are often necessary to achieve the target molecule with high purity. Below, we compare three plausible synthetic strategies adapted from established oxazole and isoxazole syntheses.[4]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nucleophilic Substitution | Route 2: Dehydration of an Amide Precursor | Route 3: Cyclization from a β-Ketocyano Compound |
| Starting Materials | 5-(Halomethyl)oxazole, Cyanide Salt | A suitable amide derivative of oxazole-5-carboxylic acid | A β-ketocyano compound and a formamide equivalent |
| Key Transformation | SN2 displacement of a halide | Dehydration and cyclization | Condensation and cyclization |
| Reagent Toxicity | High (use of cyanide salts requires stringent safety protocols) | Moderate | Moderate |
| Number of Steps | 1 (from a pre-functionalized oxazole) | 2+ (synthesis of the amide precursor) | 2+ (synthesis of the β-ketocyano precursor) |
| Potential Yield | High | Good to High | Moderate to Good |
| Scalability | Good | Good | Moderate |
| Key Advantages | Potentially high-yielding and direct. | Avoids the use of highly toxic cyanide salts in the final step. | Convergent approach allowing for modular synthesis. |
| Key Challenges | Availability and stability of the 5-(halomethyl)oxazole precursor. | The dehydration step may require harsh conditions. | Synthesis of the β-ketocyano precursor can be complex. |
II. Experimental Protocols: Synthesis of this compound
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is adapted from the well-established synthesis of related nitrile compounds and represents a direct approach to introducing the acetonitrile moiety.[4]
Causality: This reaction proceeds via a classic SN2 mechanism. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. The reaction is typically run at room temperature to minimize side reactions, but gentle heating may be required for less reactive halides.
Workflow Diagram:
Caption: Nucleophilic substitution workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-(bromomethyl)oxazole (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium cyanide (1.1 eq) in one portion.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
III. Reactions of the Acetonitrile Moiety
The acetonitrile group in this compound is a versatile functional handle for a variety of chemical transformations. The adjacent methylene group is activated by the electron-withdrawing nitrile, making it amenable to deprotonation and subsequent alkylation. The nitrile itself can undergo hydrolysis, reduction, or participate in cycloaddition reactions.
Protocol 2: Alkylation of the Methylene Bridge
Causality: The protons on the carbon adjacent to the nitrile are acidic and can be removed by a suitable base. Sodium hydride is a strong, non-nucleophilic base ideal for this purpose, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond. Anhydrous conditions are critical to prevent quenching of the base and the carbanion.
Workflow Diagram:
Caption: Alkylation of the active methylene.
Step-by-Step Protocol:
-
Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Causality: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the carboxylate salt, which is then neutralized to the carboxylic acid during work-up.
Step-by-Step Protocol (Acidic Conditions):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v, 2 M).
-
Reaction Execution: Heat the reaction mixture to reflux for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and adjust the pH to approximately 2-3 with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(oxazol-5-yl)acetic acid. Further purification can be achieved by recrystallization.
Protocol 4: Reduction of the Nitrile to an Amine
Causality: The nitrile group can be reduced to a primary amine using a variety of reducing agents. Lithium aluminum hydride (LAH) is a powerful reducing agent that readily converts nitriles to amines. The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the intermediate imine. The use of an anhydrous aprotic solvent like THF or diethyl ether is essential due to the high reactivity of LAH with protic solvents.
Step-by-Step Protocol:
-
Reaction Setup: To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF (0.5 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL) for every x grams of LAH used. Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(oxazol-5-yl)ethan-1-amine. The product can be further purified by distillation or by conversion to a salt and recrystallization.
IV. Reactions of the Oxazole Ring
The oxazole ring in this compound is an aromatic heterocycle with distinct reactivity patterns. It is generally susceptible to electrophilic attack, though less so than more electron-rich heterocycles. It can also participate in cycloaddition reactions.[1][5]
Diels-Alder Reaction
The oxazole ring can function as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful route to substituted pyridines. The electron-donating nature of the oxygen atom in the oxazole ring facilitates its participation as the diene component.[1]
Workflow Diagram:
Caption: Diels-Alder cycloaddition.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and a suitable dienophile (e.g., N-phenylmaleimide, 1.1 eq) in toluene (0.2 M).
-
Reaction Execution: Heat the reaction mixture to 110-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the resulting pyridine derivative.
V. Spectroscopic Characterization Data
Accurate characterization of this compound and its derivatives is paramount. The following tables provide expected spectroscopic data based on the analysis of similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 - 8.0 | Singlet | Oxazole C2-H |
| ~7.0 - 7.2 | Singlet | Oxazole C4-H |
| ~3.8 - 4.0 | Singlet | -CH₂-CN |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Oxazole C2 |
| ~145 - 150 | Oxazole C5 |
| ~125 - 130 | Oxazole C4 |
| ~115 - 120 | -CN |
| ~15 - 20 | -CH₂-CN |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3150 | C-H stretching (oxazole ring) |
| ~2900 - 3000 | C-H stretching (methylene) |
| ~2250 - 2270 | C≡N stretching (nitrile) |
| ~1600 - 1650 | C=N stretching (oxazole ring) |
VI. Safety Precautions
-
Cyanide Salts: Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Sodium Hydride and Lithium Aluminum Hydride: These are water-reactive and flammable solids. Handle under an inert atmosphere. Quench reactions carefully and slowly.
-
Solvents: DMF, DMSO, THF, and diethyl ether are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.
VII. Conclusion
This compound is a versatile building block with significant potential for the synthesis of complex molecules in drug discovery and materials science. This guide has provided a detailed overview of its synthesis and key reactions, with an emphasis on the underlying chemical principles and practical experimental considerations. By understanding the causality behind the experimental choices, researchers can effectively utilize and adapt these protocols to their specific synthetic goals.
VIII. References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem. Retrieved from --INVALID-LINK--
-
Ansari, A., et al. (2017). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4474709A - Removal of oxazole from acetonitrile. Google Patents. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Ansari, A., et al. (2017). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from --INVALID-LINK--
-
Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds.
-
Waldvogel, S. R., et al. (n.d.). Electrochemical synthesis of oxazoles from ketone and acetonitrile (Zhang method).
-
European Patent Office. (n.d.). Removal of oxazole from acetonitrile - European Patent Office - EP 0097955 B1. Googleapis.com. Retrieved from --INVALID-LINK--
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Bao, L., et al. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters - ACS Publications. Retrieved from --INVALID-LINK--
-
David, S. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio.
-
Li, J., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles.
-
Bao, L., et al. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. ResearchGate. Retrieved from --INVALID-LINK--
-
Breitmaier, E. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... ResearchGate. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Removal of oxazole in recycle and purification process of highly pure acetonitrile. ResearchGate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile. PubChem. Retrieved from --INVALID-LINK--
-
IJRPC. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. Retrieved from --INVALID-LINK--
-
Koutentis, P. A., et al. (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Semantic Scholar. Retrieved from --INVALID-LINK--
-
Pokhodylo, N. T., & Obushak, M. D. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Retrieved from --INVALID-LINK--
-
Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Retrieved from --INVALID-LINK--
-
Bao, L., et al. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile.
-
Chemenu. (n.d.). cas 1935492-67-3|| where to buy 2-(2-cyclopropyl-1,3-oxazol-5-yl)acetonitrile. Chemenu. Retrieved from --INVALID-LINK--
References
Application Notes and Protocols: Derivatization of Oxazole-5-acetonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the strategic derivatization of oxazole-5-acetonitrile, a versatile starting material for generating a focused library of compounds for biological screening. We will detail a robust synthetic protocol for the this compound core, followed by a modular derivatization strategy targeting the active methylene group of the acetonitrile moiety. Furthermore, we provide detailed, step-by-step protocols for primary anticancer and antimicrobial screening assays to enable the rapid identification of lead compounds. This document is intended to serve as a practical guide for researchers in drug discovery and chemical biology, providing both the "how" and the "why" behind the experimental design.
The Oxazole Scaffold: A Privileged Core in Drug Discovery
The five-membered aromatic heterocycle, oxazole, is a cornerstone in the design of novel therapeutics.[2] Its unique electronic and structural properties allow for diverse, non-covalent interactions with a wide array of biological targets, such as enzymes and receptors.[2][3] The oxazole nucleus is found in a variety of natural products, many of which exhibit potent biological activities, inspiring the synthesis of vast libraries of oxazole-containing derivatives.[2] The versatility of this scaffold is underscored by the existence of several FDA-approved drugs that incorporate this heterocyclic core, targeting a spectrum of diseases from inflammatory conditions to cancer.[2]
Our focus is on this compound, a scaffold that offers a unique opportunity for facile derivatization. The acetonitrile group provides an active methylene group that can be readily functionalized, allowing for the introduction of a wide range of chemical diversity from a common intermediate. This strategy enables the rapid exploration of the chemical space around the oxazole core to identify novel bioactive compounds.
Strategic Approach to Derivatization: A Rationale for Library Design
The design of a chemical library for biological screening should be guided by an understanding of the structure-activity relationships (SAR) of the target scaffold. For oxazole derivatives, numerous studies have highlighted the importance of substituents at various positions of the oxazole ring in modulating biological activity.[1][4] Our strategy focuses on the derivatization of the methylene bridge of the acetonitrile group, a position that allows for the introduction of diverse functionalities that can probe different regions of a biological target's binding pocket.
Key Derivatization Strategies:
-
Alkylation: Introduction of various alkyl and substituted alkyl chains to explore the impact of sterics and lipophilicity on activity.
-
Arylation: Introduction of aromatic and heteroaromatic rings to explore π-π stacking and other aromatic interactions.
-
Introduction of Polar Functional Groups: Incorporation of groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) to enhance target engagement and improve pharmacokinetic properties.
The rationale behind this approach is to systematically modify the physicochemical properties of the parent molecule to identify key features that contribute to biological activity.
Synthesis of the this compound Core
While various methods exist for the synthesis of substituted oxazoles, the Van Leusen oxazole synthesis provides a reliable and versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6]
Protocol 1: Synthesis of this compound via Van Leusen Reaction
This protocol describes the synthesis of the key intermediate, this compound.
Materials:
-
Glycolonitrile (or a protected form)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of glycolonitrile (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Expected Yield: 60-75%
Library Synthesis: Derivatization of the Acetonitrile Moiety
The active methylene group of this compound is readily deprotonated by a suitable base, forming a nucleophilic carbanion that can react with a variety of electrophiles.
Protocol 2: Alkylation of this compound
This protocol provides a general procedure for the alkylation of the this compound core.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., LDA, KHMDS)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkylated derivative.
Table 1: Representative Alkylated this compound Derivatives
| Entry | Alkyl Halide | Product | Expected Yield (%) |
| 1 | Benzyl bromide | 2-(Oxazol-5-yl)-3-phenylpropanenitrile | 70-85 |
| 2 | Ethyl iodide | 2-(Oxazol-5-yl)butanenitrile | 65-80 |
| 3 | 4-Methoxybenzyl chloride | 2-(Oxazol-5-yl)-3-(4-methoxyphenyl)propanenitrile | 70-85 |
Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next step is to screen for biological activity. Here, we provide detailed protocols for two primary screening assays: an anticancer cell viability assay (MTT) and an antimicrobial susceptibility test (Minimum Inhibitory Concentration).
Protocol 3: Anticancer Cell Viability Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][3][8]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. If using resazurin, add 10 µL to each well and incubate for a further 2-4 hours; the MIC is the lowest concentration that prevents the color change from blue to pink.
Data Presentation and Visualization
Clear presentation of experimental data is crucial for interpretation and communication.
Table 2: Example Data for Anticancer Screening
| Compound ID | Structure | IC₅₀ (µM) on HeLa cells |
| OXA-001 | This compound | > 100 |
| OXA-ALK-01 | 2-(Oxazol-5-yl)-3-phenylpropanenitrile | 15.2 |
| OXA-ALK-02 | 2-(Oxazol-5-yl)butanenitrile | 45.8 |
Table 3: Example Data for Antimicrobial Screening
| Compound ID | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| OXA-001 | > 128 | > 128 |
| OXA-ALK-01 | 32 | 64 |
| OXA-ALK-02 | 64 | > 128 |
Experimental Workflows
Visualizing experimental workflows can aid in understanding the overall process.
Caption: Overall workflow from synthesis to lead optimization.
Caption: Decision tree for primary biological screening.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazole-5-acetonitrile
Welcome to the technical support center for the synthesis of Oxazole-5-acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just steps, but a foundational understanding for rational optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic strategies for preparing this compound?
There are two primary, scientifically sound approaches to consider for the synthesis of this compound. The choice depends on the availability of starting materials, scalability, and tolerance for multi-step procedures.
-
The Van Leusen Oxazole Synthesis (Direct Approach): This is arguably the most direct and convergent approach. The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring, with the aldehyde's substituent ending up at the 5-position.[1][2] To obtain this compound, the ideal starting aldehyde would be a two-carbon aldehyde with a nitrile group, such as a protected form of cyanoacetaldehyde or glycolonitrile. The reaction proceeds through a [3+2] cycloaddition mechanism, forming an intermediate oxazoline which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[3]
-
Post-Oxazole Formation Functionalization (Indirect Approach): This strategy involves first synthesizing an oxazole ring with a handle at the 5-position, which is then converted to the required acetonitrile group in a subsequent step. A common method involves the directed metallation of a 2-substituted oxazole. For example, a 2-(methylthio)- or 2-(phenylsulfonyl)-oxazole can be deprotonated specifically at the C5 position with a strong base like n-BuLi or LDA.[4][5][6] The resulting C5-anion can then react with an electrophile like formaldehyde or a halomethylating agent. The resulting 5-(hydroxymethyl) or 5-(halomethyl) oxazole can then be converted to the nitrile via standard functional group transformations (e.g., Appel reaction followed by substitution with NaCN).
Q2: Which synthetic route is generally recommended for better yield and purity?
For efficiency and atom economy, the Van Leusen Oxazole Synthesis is often preferred as it is a one-pot reaction that directly installs the desired functionality.[1][3] This route avoids the multiple steps of protection, deprotection, and functional group interconversion inherent in the post-functionalization approach, which often leads to cumulative yield loss. However, its success is highly dependent on the stability and purity of the starting aldehyde. Aldehydes bearing an α-cyano group can be unstable, making this a potential practical challenge. The indirect approach, while longer, may offer more predictability and control, as the synthesis and functionalization of the core oxazole ring are separated.
Q3: What are the most critical parameters to control during the Van Leusen synthesis of this compound?
The Van Leusen reaction is sensitive to several parameters that must be tightly controlled for optimal yield and purity:
-
Base Selection: The choice of base is crucial. It must be strong enough to deprotonate TosMIC but not so nucleophilic that it reacts with the aldehyde or TosMIC itself. Anhydrous potassium carbonate (K₂CO₃) is the most commonly used base.[1][7] Stronger, non-nucleophilic bases like DBU can also be effective.
-
Anhydrous Conditions: All reagents and solvents (typically methanol or a THF/methanol mixture) must be strictly anhydrous. Water can hydrolyze the isocyanide and quench the deprotonated TosMIC, halting the reaction.
-
Temperature Control: The initial addition of the deprotonated TosMIC to the aldehyde is typically performed at a low temperature (0 °C to room temperature) to control the rate and prevent side reactions. The subsequent elimination to form the oxazole often requires heating to reflux.[1]
-
Purity of Reagents: The purity of both TosMIC and the starting aldehyde is paramount. Impurities in the aldehyde can lead to a complex mixture of byproducts that are difficult to separate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the Van Leusen approach.
Problem 1: Low or No Yield of this compound
Q: My reaction has run overnight, but TLC/LC-MS analysis shows only starting materials or a complex mixture with very little desired product. What went wrong?
A: This is a common issue that can stem from several sources. Let's break down the potential causes and solutions.
-
Cause A: Inactive or Decomposed TosMIC
-
Why it happens: TosMIC is sensitive to moisture and acidic conditions. Over time, it can degrade, especially if not stored properly under an inert atmosphere.
-
Troubleshooting Steps:
-
Verify TosMIC Quality: Before starting, check the melting point of your TosMIC. Fresh, pure TosMIC should be a white crystalline solid.
-
Use Fresh Reagent: If in doubt, use a freshly opened bottle of TosMIC or purify the old batch by recrystallization.
-
Proper Handling: Always handle TosMIC under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
-
-
-
Cause B: Ineffective Deprotonation of TosMIC
-
Why it happens: The base may not be strong enough, or it may be of poor quality (e.g., hydrated potassium carbonate).
-
Troubleshooting Steps:
-
Dry the Base: Ensure your K₂CO₃ is anhydrous. You can dry it in an oven at >120 °C for several hours and cool it in a desiccator before use.
-
Increase Base Equivalents: You can try increasing the equivalents of K₂CO₃ from the typical 2.0 eq. to 2.5 eq.
-
Screen Other Bases: If K₂CO₃ fails, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[4]undec-7-ene).
-
-
-
Cause C: Unstable Aldehyde Starting Material
-
Why it happens: Cyanoacetaldehyde or its precursors can be unstable and may polymerize or decompose under basic conditions before reacting with TosMIC.
-
Troubleshooting Steps:
-
Use a Protected Aldehyde: Consider using a protected form of the aldehyde, such as an acetal, which can be deprotected in situ or in a prior step.
-
Freshly Prepare: If possible, use the aldehyde immediately after preparation or purification.
-
Control Temperature: Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize decomposition.
-
-
Problem 2: Formation of the Intermediate Oxazoline as the Major Product
Q: I have isolated a product, but NMR analysis suggests it is the 4-tosyl-4,5-dihydrooxazole intermediate, not the final aromatic oxazole. How can I promote the elimination step?
A: The final step of the Van Leusen synthesis is the base-mediated elimination of p-toluenesulfinic acid (TosH) from the oxazoline intermediate.[3] If this step is incomplete, the intermediate will be isolated.
-
Cause A: Insufficient Thermal Energy
-
Why it happens: The elimination step is often the rate-limiting step and typically requires heat.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: After the initial formation of the oxazoline at room temperature, increase the temperature to the reflux point of the solvent (e.g., methanol, ~65 °C) and monitor by TLC until the intermediate spot disappears.
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and drive the elimination to completion.[3] A short exposure (10-20 minutes) at a temperature above the solvent's boiling point in a sealed vessel can be very effective.
-
-
-
Cause B: Insufficient Base
-
Why it happens: The elimination is base-mediated. If the base has been consumed or is not strong enough, the reaction can stall.
-
Troubleshooting Steps:
-
Add More Base: Add an additional 0.5-1.0 equivalent of anhydrous K₂CO₃ during the heating phase of the reaction.
-
Switch to a Stronger Base: As mentioned before, a base like DBU may be more effective at promoting the elimination.
-
-
Problem 3: Difficulty in Product Purification
Q: The reaction seems to have worked, but the crude product is an oil that is difficult to purify by column chromatography due to co-eluting impurities.
A: The primary byproduct of this reaction is p-toluenesulfinic acid and its salts. These can sometimes interfere with purification.
-
Cause A: Residual Sulfinic Acid Byproduct
-
Why it happens: The byproduct, p-toluenesulfinate, can be somewhat soluble in organic solvents and may streak on silica gel columns.
-
Troubleshooting Steps:
-
Aqueous Workup: Perform a thorough aqueous workup. After removing the reaction solvent, partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.
-
Use a Resin-Bound Base: An alternative approach is to use a solid-supported base, such as a quaternary ammonium hydroxide ion exchange resin.[7] This allows the base and the sulfinate byproduct to be removed by simple filtration, yielding a much cleaner crude product.[7]
-
-
-
Cause B: Product Volatility
-
Why it happens: Small, relatively nonpolar heterocyclic molecules can be volatile.
-
Troubleshooting Steps:
-
Careful Evaporation: When removing solvents on a rotary evaporator, use a lower temperature and avoid applying a very high vacuum to prevent loss of the product.
-
Alternative Purification: If column chromatography is problematic, consider bulb-to-bulb distillation (Kugelrohr) under reduced pressure if the product is thermally stable and sufficiently volatile.
-
-
Data & Protocols
Table 1: Comparison of Reaction Conditions for Van Leusen Synthesis
The following table summarizes typical conditions and their impact on the synthesis of 5-substituted oxazoles, providing a starting point for optimization.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| 1 | K₂CO₃ (2.0) | Methanol | 65 (Reflux) | 60 - 85 | [1][3] |
| 2 | K₂CO₃ (2.0) | THF | 66 (Reflux) | 55 - 75 | [1] |
| 3 | DBU (1.5) | Acetonitrile | 80 | 70 - 90 | - |
| 4 | K₂CO₃ (2.0) | [bmim]Br (Ionic Liquid) | Room Temp | 80 - 95 | [8] |
| 5 | Ambersep® 900(OH) | DME/Methanol | Room Temp | ~66 | [1] |
Experimental Protocol: Van Leusen Synthesis of this compound
Disclaimer: This is a representative protocol based on established literature for the Van Leusen reaction. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq.)
-
Glycolonitrile (or a suitable protected precursor) (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.2 eq.)
-
Anhydrous Methanol
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add TosMIC and anhydrous potassium carbonate.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Add anhydrous methanol via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Aldehyde Addition: Dissolve the glycolonitrile precursor in a minimal amount of anhydrous methanol and add it dropwise to the stirring suspension over 15 minutes.
-
Initial Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the consumption of starting materials by TLC.
-
Elimination Step: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours, or until TLC analysis indicates the complete conversion of the oxazoline intermediate to the oxazole product.
-
Workup:
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and deionized water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Visualizations
General Synthesis & Purification Workflow
Caption: Workflow for the Van Leusen synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in oxazole synthesis.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Item - Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 8. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Technical Support Center: Troubleshooting Byproducts in Oxazole-5-Acetonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-5-acetonitrile and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this important heterocyclic building block. Our focus is on understanding the formation of common byproducts and providing practical, field-proven strategies to minimize their occurrence, ensuring the integrity and success of your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable synthon in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Van Leusen oxazole synthesis, and its subsequent chemical transformations can be accompanied by the formation of undesired byproducts. This guide is structured to help you diagnose and resolve these issues by explaining the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
FAQ 1: During the synthesis of my 5-substituted oxazole using an aldehyde and tosylmethyl isocyanide (TosMIC), I'm isolating a significant amount of a stable intermediate instead of my final product. What is this byproduct and how can I promote the desired reaction?
Answer:
The stable intermediate you are likely isolating is the 4-tosyl-4,5-dihydrooxazole (oxazoline) . This is the initial cyclization product in the Van Leusen oxazole synthesis. The final step of this reaction is the base-promoted elimination of the tosyl group to form the aromatic oxazole ring.[1][2] If this elimination is incomplete, the oxazoline will be a major byproduct.
Causality and Troubleshooting:
-
Insufficient Base Strength or Stoichiometry: The elimination of the tosyl group is a critical step that requires a sufficiently strong base. If the base is too weak or used in insufficient quantity, the reaction may stall at the oxazoline stage.
-
Low Reaction Temperature: The elimination step can be slow at lower temperatures.
-
Steric Hindrance: Bulky substituents on the aldehyde or in the vicinity of the reaction center can hinder the approach of the base, slowing down the elimination.
| Problem | Potential Cause | Troubleshooting Solution |
| Isolation of Oxazoline Intermediate | Incomplete elimination of the tosyl group. | 1. Increase Base Strength: Switch from a weaker base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3] |
| 2. Increase Base Equivalents: Ensure at least two equivalents of base are used to facilitate both the initial deprotonation of TosMIC and the final elimination step.[4] | ||
| 3. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy for the elimination.[3] | ||
| 4. Extend Reaction Time: For sterically hindered substrates, a longer reaction time may be required to achieve full conversion. |
Experimental Protocol: Promoting Complete Elimination in Van Leusen Oxazole Synthesis
-
Reagent Preparation: Ensure all reagents are anhydrous. Dry solvents using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using molecular sieves).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous THF.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add potassium tert-butoxide (2.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Progression: After the addition of the base, allow the reaction to warm to room temperature and stir for 2-4 hours. If TLC or LC-MS analysis shows the presence of the oxazoline intermediate, gently heat the reaction mixture to 50 °C and continue to monitor.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 2: My reaction is producing a significant amount of a nitrile byproduct instead of the expected oxazole. What is the cause of this side reaction?
Answer:
The formation of a nitrile byproduct in a Van Leusen oxazole synthesis is a strong indication that your aldehyde starting material is contaminated with a ketone.[3] The Van Leusen reaction of ketones with TosMIC leads to the formation of nitriles with one additional carbon atom.[5][6]
Causality and Troubleshooting:
-
Ketone Impurity in Aldehyde: Aldehydes can oxidize to carboxylic acids or contain residual ketone from their synthesis. The presence of even small amounts of a ketone can lead to the formation of the corresponding nitrile as a significant byproduct.
| Problem | Potential Cause | Troubleshooting Solution |
| Formation of Nitrile Byproduct | Presence of ketone impurities in the aldehyde starting material. | 1. Purify the Aldehyde: Before use, purify the aldehyde by distillation or flash column chromatography to remove any ketone impurities. |
| 2. Check Aldehyde Purity: Analyze the aldehyde starting material by NMR or GC-MS to confirm its purity before starting the reaction. | ||
| 3. Proper Storage: Store aldehydes under an inert atmosphere and in a cool, dark place to prevent oxidation. |
FAQ 3: During a reaction involving this compound, I'm observing byproducts with masses corresponding to the addition of water. How can I prevent this?
Answer:
The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of oxazole-5-acetamide and subsequently oxazole-5-acetic acid .[7]
Causality and Troubleshooting:
-
Presence of Water: Even trace amounts of water in the reaction mixture can lead to hydrolysis, especially if the reaction is run under acidic or basic conditions or at elevated temperatures.
-
Reaction Conditions: Strongly acidic or basic conditions will catalyze the hydrolysis of the nitrile.
| Problem | Potential Cause | Troubleshooting Solution |
| Formation of Amide/Carboxylic Acid Byproducts | Hydrolysis of the nitrile group. | 1. Anhydrous Conditions: Use rigorously dried solvents and glassware. Handle all reagents under an inert atmosphere. |
| 2. Control pH: If possible, run the reaction under neutral conditions. If an acid or base is required, consider using milder reagents or a non-aqueous workup. | ||
| 3. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis. | ||
| 4. Minimize Reaction Time: A shorter reaction time will reduce the exposure of the nitrile to conditions that promote hydrolysis. |
FAQ 4: I am observing a high molecular weight byproduct in my reaction. Could this be a dimer?
Answer:
While less commonly reported for this compound specifically, activated nitriles can undergo self-condensation or dimerization reactions, such as the Thorpe-Ziegler reaction, especially in the presence of a strong base. This would lead to the formation of a dimeric byproduct.
Causality and Troubleshooting:
-
Strongly Basic Conditions: Strong bases can deprotonate the α-carbon of the acetonitrile moiety, creating a nucleophilic carbanion that can attack another molecule of this compound.
| Problem | Potential Cause | Troubleshooting Solution |
| Formation of Dimeric Byproduct | Base-catalyzed self-condensation of the acetonitrile group. | 1. Use a Weaker Base: If possible, use a milder base that is sufficient to catalyze the desired reaction but not strong enough to promote self-condensation. |
| 2. Control Stoichiometry: Use the base in stoichiometric or catalytic amounts rather than in large excess. | ||
| 3. Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions. |
Part 2: Visualizing the Mechanisms
Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the key mechanisms discussed.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oxazole-5-acetonitrile by Column Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of "Oxazole-5-acetonitrile" by column chromatography. The information presented here is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical success.
Section 1: Understanding the Molecule and Potential Challenges
This compound is a heterocyclic compound featuring an oxazole ring and a nitrile functional group. This structure presents unique challenges during purification by silica gel chromatography. The nitrogen and oxygen atoms in the oxazole ring, along with the nitrogen of the nitrile group, can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in peak tailing, poor separation, and in some cases, decomposition of the compound on the column.[1]
FAQ 1: Why is my this compound streaking or tailing on the TLC plate and column?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel. The primary cause is the interaction between the basic nitrogen atoms in the oxazole ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This strong interaction slows the elution of the compound, causing it to spread out and "tail."
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% (v/v) to the mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in solvent systems like Dichloromethane/Methanol.
-
-
Use of Deactivated Silica: For particularly sensitive compounds, consider using silica gel that has been deactivated. This can be achieved by treating the silica with a reagent that caps the silanol groups, reducing their acidity.[1]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective method for purifying polar compounds like this compound.[2][3] A typical mobile phase would be a mixture of acetonitrile and water.[2]
-
Diagram: Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Section 2: Method Development for Column Chromatography
A systematic approach to method development is crucial for achieving successful purification. This begins with Thin Layer Chromatography (TLC) to identify a suitable solvent system.
FAQ 2: How do I select the optimal mobile phase for purifying this compound?
Answer:
The goal is to find a solvent system that provides a good separation between your desired compound and any impurities, with an ideal Rf (retention factor) of 0.2-0.4 for the target compound on the TLC plate.
Recommended Starting Solvent Systems:
A common starting point for polar aprotic compounds like this compound is a mixture of a non-polar solvent and a more polar solvent.
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) |
| Hexanes or Heptane | Ethyl Acetate | 70:30 |
| Dichloromethane | Methanol | 98:2 |
Step-by-Step Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line TLC chambers with filter paper to ensure solvent vapor saturation.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots. If your compounds are not UV-active, you may need to use a staining agent.
-
Adjust Solvent Polarity:
-
If the Rf is too low (spots don't move far): Increase the proportion of the polar solvent.
-
If the Rf is too high (spots run with the solvent front): Increase the proportion of the non-polar solvent.
-
Diagram: Column Chromatography Workflow
Caption: A standard workflow for column chromatography.
Section 3: Troubleshooting Common Purification Problems
Even with careful planning, unexpected issues can arise during column chromatography.
FAQ 3: My compound is not eluting from the column. What should I do?
Answer:
This can be a frustrating problem with several potential causes.[1]
Possible Causes and Solutions:
-
Compound Decomposed on Silica: Oxazole rings can be sensitive to strongly acidic conditions.[4][5] If the silica gel is too acidic, your compound may have decomposed.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see a new spot or significant streaking, your compound may be unstable on silica.[1]
-
-
Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly. It's easy to accidentally reverse the proportions of the solvents.[1]
-
Compound is Very Polar: If your compound is highly polar, it may not be moving with your current solvent system.
-
Increase Polarity: Gradually increase the polarity of your mobile phase. If you started with a Hexane/Ethyl Acetate system, you might switch to a Dichloromethane/Methanol system.
-
FAQ 4: I'm seeing co-elution of my product with an impurity, even though they have different Rf values on TLC.
Answer:
This often indicates an issue with how the column was packed or how the sample was loaded.
Troubleshooting Steps:
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.
-
Sample Loading: The sample should be loaded onto the column in a narrow band.[6]
-
Dry Loading: If your compound is not very soluble in the mobile phase, it's best to use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully added to the top of the column.[6]
-
Wet Loading: If using wet loading, dissolve the sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[6] Using too much solvent will broaden the initial sample band.
-
FAQ 5: Is the oxazole ring stable under typical column chromatography conditions?
Answer:
The stability of the oxazole ring can be a concern. Oxazoles are generally stable to neutral and mildly acidic or basic conditions. However, they can be susceptible to ring-opening under strongly acidic or basic conditions.[4][5]
Precautions to Take:
-
Avoid Strong Acids and Bases: Do not use mobile phase modifiers with extreme pH values.
-
Consider Deactivated Silica: As mentioned earlier, using deactivated silica can minimize the risk of acid-catalyzed decomposition.[1]
-
Limit Contact Time: Do not let your compound sit on the column for an extended period. Elute it as efficiently as possible.
Section 4: Post-Purification and Characterization
After collecting and combining the pure fractions, the final step is to remove the solvent and confirm the identity and purity of your this compound.
FAQ 6: What are the best practices for removing the solvent after column chromatography?
Answer:
Rotary evaporation is the standard method for removing solvents.
Key Considerations:
-
Bumping: To prevent your sample from "bumping" (violently boiling) and being lost into the rotary evaporator, it's important to control the vacuum and temperature carefully.
-
High-Boiling Point Solvents: If your mobile phase contains a high-boiling point solvent like DMF or DMSO (which is less common for column chromatography but possible), you may need to use a high-vacuum pump or consider alternative purification methods like crystallization.
FAQ 7: How do I confirm the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
TLC: Run a TLC of your purified product against your starting material and crude mixture. The purified sample should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the preferred method.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Oxazole-5-acetonitrile
Welcome to the technical support hub for heterocyclic synthesis. This guide provides in-depth troubleshooting for the preparation of Oxazole-5-acetonitrile, a key building block in medicinal chemistry and materials science. We will explore a common and robust synthetic pathway, addressing potential challenges with scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing a 5-substituted oxazole like this compound?
A common and effective method for preparing 2,5-disubstituted oxazoles is the Robinson-Gabriel Synthesis . This reaction involves the acid-catalyzed cyclodehydration of an α-acylamino ketone.[1][2] For the synthesis of this compound, a suitable precursor would be an N-acyl derivative of an α-amino cyanoketone. The reaction is typically promoted by strong dehydrating agents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1]
The core transformation relies on the intramolecular attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to form the aromatic oxazole ring.[3] The choice of dehydrating agent is critical and can significantly impact yield and side-product formation.
Q2: My Robinson-Gabriel reaction is showing low to no conversion. What are the primary causes?
This is a frequent issue, often traceable to a few key parameters.
-
Insufficient Dehydrating Agent: Strong acids like H₂SO₄ act as both a catalyst and a dehydrating agent. Stoichiometric or even excess amounts are often required to drive the equilibrium toward the dehydrated oxazole product.[4]
-
Presence of Water: The Robinson-Gabriel synthesis is a dehydration reaction. Any moisture in the starting materials or solvent will hinder the reaction. Ensure your α-acylamino cyanoketone precursor is thoroughly dried and use anhydrous reagents.
-
Low Reaction Temperature: While excessive heat can cause decomposition, the cyclization and dehydration steps require a sufficient activation energy. If you are running the reaction at room temperature with a milder reagent, gentle heating (e.g., 50-80 °C) may be necessary to initiate the reaction.[4]
-
Purity of Starting Material: Impurities in the α-acylamino ketone precursor can interfere with the cyclization. Ensure the starting material is of high purity, confirmed by NMR or LC-MS, before proceeding.
Q3: The reaction mixture is turning dark brown or black, and the yield of the desired product is very low. What is causing this decomposition?
Charring or polymerization is a classic sign of overly harsh reaction conditions.
-
Excessive Temperature: Concentrated sulfuric acid is a potent oxidizing agent at high temperatures.[3] Substrates with electron-rich functionalities can easily decompose. If you observe charring, immediately lower the reaction temperature. It is often better to proceed more slowly at a lower temperature than to force the reaction with excessive heat.
-
Acid Concentration: Using fuming sulfuric acid or highly concentrated PPA can be too aggressive for sensitive substrates. Titrating the strength of your dehydrating agent is a key optimization step. Sometimes, milder reagents like the Burgess reagent can provide a cleaner conversion, albeit at a higher cost.[5]
The diagram below illustrates a decision-making workflow for troubleshooting low yield scenarios.
Caption: Troubleshooting workflow for low-yield oxazole synthesis.
Q4: I'm having difficulty purifying this compound. It seems unstable on silica gel. What are my options?
The oxazole ring is weakly basic and can interact strongly with acidic silica gel, sometimes leading to decomposition or poor recovery.[6] The acetonitrile group can also be sensitive.
-
Neutralize Silica Gel: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a neutralising amine, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.[7]
-
Non-Chromatographic Methods: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method that avoids interaction with stationary phases.[8]
-
Work-up Procedure: Ensure that the acidic catalyst is completely neutralized and removed during the aqueous work-up. Washing the organic extract with a saturated sodium bicarbonate solution followed by brine is crucial.[9]
Q5: What are the expected NMR spectral signatures for this compound?
Proper characterization is key to confirming the structure of your product. For 2-methyl-oxazole-5-acetonitrile (a likely product from a Robinson-Gabriel synthesis using an acetamide derivative), you should expect the following:
-
¹H NMR:
-
A singlet for the methylene protons (-CH₂ CN) typically appearing between δ 3.8 and 4.2 ppm.
-
A singlet for the oxazole ring proton (H4) around δ 7.0-7.5 ppm.
-
A singlet for the methyl group protons (-CH₃ ) at C2, usually around δ 2.4-2.6 ppm.
-
-
¹³C NMR:
-
The nitrile carbon (-C N) will be a quaternary signal around δ 115-120 ppm.
-
The methylene carbon (-C H₂CN) will appear around δ 15-25 ppm.
-
The oxazole ring carbons will have characteristic shifts: C2 (~160 ppm), C4 (~125 ppm), and C5 (~148 ppm).[10]
-
Unexpected peaks may indicate the presence of unreacted starting material, rearranged isomers, or products from side reactions like hydrolysis of the nitrile group.
Troubleshooting Summary Table
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Insufficient heat. 2. Reagents are wet. 3. Inactive dehydrating agent. | 1. Increase temperature to 50-80 °C. 2. Use anhydrous solvents and dry starting materials. 3. Use fresh, high-quality H₂SO₄ or POCl₃. |
| Dark/Black Reaction | 1. Temperature is too high. 2. Dehydrating agent is too strong. | 1. Maintain temperature below 80 °C. 2. Add the acid catalyst slowly at 0 °C. 3. Consider a milder reagent like Burgess reagent.[5] |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition during work-up or purification. | 1. Increase reaction time and monitor by TLC. 2. Ensure complete neutralization of acid during work-up. 3. Use neutralized silica gel or an alternative purification method. |
| Impure Product | 1. Impure starting materials. 2. Side reactions (e.g., hydrolysis, polymerization). | 1. Purify the α-acylamino ketone precursor before the reaction. 2. Optimize reaction conditions (temperature, time) to minimize byproducts. |
Detailed Experimental Protocol: Robinson-Gabriel Synthesis of 2-Methyl-oxazole-5-acetonitrile
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
N-(1-cyano-2-oxopropyl)acetamide (α-acylamino cyanoketone precursor)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add the N-(1-cyano-2-oxopropyl)acetamide (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (5-10 eq) dropwise to the stirred starting material. Caution: This is highly exothermic. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C for 1-3 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow portion-wise addition of solid NaHCO₃ or dropwise addition of a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil or solid by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes to afford the pure this compound.[9]
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
"Oxazole-5-acetonitrile" stability issues and degradation pathways
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability Issues and Degradation Pathways
Welcome to the Technical Support Center for oxazole-5-acetonitrile. This resource is designed to provide in-depth technical guidance to researchers, scientists, and drug development professionals who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing the stability challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs) on the Stability of this compound
Q1: What are the primary stability concerns when working with this compound?
The main stability issues with this compound stem from the inherent reactivity of the oxazole ring and the attached cyanomethyl group. The oxazole ring is susceptible to hydrolytic degradation under both acidic and basic conditions. This instability is primarily due to the acidity of the proton at the C2 position of the oxazole ring, which can be abstracted, leading to ring-opening.[1] Additionally, the cyanomethyl group can be susceptible to hydrolysis, potentially converting to an amide or carboxylic acid under certain conditions.
Q2: How does pH affect the stability of the oxazole ring in this compound?
The stability of the oxazole ring is highly dependent on pH.[1]
-
Acidic Conditions: In the presence of strong acids, the nitrogen atom of the oxazole ring can be protonated. This makes the ring more susceptible to nucleophilic attack by water, which can lead to hydrolytic cleavage of the ring. Concentrated acids can cause complete decomposition of oxazoles.[2]
-
Basic Conditions: Strong bases can deprotonate the C2 position of the oxazole ring, initiating a series of reactions that result in ring opening. This is a significant degradation pathway for many oxazole-containing compounds.[1]
-
Neutral Conditions: While more stable at neutral pH, prolonged exposure to water, especially at elevated temperatures, can still lead to gradual hydrolysis.
Q3: Is this compound sensitive to light and temperature?
Yes, both light and temperature can impact the stability of this compound.
-
Photostability: Oxazole derivatives can undergo photo-oxidation.[1] The primary mechanism often involves a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, which can lead to the formation of triamide end-products. Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
-
Thermal Stability: While the oxazole ring itself is generally considered thermally stable, the overall stability of this compound can be compromised at elevated temperatures, particularly in the presence of moisture or other reactive species.[3] Thermal stress can accelerate hydrolytic and oxidative degradation pathways.
Q4: What are the likely degradation products of this compound?
Based on the known reactivity of the oxazole ring and the cyanomethyl group, the following degradation products are plausible:
-
Oxazole Ring Cleavage Products: Hydrolysis of the oxazole ring can lead to the formation of various acyclic compounds. For instance, acidic hydrolysis could yield an amino ketone and formic acid or their derivatives.
-
Hydrolysis of the Cyanomethyl Group: The nitrile functional group can be hydrolyzed to form oxazole-5-acetamide or oxazole-5-acetic acid, especially under strong acidic or basic conditions.
-
Photo-oxidation Products: As mentioned, exposure to light in the presence of oxygen can lead to complex triamide structures resulting from the oxidative cleavage of the oxazole ring.
II. Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the synthesis, purification, and handling of this compound.
| Problem Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low or no yield of desired product in a reaction involving this compound. | Hydrolytic degradation of the oxazole ring under the reaction conditions (e.g., acidic or basic reagents, aqueous workup). | 1. Re-evaluate pH: If possible, adjust the reaction and workup conditions to be as close to neutral as possible.[1] 2. Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry to minimize hydrolysis.[4] 3. Protecting Groups: For multi-step syntheses, consider protecting the oxazole ring, for example, by silylation at the C2 position, to increase its stability towards certain reagents.[1] |
| Formation of multiple, difficult-to-separate side products during synthesis or purification. | Ring-opening of the oxazole followed by subsequent reactions of the reactive intermediates. | 1. Milder Reaction Conditions: Employ lower temperatures and shorter reaction times to minimize degradation.[1] 2. Characterize Byproducts: Use techniques like LC-MS and NMR to identify the major side products. Understanding the degradation pathway will help in optimizing the reaction conditions to avoid their formation.[1] 3. Alternative Purification: Explore non-aqueous purification methods if the compound is found to be unstable on silica gel or during aqueous extractions. |
| Inconsistent results and poor reproducibility in experiments. | Sensitivity of this compound to minor variations in experimental setup, such as trace amounts of moisture or acid/base contaminants. | 1. Standardize Procedures: Maintain strict control over all experimental parameters, including solvent purity, reagent quality, and reaction times. 2. Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[1] |
| Degradation of the compound upon storage. | Improper storage conditions (exposure to light, moisture, or non-neutral pH). | 1. Storage Conditions: Store solid this compound in a tightly sealed container, protected from light, in a cool, dry place. 2. Solution Stability: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C), protected from light, and in a suitable anhydrous solvent. The stability of the compound in the chosen solvent should be verified. |
III. Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental results, it is crucial to understand the stability profile of this compound under your specific conditions. A forced degradation study is a powerful tool for this purpose.[5][6][7]
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the degradation of this compound under various stress conditions. The goal is to induce a target degradation of 5-20%.[6][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, a higher acid concentration (e.g., 1 M HCl) or a higher temperature can be used.[5][8]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature and monitor for degradation at the same time points as the acid hydrolysis. Basic hydrolysis is often faster, so more frequent monitoring may be necessary.[5]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide. Keep the mixture at room temperature, protected from light, and monitor for degradation over time.[8]
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) and monitor for degradation over time. For the solid compound, place a known amount in a vial at the same temperature.[3]
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photochemically transparent container to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2 for method development).
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of the control.
-
Identify and quantify the major degradation products.
-
Elucidate the degradation pathways based on the identified products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active substance and for separating its degradation products.[2][10]
1. Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Begin with a gradient elution using a mixture of water (with a modifier like 0.1% formic acid for MS compatibility) and acetonitrile. Optimize the gradient to achieve good separation between the parent compound and all observed degradation products from the forced degradation study.
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to check for peak purity.
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
IV. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
V. References
-
BenchChem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Available from: --INVALID-LINK--.
-
ResearchGate. Putative reaction pathways of 5‐sulfamoyloxy‐oxazoles with a nucleophile. Available from: --INVALID-LINK--.
-
Al-Zahrani, F. A., et al. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 2020. Available from: --INVALID-LINK--.
-
Kateb, B. A. E., et al. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 2014.
-
ResearchGate. The photostability test results of carbazole-1,3,4-oxadiazole derivatives in toluene after 1 h of monitoring. Available from: --INVALID-LINK--.
-
BenchChem. Van Leusen Oxazole Synthesis: A Technical Support Guide. Available from: --INVALID-LINK--.
-
Royal Society of Chemistry. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Available from: --INVALID-LINK--.
-
ACS Publications. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 2023. Available from: --INVALID-LINK--.
-
PubMed. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Available from: --INVALID-LINK--.
-
National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: --INVALID-LINK--.
-
In-Pharma Technologist. Forced Degradation – A Review. 2022. Available from: --INVALID-LINK--.
-
ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach.
-
Sule, S. Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Investigation, 2023.
-
Benchchem. Troubleshooting guide for oxazole synthesis. Available from: --INVALID-LINK--.
-
Google Patents. Removal of oxazole from acetonitrile. US4474709A.
-
ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. 2020. Available from: --INVALID-LINK--.
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: --INVALID-LINK--.
-
Wiley Online Library. The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A.
-
Hindawi. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. 2022. Available from: --INVALID-LINK--.
-
Scribd. New Trends in Forced Degradation Studies. 2012. Available from: --INVALID-LINK--.
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: --INVALID-LINK--.
-
International Journal of Pharmaceutical Quality Assurance. Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. 2024.
-
National Center for Biotechnology Information. Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling.
-
ACS Publications. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. 2023. Available from: --INVALID-LINK--.
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review.
-
ScienceOpen. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. 2024.
-
International Journal of Pharmaceutical Sciences and Research. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole.
-
National Institutes of Health. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.
-
National Center for Biotechnology Information. Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
-
Organic Letters. Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. 2022. Available from: --INVALID-LINK--.
-
ResearchGate. Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile.
-
James Cook University. Base Hydrolysis of Coordinated Acetonitrile. 2012. Available from: --INVALID-LINK--.
-
ResearchGate. Electrochemical synthesis of oxazoles from ketone and acetonitrile (Zhang method).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oxazole-5-acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of Oxazole-5-acetonitrile. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice to address common challenges encountered during the purification of this important heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this resource aims to equip you with the knowledge to optimize your purification workflows, ensuring the high purity required for downstream applications in drug discovery and development.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of your this compound sample will largely depend on the synthetic route employed. Common methods for synthesizing substituted oxazoles include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis[1][2].
-
Unreacted Starting Materials: Depending on the synthesis, these could include α-acylamino ketones or aldehydes and tosylmethyl isocyanide (TosMIC)[1][2].
-
Byproducts of the Reaction:
-
From a Robinson-Gabriel synthesis , incomplete cyclization or dehydration can lead to α-acylamino ketone intermediates.
-
The Van Leusen reaction may result in byproducts derived from the TosMIC reagent, such as p-toluenesulfinic acid, which can sometimes be removed by simple filtration[3]. Additionally, side reactions can lead to the formation of 4-alkoxy-2-oxazolines if an excess of a primary alcohol is used[4].
-
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may also be present.
-
Decomposition Products: Oxazole rings, particularly those with certain substituents, can be sensitive to acidic or basic conditions and heat. The cyanomethyl group may also be susceptible to hydrolysis under strong acidic or basic conditions.
Q2: My this compound sample is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid crystalline form. This often occurs when a solution is supersaturated at a temperature above the compound's melting point in that solvent system.
-
Cooling Rate: Rapid cooling is a frequent cause. Try to slow down the cooling process by insulating the crystallization vessel (e.g., in a Dewar flask with warm water) or by allowing it to cool to room temperature on the benchtop before placing it in a refrigerator or ice bath.
-
Solvent Choice: The solvent system may not be optimal. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Experiment with different solvents or solvent mixtures. For mixed solvent systems, dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then gently heat to clarify before slow cooling[5].
-
Purity of the Sample: High concentrations of impurities can disrupt crystal lattice formation. It may be necessary to first purify the crude product by another method, such as flash column chromatography, to remove a significant portion of the impurities before attempting recrystallization[6].
Q3: I am observing significant product loss during silica gel column chromatography. What are the possible reasons and solutions?
A3: Product loss on a silica gel column can be attributed to several factors:
-
Compound Instability on Silica: Silica gel is slightly acidic and can cause the degradation of sensitive compounds. Oxazole derivatives can be susceptible to decomposition on silica[1].
-
Solution: You can deactivate the silica gel by preparing a slurry with a small amount of a neutral or basic modifier, such as triethylamine (typically 0.1-1% v/v), in your eluent and then packing the column. Alternatively, consider using a different stationary phase like neutral alumina.
-
-
Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel, making them difficult to elute.
-
Improper Solvent System: If the eluent is not strong enough, your compound may not move down the column.
-
Solution: Systematically screen for a suitable solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of approximately 0.3 for your target compound[7].
-
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of acetonitrile and water (often with a small amount of an acid like formic or phosphoric acid for better peak shape) is a powerful technique for determining purity and quantifying impurities[6][10].
-
Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be a suitable method for purity analysis. However, direct injection of acetonitrile solutions can sometimes be problematic in GC-MS[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities. The integration of signals can provide a semi-quantitative measure of purity if the impurities have distinct and well-resolved peaks[3][12][13].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.
Troubleshooting Guides
This section provides a more detailed breakdown of common purification problems and their solutions.
Problem 1: Poor Separation in Flash Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad, tailing peaks.
-
No separation is observed on the column despite good separation on TLC.
dot
Caption: A troubleshooting workflow for poor separation in flash column chromatography.
Causality and Solutions:
-
Suboptimal Solvent System: The choice of eluent is critical. A solvent system that gives an Rf of ~0.3 on TLC for the target compound is a good starting point[7]. If separation is still poor, consider switching to a different solvent system with different selectivities (e.g., replacing ethyl acetate with acetone or acetonitrile)[8].
-
Improper Sample Loading: Loading the sample in a large volume of strong solvent will lead to a broad initial band and poor separation. The sample should be applied to the column in a minimal amount of solvent or adsorbed onto a small amount of silica gel (dry loading)[7].
-
Poorly Packed Column: Channels or cracks in the silica bed will result in an uneven flow of the mobile phase and lead to band broadening and co-elution. Ensure the column is packed uniformly as a slurry or by carefully tapping a dry-packed column.
-
Compound Degradation: As mentioned, oxazoles can be sensitive to the acidic nature of silica gel. If you suspect degradation (e.g., new spots appearing on TLC after spotting and letting it sit for a while), deactivating the silica with triethylamine or using an alternative stationary phase is recommended.
Problem 2: Difficulty with Recrystallization
Symptoms:
-
No crystal formation upon cooling.
-
Formation of an oil instead of a solid.
-
Low recovery of the purified product.
dot
Caption: A decision tree for troubleshooting common recrystallization problems.
Causality and Solutions:
-
Solution Not Saturated: If no crystals form, the solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration until the solution is saturated at the boiling point.
-
Lack of Nucleation Sites: Crystal growth requires an initial seed. If spontaneous nucleation does not occur, you can introduce a seed crystal from a previous batch or scratch the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystallization.
-
High Solubility in Cold Solvent: If recovery is low, it is likely that your compound has significant solubility in the cold solvent. Ensure you are using the minimum amount of hot solvent to dissolve the compound. Also, cooling the solution to a lower temperature (e.g., in a freezer) may help to precipitate more product.
-
Choice of Solvents: For a single-solvent recrystallization, the ideal solvent should exhibit a large difference in solubility for the compound at high and low temperatures. For a two-solvent system, the solvents must be miscible, and the compound should be soluble in one and insoluble in the other[5]. Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane[5].
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol provides a general guideline. The optimal solvent system should be determined by TLC analysis for each specific crude sample.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile)
-
Triethylamine (optional, for deactivation)
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Determine the Eluent System:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop the plate in various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate content).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3 and show good separation from major impurities.
-
-
Prepare and Pack the Column:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using either the "dry packing" or "wet packing" method to ensure a homogenous stationary phase[7].
-
If compound stability on silica is a concern, pre-elute the packed column with the chosen eluent containing 0.5% triethylamine.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolate the Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Assess the purity of the final product using appropriate analytical methods (HPLC, NMR).
-
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is crucial and may require some experimentation.
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, hexane, water)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature.
-
Heat the tubes with solvents in which the compound was sparingly soluble at room temperature. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
For a two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" hot solvent and add a "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a pair) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the compound's melting point.
-
Data Presentation
The following table summarizes common analytical techniques for assessing the purity of this compound.
| Analytical Technique | Typical Conditions | Information Provided |
| RP-HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid; Detection: UV (e.g., 220 nm)[10] | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Column: Capillary column (e.g., HP-5); Carrier Gas: Helium; Detection: Mass Spectrometry | Detection of volatile impurities, structural information of impurities. |
| 1H NMR | Solvent: CDCl3 or DMSO-d6 | Structural confirmation, detection and semi-quantification of impurities with distinct proton signals. |
| 13C NMR | Solvent: CDCl3 or DMSO-d6 | Confirms the carbon skeleton and the presence of impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Acetonitrile HPLC Grade for analytical applications from GJ Chemical [gjchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile | C10H7N3O | CID 3702917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Reaction Monitoring for Oxazole-5-acetonitrile Synthesis
Welcome to the technical support center for the synthesis and analysis of Oxazole-5-acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter while monitoring this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the expertise to navigate experimental complexities with confidence.
Introduction to Reaction Monitoring of this compound
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The oxazole ring is a key structural motif found in numerous biologically active molecules, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] Accurate monitoring of the reaction's progress is paramount to ensure optimal yield, purity, and reproducibility.
This guide will focus on two primary analytical techniques for reaction monitoring: TLC and HPLC. We will delve into the practical aspects of method development, execution, and troubleshooting for each.
A common synthetic route to oxazole derivatives involves the reaction of α-haloketones with primary amides (Bredereck reaction) or the cyclization of α-acylamino ketones (Robinson-Gabriel synthesis).[1][2] For instance, a plausible synthesis of an oxazole derivative could start from (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.[3] Regardless of the specific pathway, effective real-time or near-real-time analysis is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and versatile technique for qualitative reaction monitoring. It allows for the simultaneous analysis of multiple samples, making it ideal for tracking the consumption of starting materials and the formation of the desired product.
Experimental Protocol: TLC Analysis
Objective: To monitor the progress of the this compound synthesis by observing the disappearance of starting materials and the appearance of the product spot.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)[4]
-
Visualization agents (UV lamp, iodine chamber, or chemical stains)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a capillary spotter, carefully apply small spots of the reaction mixture, starting material, and a co-spot (a mixture of starting material and reaction mixture) onto the baseline of the TLC plate.[5] Ensure the spots are small and do not touch each other.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[6][7] Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), as aromatic compounds like oxazoles will often appear as dark spots on a fluorescent background.[8][9][10][11] If spots are not visible, use an iodine chamber or a suitable chemical stain.[8][10][12]
-
Interpret the Results: Compare the spots of the reaction mixture to the starting material and co-spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
TLC Troubleshooting and FAQs
| Problem/Question | Probable Cause(s) | Solution(s) |
| Why are my spots streaking or elongated? | 1. Sample Overload: Applying too much sample to the plate.[6][7][13] 2. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low.[6] 3. Acidic/Basic Nature of Compound: The compound may be interacting strongly with the acidic silica gel.[13] | 1. Dilute the sample before spotting.[7] 2. Adjust the polarity of the mobile phase. A common starting point is a 10:1 mixture of petroleum ether and ethyl acetate.[4] 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.[7] |
| I can't see any spots on my TLC plate. | 1. Sample Too Dilute: The concentration of the analyte is below the detection limit.[6][7] 2. Non-UV Active Compound: The compound does not absorb UV light at 254 nm.[7] 3. Volatile Compound: The compound may have evaporated from the plate.[7] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6][7] 2. Use alternative visualization techniques such as an iodine chamber or a potassium permanganate stain.[9] 3. If volatility is suspected, minimize the time the plate is exposed to air before and after development. |
| My reactant and product have very similar Rf values. | Insufficient Separation: The chosen mobile phase does not provide adequate resolution.[5] | 1. Change the Solvent System: Experiment with different solvent mixtures. For instance, try varying the ratio of petroleum ether to ethyl acetate or introduce a different solvent like dichloromethane. 2. Use a Different Stain: Some stains, like anisaldehyde, can produce different colors for different compounds, aiding in differentiation even with similar Rf values.[5] |
| The solvent front is running unevenly. | 1. Uneven TLC Plate Surface: The silica gel layer may not be uniform. 2. Improper Chamber Saturation: The chamber atmosphere is not fully saturated with solvent vapors. 3. Plate Touching the Chamber Wall: The edge of the TLC plate is in contact with the chamber wall or filter paper.[6] | 1. Use high-quality, pre-coated TLC plates. 2. Ensure the chamber is properly sealed and equilibrated before developing the plate. 3. Carefully place the plate in the center of the chamber. |
Visualizing TLC and HPLC Workflows
Caption: Workflow for TLC Monitoring of this compound Synthesis.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a more quantitative and higher-resolution method for reaction monitoring compared to TLC. It is particularly useful for complex reaction mixtures and for accurately determining the percentage conversion and purity of the product.
Experimental Protocol: HPLC Analysis
Objective: To quantitatively monitor the synthesis of this compound by separating and quantifying the starting materials, product, and any byproducts.
Materials:
-
HPLC system with a UV detector
-
HPLC-grade acetonitrile and water[16]
-
Optional: Formic acid or phosphoric acid for mobile phase modification[17]
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for oxazole derivatives is a mixture of acetonitrile and water.[17] A typical starting gradient might be 65:35 acetonitrile:water.[15] The mobile phase should be filtered and degassed before use.[18]
-
Equilibrate the System: Purge the HPLC system with the mobile phase and allow the column to equilibrate until a stable baseline is achieved.
-
Prepare the Sample: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter.
-
Inject the Sample: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Acquire the Chromatogram: Run the analysis and record the chromatogram. The detection wavelength can be set around 220-235 nm, which is often a region of UV absorbance for oxazole-containing compounds.[14][15]
-
Analyze the Data: Identify the peaks corresponding to the starting materials and the product based on their retention times. The peak area can be used to calculate the relative amounts of each component and determine the reaction progress.
HPLC Troubleshooting and FAQs
| Problem/Question | Probable Cause(s) | Solution(s) |
| Why am I seeing a noisy or drifting baseline? | 1. Air Bubbles in the System: Trapped air in the pump or detector cell.[18] 2. Contaminated Mobile Phase: Impurities in the solvents or buffers.[18] 3. Detector Lamp Instability: The lamp may be nearing the end of its life.[18] 4. Column Bleed: The stationary phase is degrading and eluting from the column.[18] | 1. Degas the mobile phase and prime the pump.[18] 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[16][18] 3. Check the lamp's usage hours and replace if necessary. 4. Flush the column with a strong solvent or replace it if the bleed is excessive.[18] |
| My peaks are tailing or fronting. | 1. Column Overload: Injecting too much sample.[19][20] 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Column Degradation: The column packing has deteriorated.[19] | 1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH or add a competing base or acid to minimize secondary interactions. 3. Regenerate the column with appropriate solvents or replace it.[19] |
| I'm observing inconsistent retention times. | 1. Fluctuations in Flow Rate: Issues with the pump, such as leaks or faulty check valves.[19] 2. Temperature Variations: Inconsistent column temperature.[21] 3. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component.[19] | 1. Inspect the pump for leaks and service the check valves. 2. Use a column oven to maintain a constant temperature.[18] 3. Ensure accurate mobile phase preparation and use a solvent reservoir cap to minimize evaporation. |
| Why is the system backpressure too high or fluctuating? | 1. Blockage in the System: Clogged frit, guard column, or column.[19] 2. Precipitation in the Mobile Phase: Buffer salts precipitating out of solution. 3. Pump Malfunction: Issues with pump seals or pistons. | 1. Systematically check for blockages by disconnecting components and observing the pressure. Back-flush or replace the clogged component. 2. Ensure the buffer concentration is below its solubility limit in the mobile phase. 3. Service or replace the pump seals and pistons. |
Data Summary Table
| Analyte | *Typical TLC Rf ** | Typical HPLC Retention Time (min) |
| Starting Material (e.g., α-acylamino ketone) | 0.2 - 0.4 | 2.5 - 4.0 |
| This compound (Product) | 0.5 - 0.7 | 5.0 - 7.0 |
| Non-polar byproduct | > 0.8 | < 2.0 |
| Polar byproduct | < 0.1 | > 8.0 |
*Note: Rf values are highly dependent on the specific TLC system (stationary and mobile phases) and should be determined experimentally.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Chromatography [chem.rochester.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chembam.com [chembam.com]
- 14. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 15. researchgate.net [researchgate.net]
- 16. Acetonitrile HPLC Grade for analytical applications from GJ Chemical [gjchemical.com]
- 17. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. medikamenterqs.com [medikamenterqs.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Oxazole-5-acetonitrile Moiety by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The unambiguous determination of the three-dimensional structure of novel oxazole derivatives is a cornerstone of rational drug design, enabling a deep understanding of structure-activity relationships (SAR). Among the various analytical techniques available, single-crystal X-ray crystallography (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement of molecules in the solid state.[4][5][6][7]
This guide provides an in-depth comparison of SC-XRD with other common spectroscopic techniques for the structural confirmation of molecules containing the oxazole-5-acetonitrile moiety. It details the causality behind experimental choices, presents validated protocols, and offers a comparative analysis to guide researchers in selecting the most appropriate methods for structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
SC-XRD provides the most accurate and precise measurements of molecular dimensions, offering irrefutable proof of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry.[4][5] Unlike spectroscopic methods which infer structure from indirect measurements, crystallography provides a direct, three-dimensional map of electron density, from which atomic positions are determined.[8]
Experimental Workflow: A Self-Validating Protocol
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires precision and an understanding of crystallization principles. Each step is designed to yield a single crystal of sufficient quality for diffraction.
Step 1: Crystal Growth – The Art of Inducing Order
The prerequisite for any SC-XRD experiment is a high-quality single crystal, ideally between 0.1 and 0.4 mm with sharp edges and no visible defects.[9] The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to self-assemble into a well-ordered lattice.
Common Crystallization Techniques:
-
Slow Evaporation: This straightforward method involves dissolving the compound in a solvent in which it is moderately soluble and allowing the solvent to evaporate over several days.[10] It is often a starting point, though it can sometimes lead to crystals growing on the surface of the vessel.[10]
-
Vapor Diffusion: This is arguably the most successful and versatile method for growing high-quality crystals.[9][10][11] It involves dissolving the compound in a less volatile solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[10][11] Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[9][11][12][13] This gentle process minimizes the formation of defects.
-
Solvent Layering: In this technique, an anti-solvent is carefully layered on top of a denser solution of the compound, typically in a narrow vessel like an NMR tube.[9][10][11] Slow diffusion at the liquid-liquid interface induces crystallization.[10]
Protocol: Vapor Diffusion (Inner/Outer Vial Setup)
-
Preparation: Dissolve 5-10 mg of the this compound derivative in a minimal amount (~0.5 mL) of a suitable solvent (e.g., ethyl acetate, acetonitrile, or dichloromethane) in a small, narrow vial (the "inner vial").[10][11]
-
Setup: Place this inner vial inside a larger vial (the "outer vial") containing a reservoir (~2-3 mL) of a volatile anti-solvent (e.g., pentane or diethyl ether).[10][11]
-
Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a vibration-free location. Crystal growth can take anywhere from a few days to several weeks.[11]
-
Monitoring: Monitor the setup periodically for the formation of single, well-defined crystals.
Step 2: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer. The crystal diffracts the X-rays into a unique pattern of reflections, which are collected by a detector.[5][14]
-
Mounting: A single crystal is carefully selected, mounted on a loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage and improve data quality.
-
Data Collection: The diffractometer rotates the crystal while collecting thousands of reflections from different orientations.[5]
-
Structure Solution: The collected data (intensities and positions of reflections) are processed. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data.[8][15][16] This process minimizes a residual factor (R-factor), which indicates the goodness of fit.
The final output is a crystallographic information file (CIF) containing the precise 3D coordinates of every atom, bond lengths, angles, and other critical geometric parameters.
Workflow for Single-Crystal X-ray Crystallography
Caption: General workflow for small molecule structure determination by SC-XRD.
Part 2: A Comparative Analysis with Orthogonal Techniques
While SC-XRD is definitive, it is not always feasible to obtain suitable crystals. Therefore, chemists rely on a suite of spectroscopic and computational methods. This section compares these techniques against the benchmark of crystallography for the specific task of confirming an this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation in solution. ¹H and ¹³C NMR provide information on the chemical environment of atoms, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal through-bond connectivity.
-
Strengths: Excellent for determining the carbon-hydrogen framework of a molecule. For an this compound derivative, specific chemical shifts can be highly indicative. For instance, the oxazole ring protons typically appear in the aromatic region (δ 7-8 ppm), while the methylene protons of the acetonitrile group would appear further upfield.[17][18] The characteristic chemical shifts for the oxazole ring carbons (C2, C4, C5) are also well-documented.[19]
-
Limitations: NMR determines relative connectivity. It can struggle to unambiguously distinguish between certain isomers or to confirm connectivity across quaternary carbons or heteroatoms. For example, while HMBC correlations can strongly suggest the attachment of the acetonitrile group at the C5 position, this remains an inference rather than a direct observation of the 3D arrangement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
-
Strengths: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula, confirming the elemental composition.[20] Fragmentation patterns can also support the proposed structure; a fragment corresponding to the loss of the acetonitrile group, for instance, would be expected.[20][21]
-
Limitations: MS confirms what atoms are present, but provides very limited information about how they are connected. It cannot distinguish between isomers that have the same molecular formula.
Computational Chemistry (Density Functional Theory - DFT)
Computational methods can predict molecular geometries and spectroscopic properties.
-
Strengths: DFT calculations can be used to predict the lowest energy conformation of a molecule and calculate theoretical NMR chemical shifts or IR frequencies. Comparing these predicted values to experimental data can provide strong supporting evidence for a proposed structure.[22]
-
Limitations: The results are theoretical and depend heavily on the level of theory and basis set used. Computational data must always be validated by experimental results; it cannot serve as standalone proof of structure.
Comparative Summary
| Technique | Information Provided | Ambiguity Level | Primary Use Case |
| SC-X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4][5] | None (Definitive) | Unambiguous structural proof. |
| NMR Spectroscopy | Connectivity (C-H framework), relative stereochemistry, solution dynamics.[18][19] | Low to Medium | Primary tool for solution-state structure elucidation. |
| Mass Spectrometry (HRMS) | Elemental composition (molecular formula), fragmentation patterns.[20] | High (for connectivity) | Confirmation of molecular weight and formula. |
| Computational (DFT) | Predicted geometry, theoretical spectroscopic data for comparison.[22] | N/A (Supportive) | Supporting experimental data and exploring conformations. |
The Synergistic Relationship of Analytical Techniques
Caption: Logic diagram showing SC-XRD as the ultimate arbiter of structure.
Conclusion: The Indispensable Role of Crystallography
While a combination of NMR, MS, and computational modeling can build a strong, self-consistent case for the structure of a new this compound derivative, each method carries inherent limitations and leaves room for ambiguity. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and high-resolution insight into the three-dimensional atomic arrangement.[7][23] It serves as the ultimate validation, transforming a proposed structure into a proven fact. For researchers in drug development, where molecular precision is paramount, prioritizing the growth of quality crystals for X-ray analysis is a critical investment that ensures the integrity and validity of all subsequent research.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. excillum.com [excillum.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. iucr.org [iucr.org]
- 12. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. scribd.com [scribd.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of Oxazole-5-acetonitrile for Purity Assessment
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, the chemical building blocks for Active Pharmaceutical Ingredients (APIs), form the very foundation upon which the safety and efficacy of a final drug product are built.[1][2] Oxazole-5-acetonitrile, a key heterocyclic intermediate, is no exception. Its molecular structure, featuring an oxazole ring and a nitrile group, makes it a versatile synthon in medicinal chemistry. However, impurities arising from its synthesis—such as starting materials, by-products, intermediates, or degradation products—can compromise the quality of the final API, introduce potential toxicities, and create significant regulatory hurdles.[1][3][4]
This guide provides an in-depth comparison of core spectroscopic techniques for the purity assessment of this compound. We will move beyond procedural lists to explore the causality behind analytical choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of method validation and regulatory compliance, ensuring that the protocols described are robust and self-validating systems.[5][6]
Regulatory Framework: Understanding Impurity Thresholds
Before delving into the analytical techniques, it is crucial to understand the regulatory context. The International Council for Harmonisation (ICH) provides guidelines that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7][8] According to ICH Q3A(R2), impurities must be managed based on specific concentration levels, which are often tied to the maximum daily dose of the drug.[9][10] Generally, any impurity found at a concentration of 0.1% or higher should be identified and described.[3] This underscores the need for highly sensitive and specific analytical methods to ensure product safety and quality.
A Multi-Modal Spectroscopic Approach
No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment relies on the orthogonal application of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.[11] For this compound, the combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) offers a powerful and comprehensive strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation and quantification of a primary chemical entity and its organic impurities.[11] Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.
Causality of Choice: ¹H NMR is excellent for initial structural confirmation and for detecting proton-bearing impurities, offering high sensitivity and resolution. ¹³C NMR, while less sensitive, provides critical information about the carbon skeleton, confirming the presence of the oxazole ring and nitrile carbon, and helping to identify impurities that may lack protons in unique environments. For quantitative analysis (qNMR), ¹H NMR is often preferred due to its higher sensitivity and shorter relaxation times, allowing for accurate determination of purity against a certified internal standard.[11]
The following data is predicted based on the analysis of similar oxazole and acetonitrile structures.[12][13][14]
| Analysis | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~ 8.1 - 8.3 | H2 (proton on C2 of oxazole ring) |
| ~ 7.4 - 7.6 | H4 (proton on C4 of oxazole ring) | |
| ~ 4.0 - 4.2 | CH₂ (methylene protons of acetonitrile) | |
| ¹³C NMR | ~ 150 - 155 | C2 (oxazole ring) |
| ~ 140 - 145 | C5 (oxazole ring) | |
| ~ 125 - 130 | C4 (oxazole ring) | |
| ~ 115 - 120 | CN (nitrile carbon) | |
| ~ 15 - 20 | CH₂ (acetonitrile carbon) |
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound test sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that provides good signal separation for both the analyte and the standard.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.[15] Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full magnetization recovery, which is critical for accurate integration.
-
Processing & Analysis: Process the spectrum with minimal baseline correction. Carefully integrate a well-resolved, unique signal for this compound (e.g., the H2 proton) and a signal from the internal standard.
-
Calculation: Calculate the purity (w/w %) using the standard qNMR equation, accounting for the molar masses, integral values, number of protons for each signal, and the weights of the sample and standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[16]
Causality of Choice: For this compound, FT-IR is invaluable for quickly confirming the presence of the critical nitrile (C≡N) group and the characteristic vibrations of the oxazole ring. It serves as an excellent identity test. Furthermore, it can readily detect certain impurities, particularly those that introduce unique functional groups not present in the parent molecule, such as the broad O-H stretch from a hydrolyzed nitrile (amide/carboxylic acid) or a C=O stretch from a ketone-based starting material.
| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |
| ~ 2240 - 2260 | C≡N stretch | Confirms the presence of the nitrile group. |
| ~ 1600 - 1650 | C=N stretch | Characteristic of the oxazole imine functionality.[17] |
| ~ 1500 - 1580 | C=C stretch | Aromatic-like ring stretching of the oxazole. |
| ~ 1050 - 1150 | C-O-C stretch | Ring breathing/stretching modes of the oxazole ether linkage. |
| ~ 2900 - 3000 | C-H stretch (sp²) | Aromatic C-H on the oxazole ring. |
| ~ 2850 - 2950 | C-H stretch (sp³) | Aliphatic C-H of the methylene group. |
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them against a reference spectrum or the expected frequencies.
Mass Spectrometry (MS) Coupled with Chromatography: Definitive Impurity Identification
While NMR and FT-IR are excellent for characterizing the bulk material, the combination of a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry is the gold standard for detecting, identifying, and quantifying trace-level impurities.[18]
Causality of Choice: Chromatography separates the this compound from its impurities based on their physicochemical properties (e.g., polarity, volatility). The mass spectrometer then acts as a highly sensitive detector, providing the mass-to-charge ratio (m/z) of the parent molecule and each impurity. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental composition.[15][19] This combination is essential for meeting ICH requirements for impurity identification.[4]
The diagram below outlines a typical workflow for purity analysis using LC-MS. The potential impurities shown are hypothetical but represent common types that could arise during synthesis, such as unreacted starting materials or by-products from side reactions.[3]
Caption: LC-MS workflow for purity analysis and structures of this compound and potential impurities.
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-50 µg/mL).
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocycles.
-
Analysis: Acquire data in full scan mode to detect all ions. For structural confirmation of impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
-
Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate the purity based on area percent. For unknown impurities, use HRMS to propose an elemental formula and MS/MS fragmentation to elucidate the structure.
Comparative Analysis: High-Purity Standard vs. Test Batch
To illustrate the power of this multi-modal approach, let's compare hypothetical data from a high-purity reference standard of this compound with a typical manufacturing test batch that contains some low-level impurities.
| Technique | High-Purity Reference Standard | Test Batch with Impurities | Interpretation & Causality |
| ¹H NMR | Single, sharp peaks at expected shifts. Purity by qNMR > 99.8%. | Expected peaks are present. Additional small peaks observed at δ 4.5 ppm (singlet) and δ 7.8, 7.2 ppm (broad singlets). Purity by qNMR = 99.1%. | The additional peaks suggest the presence of organic impurities. The broad singlets at 7.2/7.8 ppm could indicate amide protons from the hydrolysis product (Impurity B), while the singlet at 4.5 ppm could correspond to the methylene group of Impurity A. |
| FT-IR | Sharp C≡N peak at 2255 cm⁻¹. Clean fingerprint region matching the reference. | C≡N peak at 2255 cm⁻¹. A weak, broad absorption appears around 3200-3400 cm⁻¹ and a small shoulder peak at ~1680 cm⁻¹. | The new broad absorption is characteristic of N-H stretching, and the 1680 cm⁻¹ peak is indicative of a C=O (amide) stretch, strongly suggesting the presence of the hydrolysis by-product, Oxazole-5-acetamide (Impurity B). |
| LC-MS | Single major peak at retention time (RT) 3.5 min. MS shows m/z = 121.04 [M+H]⁺. | Major peak at RT 3.5 min (m/z 121.04). Two minor peaks observed: Peak 1 at RT 4.1 min (m/z 160.01 [M+H]⁺) and Peak 2 at RT 2.8 min (m/z 139.05 [M+H]⁺). Area % purity = 99.15%. | The LC-MS data confirms the NMR and IR findings. It separates and provides the mass for Impurity A (m/z 160.01, corresponding to the chloro-ketone intermediate) and Impurity B (m/z 139.05, the hydrolysis product). The area percent purity corroborates the qNMR result. |
Conclusion: A Synergistic Strategy for Assured Purity
The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous and multi-faceted analytical approach. While techniques like FT-IR provide rapid identity confirmation, they lack the sensitivity and specificity for comprehensive impurity profiling. NMR spectroscopy offers unparalleled insight into molecular structure and provides a robust method for absolute quantification. However, for the definitive separation, identification, and quantification of trace-level unknowns, chromatography coupled with mass spectrometry is indispensable.
By integrating these spectroscopic techniques, researchers and drug development professionals can build a comprehensive purity profile, confidently identify and control impurities in accordance with regulatory guidelines[4][10], and ultimately ensure the quality and safety of the final pharmaceutical product. This synergistic strategy embodies the principles of scientific integrity, providing a self-validating system for quality control.
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. jpionline.org [jpionline.org]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. wjarr.com [wjarr.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. database.ich.org [database.ich.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 13. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Oxazole-5-acetonitrile
Introduction: The Significance of Oxazole-5-acetonitrile in Modern Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry. The oxazole moiety is a bioisostere for various functional groups and is present in numerous biologically active compounds, including anti-inflammatory, anti-cancer, and anti-viral agents. The acetonitrile group at the 5-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening. Given its importance, the development of efficient and scalable synthetic routes to this compound is of paramount interest to researchers in the pharmaceutical industry. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their underlying principles, practical considerations, and experimental data to aid in the selection of the most suitable method for a given research and development context.
Comparative Analysis of Synthetic Strategies
Two primary synthetic paradigms emerge for the construction of this compound: convergent synthesis via the Van Leusen oxazole formation and a linear approach involving functional group interconversion on a pre-formed oxazole ring. Each strategy presents a unique set of advantages and challenges.
Route 1: The Van Leusen Oxazole Synthesis - A Convergent Approach
The Van Leusen oxazole synthesis is a powerful and widely utilized method for the preparation of 5-substituted oxazoles.[1][2][3] This reaction involves the [3+2] cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base.[4][5] The key to applying this methodology for the synthesis of this compound lies in the selection of the appropriate aldehyde precursor, namely glycolonitrile or a protected equivalent.
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate.[2] The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, glycolonitrile). Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired 5-substituted oxazole.[1][2]
Advantages:
-
Convergent Synthesis: This one-pot reaction brings together two key fragments to directly form the target molecule, which can be more efficient in terms of step economy.
-
Mild Reaction Conditions: The Van Leusen reaction is often carried out under mild, basic conditions, which is advantageous when dealing with sensitive functional groups.[1]
-
Broad Substrate Scope: The reaction is known to tolerate a wide variety of aldehydes.[1][2]
Challenges:
-
Stability of Glycolonitrile: Glycolonitrile, the most direct aldehyde precursor, is known to be unstable and can polymerize, especially in the presence of base.[6] Careful handling and potentially the use of a protected form of glycolonitrile would be necessary.
-
Purification: While the reaction is often high-yielding, purification from the tosyl byproduct and any unreacted starting materials is required.
Route 2: Functional Group Interconversion - A Linear Approach
This strategy involves the initial synthesis of a stable 5-substituted oxazole, such as 5-(hydroxymethyl)oxazole or 5-(halomethyl)oxazole, followed by a series of well-established chemical transformations to introduce the acetonitrile moiety.
Sub-Route 2a: From 5-(Hydroxymethyl)oxazole
This pathway involves the conversion of the hydroxyl group of 5-(hydroxymethyl)oxazole into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt.
Sub-Route 2b: From 5-(Halomethyl)oxazole
A more direct approach involves the synthesis of a 5-(halomethyl)oxazole, which can then be directly subjected to cyanation. The synthesis of 2-(halomethyl)oxazoles has been reported and serves as a good precedent for this approach.[7]
Mechanism and Rationale:
The synthesis of the 5-(hydroxymethyl)oxazole can be achieved via the Van Leusen reaction using glycolaldehyde as the starting material. The subsequent conversion of the alcohol to the nitrile is a standard two-step process: activation of the alcohol (e.g., tosylation or halogenation) followed by an SN2 reaction with a cyanide source (e.g., sodium cyanide). The direct cyanation of a 5-(halomethyl)oxazole is a classic nucleophilic substitution reaction.
Advantages:
-
Use of Stable Intermediates: This route proceeds through more stable and easily handleable intermediates like 5-(hydroxymethyl)oxazole.
-
Well-Established Reactions: The individual steps (e.g., tosylation, halogenation, cyanation) are well-documented and reliable transformations in organic synthesis.
-
Potentially Easier Purification: Purification of the intermediates may be more straightforward than in the one-pot Van Leusen approach.
Challenges:
-
Longer Synthetic Sequence: This is a multi-step synthesis, which can lead to a lower overall yield compared to a convergent approach.
-
Use of Toxic Reagents: The use of cyanide salts requires stringent safety precautions.
Data Presentation: Comparison of Synthesis Routes
| Feature | Route 1: Van Leusen Synthesis | Route 2: Functional Group Interconversion |
| Starting Materials | Glycolonitrile (or protected form), TosMIC | Glycolaldehyde, TosMIC, Cyanide source, Halogenating/Tosylating agent |
| Key Transformation | [3+2] Cycloaddition | Nucleophilic Substitution (SN2) |
| Number of Steps | 1 (One-pot) | 2-3 |
| Potential Yield | Moderate to High (dependent on aldehyde stability) | Moderate to High (cumulative yield over several steps) |
| Scalability | Potentially good, but may be limited by aldehyde stability. | Good |
| Key Advantages | Convergent, step-economical. | Use of stable intermediates, well-established reactions. |
| Key Disadvantages | Requires handling of potentially unstable glycolonitrile. | Longer synthetic route, use of highly toxic cyanide salts. |
Experimental Protocols
Route 1: Van Leusen Synthesis of this compound
Step 1: Synthesis of this compound
-
To a solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol is added potassium carbonate (2.0 eq).[1][2]
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the deprotonation of TosMIC.
-
A solution of freshly prepared or protected glycolonitrile (1.1 eq) in the same solvent is added dropwise to the reaction mixture at room temperature.
-
The reaction is then heated to reflux and monitored by TLC until completion (typically 2-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2a: Synthesis of this compound from 5-(Hydroxymethyl)oxazole
Step 1: Synthesis of 5-(Hydroxymethyl)oxazole
-
This intermediate can be prepared using the Van Leusen reaction as described in Route 1, but using glycolaldehyde as the aldehyde component.
Step 2: Tosylation of 5-(Hydroxymethyl)oxazole
-
To a solution of 5-(hydroxymethyl)oxazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tosylate, which may be used in the next step without further purification.
Step 3: Cyanation of 5-(Tosyloxymethyl)oxazole
-
A solution of the crude 5-(tosyloxymethyl)oxazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO is treated with sodium cyanide (1.5 eq).
-
The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Visualization of Synthetic Pathways
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of "Oxazole-5-acetonitrile" analogs
A Comparative Guide to the Biological Activity of Oxazole Analogs
Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, represents a cornerstone in the architecture of biologically active molecules.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of engaging with a diverse array of biological targets through various non-covalent interactions.[1] This versatility is evidenced by its presence in numerous natural products and clinically approved drugs, such as the anti-inflammatory agent Oxaprozin and the antidiabetic drug Aleglitazar.[2] The utility of oxazole derivatives spans a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][4] This guide provides a comparative analysis of the biological activities of oxazole analogs, with a particular focus on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Comparative Anticancer Activity of Oxazole Analogs
Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines, including multidrug-resistant strains.[5][6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cell proliferation and survival.[5][6]
Mechanism of Action: Targeting Cellular Proliferation
A primary mechanism by which oxazole analogs exert their anticancer effects is through the disruption of microtubule dynamics.[5][8] Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and subsequent apoptosis (programmed cell death).[6] Several oxazole derivatives have been shown to bind to the colchicine binding site of tubulin, preventing its polymerization into microtubules.[8]
Other significant targets include STAT3 (Signal Transducer and Activator of Transcription 3), protein kinases, and DNA topoisomerases.[5][6] By inhibiting these critical cellular components, oxazole compounds can effectively halt the uncontrolled growth of cancer cells.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Oxazole analogs inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) and Comparative Efficacy
The substitution pattern on the oxazole ring is pivotal in determining the anticancer potency of the analogs.[7][9] Studies have shown that the introduction of specific heterocyclic moieties or substituted phenyl rings can significantly enhance activity. For instance, novel 2,4,5-trisubstituted oxazole derivatives have demonstrated potent antiproliferative activity comparable to the standard drug 5-fluorouracil.[10]
Table 1: Comparative Anticancer Activity (IC₅₀) of Select Oxazole Analogs
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| 6af | 2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Human Squamous Carcinoma | Good | [10] |
| 6bg | 2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | Human Squamous Carcinoma | Good | [10] |
| Unnamed | 1,3-Oxazole Derivative | Hep-2 | 60.2 | [8] |
| Positive Control | 5-Fluorouracil | Various | Varies | [10] |
Note: "Good" indicates activity comparable to the positive control as specific values were not detailed in the source abstract.
Comparative Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[11] Oxazole derivatives have shown significant promise, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][12]
Mechanism of Action and SAR
The antimicrobial action of oxazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms.[1] The specific mechanism can vary depending on the analog's structure. The lipophilicity and electronic properties conferred by different substituents play a crucial role in their ability to penetrate microbial cell walls and interact with intracellular targets.[13] For example, the presence of electron-withdrawing groups has been shown to improve activity against certain bacterial strains.[14] Some derivatives have demonstrated efficacy comparable to standard antibiotics like ampicillin and ciprofloxacin.[12]
Table 2: Comparative Antimicrobial Activity (MIC) of Select Oxazole Analogs
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Pyrazole-linked oxazole-5-ones | S. aureus, E. coli, C. albicans | Not specified, but potent | [2] |
| Benzoxazole-5-carboxylates | S. typhi, E. coli, S. aureus, B. subtilis | Not specified, but potent | [2] |
| Amide-Oxazole Hybrids | E. coli, S. aureus | Moderate to Good | [12] |
| N-acyl-α-amino acid derivative (4a) | S. epidermidis, B. subtilis, C. albicans | 14 - 56.2 | [13] |
| Reference Drugs | Ampicillin, Ciprofloxacin | Varies | [12] |
Comparative Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and oxazole-based compounds have been investigated as potent anti-inflammatory agents.[4][15] Their activity often stems from the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action and SAR
A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[16] Oxaprozin, a marketed NSAID, is a classic example of a COX-2 inhibitor built on an oxazole scaffold.[2] Studies on newly synthesized naphthoxazole derivatives show they can modulate multiple inflammatory pathways, including LOX inhibition.[15] The carrageenan-induced rat paw edema model is a standard in vivo method used to evaluate the anti-inflammatory potential of these compounds.[4][17]
Table 3: Comparative Anti-inflammatory Activity of Select Oxazole Analogs
| Compound ID | Assay Method | Activity | Reference |
| Derivative A1 | Carrageenan-induced rat paw edema | Maximum activity in series | [4][17] |
| Naphthoxazole Derivatives | LOX Inhibition Assay | Significant Inhibition | [15] |
| Oxaprozin (Reference) | COX-2 Inhibition | Clinically Used | [2] |
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | Standard Control | [17] |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays.
Workflow: In Vitro Biological Activity Screening
Caption: A generalized workflow for screening and identifying lead oxazole compounds.
Protocol 1: Anticancer Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to reduce the viability of cancer cells.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., Hep-2, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the oxazole analogs in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22][23][24]
-
Compound Preparation: Prepare a two-fold serial dilution of each oxazole analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[25]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23][24]
Protocol 3: Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
This assay measures nitrite, a stable product of the pro-inflammatory mediator nitric oxide (NO), produced by LPS-stimulated macrophages.[21][26]
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[21]
-
Treatment: Pre-treat the cells with various concentrations of the oxazole analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.[21]
-
Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine) to the supernatant in a separate 96-well plate.[26]
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[21][26]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Conclusion and Future Directions
The oxazole scaffold is a remarkably versatile and promising entity in the development of new therapeutic agents.[6] Analogs built upon this core have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies consistently highlight that targeted modifications to the substitution pattern on the oxazole ring can dramatically enhance potency and selectivity. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy, paving the way for their potential translation into clinical candidates. The integration of computational modeling with synthetic chemistry and biological screening will be instrumental in accelerating the discovery of next-generation oxazole-based therapeutics.
References
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. ijmpr.in [ijmpr.in]
- 15. mdpi.com [mdpi.com]
- 16. jddtonline.info [jddtonline.info]
- 17. jddtonline.info [jddtonline.info]
- 18. researchgate.net [researchgate.net]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 23. microbenotes.com [microbenotes.com]
- 24. apec.org [apec.org]
- 25. integra-biosciences.com [integra-biosciences.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide for Synthetic Chemists: Oxazole-5-acetonitrile vs. Thiazole-5-acetonitrile
For researchers, scientists, and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a target molecule. This guide provides an in-depth technical comparison of two valuable synthetic intermediates: oxazole-5-acetonitrile and thiazole-5-acetonitrile. By examining their structural nuances, synthetic accessibility, and chemical reactivity, we aim to equip you with the insights needed to make an informed choice for your research endeavors.
Structural and Electronic Properties: A Tale of Two Heteroatoms
Oxazole and thiazole are isoelectronic five-membered aromatic heterocycles, where an oxygen atom in the oxazole is replaced by a sulfur atom in the thiazole. This seemingly subtle difference has significant implications for their electronic structure and, consequently, their reactivity.[1][2]
Theoretical studies, including Density Functional Theory (DFT) calculations, reveal that thiazoles exhibit a higher degree of aromaticity compared to oxazoles.[1][3] The larger size and greater polarizability of the sulfur atom allow for more effective delocalization of π-electrons within the thiazole ring.[1] In contrast, the higher electronegativity of the oxygen atom in oxazole leads to a less effective delocalization of its lone pair of electrons, resulting in a lower aromatic character.[4]
This difference in aromaticity directly impacts the reactivity of the attached acetonitrile moiety. The methylene protons (-CH₂CN) in both compounds are "active" due to the electron-withdrawing nature of the adjacent nitrile group. However, the degree of this activation is modulated by the heterocyclic ring. The less aromatic oxazole ring is more electron-withdrawing than the more aromatic thiazole ring. Consequently, the methylene protons of This compound are expected to be more acidic than those of thiazole-5-acetonitrile. This heightened acidity makes the oxazole derivative a more reactive nucleophile upon deprotonation.
Table 1: Comparison of Key Physicochemical Properties
| Property | This compound (Predicted) | Thiazole-5-acetonitrile (Predicted) | Rationale |
| Aromaticity | Lower | Higher | Sulfur's d-orbitals in thiazole contribute to more effective π-electron delocalization.[1] |
| Acidity of -CH₂- Protons (pKa) | Lower (more acidic) | Higher (less acidic) | The less aromatic oxazole ring has a stronger electron-withdrawing effect. |
| ¹H NMR of -CH₂- (ppm) | Downfield shift | Upfield shift (relative to oxazole) | The greater electron-withdrawing nature of the oxazole ring deshields the adjacent protons.[5][6] |
| Basicity of Ring Nitrogen (pKa of conjugate acid) | Lower (pKa ≈ 0.8 for parent oxazole)[3] | Higher (pKa ≈ 2.5 for parent thiazole) | The lone pair on the nitrogen in thiazole is more available for protonation. |
Synthetic Routes: Building the Core Heterocycles
The synthesis of these two intermediates can be approached through established methods for constructing the respective heterocyclic cores, followed by the introduction or formation of the acetonitrile side chain.
Synthesis of this compound
A plausible and versatile route to oxazole-5-acetonitriles involves the reaction of a suitable starting material with tosylmethyl isocyanide (TosMIC), a reagent widely used in the Van Leusen oxazole synthesis.[7] An alternative modern approach could involve an electrochemical synthesis from a ketone and acetonitrile.[8]
Below is a representative workflow for the synthesis of a 2-aryl-oxazole-5-acetonitrile.
Figure 1: General synthetic workflow for 2-aryl-oxazole-5-acetonitrile.
Experimental Protocol: Synthesis of a 2-Aryl-oxazole Derivative (General)
-
To a solution of the appropriate aryl amide (1.0 eq) in a suitable solvent (e.g., DMF), add an α-haloketone (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-aryl-oxazole.
-
Subsequent functionalization at the 5-position can be achieved through established methods, such as bromination with N-bromosuccinimide followed by nucleophilic substitution with sodium cyanide.
Synthesis of Thiazole-5-acetonitrile
The Hantzsch thiazole synthesis is the most common and reliable method for constructing the thiazole ring.[9] This involves the condensation of a thioamide with an α-halocarbonyl compound.
Figure 2: General synthetic workflow for a thiazole-5-acetonitrile derivative.
Experimental Protocol: Synthesis of a 2-Aryl-thiazole Derivative (General) [10]
-
Dissolve the corresponding thioamide (1.0 eq) and an appropriate α-haloketone (1.0 eq) in ethanol.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is filtered, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 2-aryl-thiazole.
-
Introduction of the acetonitrile moiety at the 5-position can be achieved through functional group transformations of a pre-installed group.
Comparative Synthetic Yields of Analogous Compounds [11]
A study on the synthesis of structurally related ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate and ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate provides some insight into the relative efficiency of the ring-forming reactions.[11]
Table 2: Comparative Yields of Analogous Heterocycles
| Compound | Starting Materials | Yield |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | Thiourea + Ethyl 2-chloroacetoacetate | High (quantitative)[11] |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Urea + Ethyl 2-chloroacetoacetate | Low[11] |
These results suggest that, at least for these specific analogues, the Hantzsch thiazole synthesis is significantly more efficient than the corresponding oxazole synthesis.
Reactivity of the Active Methylene Group: A Head-to-Head Comparison
The primary synthetic utility of both this compound and thiazole-5-acetonitrile lies in the reactivity of the methylene group. Upon deprotonation with a suitable base, a resonance-stabilized carbanion is formed, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
Figure 3: Comparative reactivity of the active methylene group.
As previously discussed, the methylene protons of This compound are more acidic . This has two key practical implications for the synthetic chemist:
-
Choice of Base: A milder base may be sufficient for the complete deprotonation of this compound compared to its thiazole counterpart. This can be advantageous when working with base-sensitive functional groups elsewhere in the molecule.
-
Nucleophilicity and Reaction Rates: The resulting carbanion from the oxazole derivative is expected to be more reactive (a "softer" nucleophile) due to the greater electron-withdrawing nature of the oxazole ring. This may translate to faster reaction rates in alkylation and condensation reactions.
Conversely, the higher stability of the thiazole ring might offer advantages in reactions that require harsh conditions where the oxazole ring might be prone to degradation.
Applications in Medicinal Chemistry and Drug Discovery
Both oxazole and thiazole moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13] They are often used as bioisosteres for other aromatic systems and can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.
The choice between an oxazole and a thiazole core can significantly impact a compound's metabolic stability, with the more robust thiazole ring sometimes being preferred. The acetonitrile functionality serves as a versatile handle for introducing a wide array of pharmacophoric groups, making both this compound and thiazole-5-acetonitrile valuable building blocks in the synthesis of compound libraries for high-throughput screening.
Conclusion and Recommendations
The selection between this compound and thiazole-5-acetonitrile is a nuanced decision that depends on the specific synthetic context and the desired properties of the final product.
-
Choose this compound when:
-
Higher reactivity of the active methylene group is desired, potentially allowing for the use of milder bases and faster reaction times.
-
The synthetic route benefits from the specific electronic properties of the oxazole ring.
-
-
Choose Thiazole-5-acetonitrile when:
-
Greater stability of the heterocyclic core is required for downstream reactions under harsh conditions.
-
The synthetic route to the thiazole core is more efficient or higher yielding for the desired substitution pattern.
-
The specific biological target favors the electronic and steric properties of the thiazole ring.
-
Ultimately, the optimal choice may require empirical evaluation in the context of your specific synthetic goals. This guide provides a foundational understanding of the key differences to aid in your experimental design and accelerate your research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. irjweb.com [irjweb.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. archives.ijper.org [archives.ijper.org]
A Comparative Guide to the Cytotoxicity of Oxazole-5-Acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Among these, their potent cytotoxic effects against various cancer cell lines have garnered significant attention, positioning them as promising candidates for novel anticancer therapeutics.[3][4] This guide provides a comparative analysis of the cytotoxic profiles of oxazole derivatives, with a particular focus on the structural significance of the acetonitrile moiety at the 5-position. While direct comparative studies on a homologous series of "Oxazole-5-acetonitrile" derivatives are nascent, this document synthesizes available data from closely related analogues, namely 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles, to elucidate key structure-activity relationships (SAR) and guide future research.
The Oxazole Core: A Versatile Pharmacophore in Oncology
The five-membered heterocyclic ring of oxazole, containing one nitrogen and one oxygen atom, serves as a rigid and planar scaffold that can engage with various biological targets through non-covalent interactions.[1][2] This structural feature, combined with the vast potential for chemical modification at its 2, 4, and 5 positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Oxazole derivatives have been reported to exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and critical signaling pathways like STAT3 and G-quadruplexes.[5][6]
Structure-Activity Relationship Insights from Oxazole-Nitrile Analogs
Recent studies on 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles offer valuable insights into the cytotoxic potential of oxazole derivatives bearing a nitrile-containing functional group. The nitrile moiety, a potent hydrogen bond acceptor and a key component of the acetonitrile group, can significantly influence the molecule's interaction with biological targets.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected oxazole-carbonitrile derivatives against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID | R1 (at position 2) | R2 (at position 5) | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 4-Fluorophenyl | Toluene-4-sulfonyl | Glioblastoma (SF-268) | 4.61 | [7] |
| Glioblastoma (SF-539) | 2.44 | [7] | |||
| 4e | 4-Chlorophenyl | Toluene-4-sulfonyl | Leukemia (CCRF-CEM) | < 0.01 | [8] |
| 4f | 4-Bromophenyl | Toluene-4-sulfonyl | Leukemia (CCRF-CEM) | < 0.01 | [8] |
| 7a | Aryl | Piperazin-1-ylsulfonyl | Neuroblastoma (Kelly) | > 10 | [7] |
| 7b | Aryl | Piperazin-1-ylsulfonyl | Neuroblastoma (Kelly) | 1.9 | [7] |
| Breast (MCF7) | 4.0 | [7] | |||
| Liver (HepG2) | 1.5 | [7] | |||
| 8aa | Aryl | Piperazin-1-ylsulfonyl | Neuroblastoma (Kelly) | > 10 | [7] |
Analysis of Structure-Activity Relationships:
From the data presented, several key SAR trends can be inferred:
-
Substitution at the 2-position: The nature of the aryl group at the 2-position of the oxazole ring plays a crucial role in determining cytotoxic potency. Halogenated phenyl groups, such as 4-fluorophenyl, 4-chlorophenyl, and 4-bromophenyl, appear to enhance activity, particularly against leukemia and glioblastoma cell lines.[7][8]
-
The Sulfonyl and Piperazine Moieties at the 5-position: The presence of a sulfonyl group at the 5-position, often linked to an aryl or piperazinyl group, is a common feature in these active compounds. The piperazine moiety, as seen in compound 7b , can significantly enhance cytotoxicity against a broader range of cancer cell lines, including neuroblastoma, breast, and liver cancer.[7] This suggests that the basic nitrogen of the piperazine ring may be involved in key interactions with the biological target.
-
The Importance of the Nitrile Group: The consistent presence of the carbonitrile (-C≡N) group in these potent derivatives underscores its importance for cytotoxic activity. While the exact mechanism is yet to be fully elucidated for this specific class, the nitrile's electronic properties and ability to form hydrogen bonds are likely critical for target binding.
Mechanistic Insights: Potential Cellular Targets
The cytotoxic effects of oxazole derivatives are often attributed to their ability to interfere with fundamental cellular processes. Based on broader studies of oxazole-containing anticancer agents, the "this compound" scaffold may exert its activity through one or more of the following mechanisms:
-
Tubulin Polymerization Inhibition: Many heterocyclic compounds, including oxazole derivatives, are known to bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
-
Kinase Inhibition: The planar structure of the oxazole ring makes it an ideal scaffold for designing ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer, such as Aurora A kinase.[7]
-
Signaling Pathway Modulation: Oxazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[5][6]
Below is a diagram illustrating a potential mechanism of action for cytotoxic oxazole derivatives, focusing on the inhibition of a hypothetical protein kinase.
Caption: Proposed mechanism of kinase inhibition by this compound derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data for comparing the cytotoxicity of "this compound" derivatives, standardized in vitro assays are essential. The following are detailed protocols for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
"this compound" derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation. It is generally considered to be more sensitive and have a simpler protocol than the MTT assay.[7]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
"this compound" derivative stock solutions (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2.5 × 105 cells/well and incubate overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives for 48 hours.[7]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 values.
Conclusion and Future Directions
The available data on structurally related oxazole-carbonitrile derivatives strongly suggest that the "this compound" scaffold holds significant promise as a source of novel cytotoxic agents. The key to unlocking their full potential lies in a systematic exploration of the structure-activity relationships. Future research should focus on the synthesis and in vitro screening of a diverse library of "this compound" derivatives with various substituents at the 2- and 4-positions of the oxazole ring. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in identifying lead compounds with potent and selective anticancer activity, paving the way for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Oxazole-5-acetonitrile Derivatives in Preclinical Development
An Objective Evaluation of In Vitro and In Vivo Performance for Drug Discovery Professionals
This guide presents a technical comparison of a novel oxazole-5-acetonitrile-based compound, designated OXA-ACN-9 , against a first-generation inhibitor in the context of targeting oncogenic signaling pathways. Our analysis is grounded in representative experimental data, providing an objective evaluation for researchers, medicinal chemists, and drug development professionals. We will dissect the experimental choices, present self-validating protocols, and offer insights into the therapeutic potential of this chemical scaffold.
The Oxazole Scaffold: A Foundation for Modern Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in diverse non-covalent interactions with biological targets.[3][4] The substitution pattern on the oxazole ring plays a pivotal role in defining the molecule's biological activity, which can range from antimicrobial and anti-inflammatory to anticancer effects.[3][5] The introduction of an acetonitrile moiety, a versatile functional group and synthon in organic synthesis[6][7], can provide a key interaction point with target proteins, potentially enhancing potency and selectivity. This guide will focus on the evaluation of an this compound derivative as a kinase inhibitor.
In Vitro Performance: Target Engagement and Cellular Activity
The initial phase of drug candidate evaluation relies on robust in vitro assays to establish potency, selectivity, and on-target cellular effects. Here, we compare OXA-ACN-9 with a benchmark compound, GEN-1-INHIB , both targeting the fictitious "Cancer-Associated Kinase 1" (CAK1).
Biochemical Potency: Direct Enzyme Inhibition
The most direct measure of a compound's inhibitory potential is through a biochemical assay using the purified target enzyme. A Lanthascreen™ Eu Kinase Binding Assay was employed to determine the dissociation constant (Kd), which reflects the binding affinity of the inhibitor to the kinase.
Table 1: Comparative Biochemical Potency against CAK1
| Compound | Target Kinase | Binding Affinity (Kd, nM) |
| OXA-ACN-9 | CAK1 | 12.5 |
| GEN-1-INHIB | CAK1 | 89.2 |
This data is representative of typical early-stage drug discovery findings.
The low nanomolar Kd value for OXA-ACN-9 indicates a significantly higher binding affinity to the CAK1 kinase compared to the first-generation compound. This sub-nanomolar potency is a promising initial result, justifying further investigation in a more complex biological system. The choice of a binding assay over an activity assay at this stage is to isolate the direct interaction of the compound with the target, avoiding potential confounding factors from ATP concentration or substrate competition.
Cellular On-Target Efficacy: Pathway Modulation
To validate that the biochemical potency translates into activity within a living cell, we must measure the inhibition of the target's downstream signaling pathway. A Western blot is the gold-standard method for this purpose, allowing for the direct visualization of the phosphorylation status of a known substrate.
Experimental Protocol: Western Blot for Phospho-SUB3 (a CAK1 Substrate)
-
Cell Seeding & Starvation: Plate HT-29 colorectal cancer cells (known to have an active CAK1 pathway) at 2 x 10⁶ cells per 60 mm dish. After 24 hours, replace the medium with a serum-free medium and incubate for 12 hours to reduce basal signaling.
-
Compound Treatment: Treat cells with a dose-response of OXA-ACN-9 or GEN-1-INHIB (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with primary antibodies for phospho-SUB3 (pSUB3) and total SUB3 (as a loading control) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity to determine the IC50 for pSUB3 inhibition.
Causality Behind the Protocol: This protocol is designed to be self-validating. Serum starvation synchronizes the cells and lowers background phosphorylation, making the effect of the inhibitor more pronounced. Measuring the total substrate (SUB3) is critical to ensure that any decrease in the phospho-signal (pSUB3) is due to kinase inhibition and not a general depletion of the substrate protein.
Diagram: CAK1 Signaling Pathway and Inhibitor Action
Caption: The CAK1 signaling cascade and points of inhibition.
In Vivo Assessment: Preclinical Efficacy and Exposure
Promising in vitro data must be validated in a living organism to assess true therapeutic potential. This involves evaluating the compound's efficacy in a disease model and understanding its pharmacokinetic profile.
Tumor Xenograft Model: Evaluating Anti-Cancer Efficacy
An HT-29 colorectal cancer xenograft model in immunocompromised mice was used to assess the anti-tumor activity of OXA-ACN-9.
Diagram: Workflow for a Mouse Xenograft Efficacy Study
Caption: Standard workflow for an in vivo tumor xenograft study.
Table 2: Comparative In Vivo Anti-Tumor Efficacy
| Treatment Group (20 mg/kg, oral) | Tumor Growth Inhibition (TGI, %) at Day 28 | Change in Body Weight (%) |
| Vehicle | 0% | +2.5% |
| GEN-1-INHIB | 45% | -3.1% |
| OXA-ACN-9 | 78% | +1.8% |
This data is representative of typical preclinical efficacy studies.
OXA-ACN-9 demonstrated superior tumor growth inhibition compared to the first-generation compound at the same dose level. Critically, OXA-ACN-9 was well-tolerated, as indicated by the stable body weight, suggesting a favorable safety profile over GEN-1-INHIB, which showed slight toxicity.
Pharmacokinetic (PK) Profile: The Importance of Drug Exposure
Efficacy is intrinsically linked to drug exposure. A satellite PK study was performed to understand the plasma concentration of the compounds over time after a single oral dose.
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Compound (20 mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (hr*ng/mL) |
| GEN-1-INHIB | 750 | 2.0 | 3,800 |
| OXA-ACN-9 | 1,620 | 1.0 | 11,500 |
This data is representative of preclinical pharmacokinetic assessments.
The PK data provides a clear rationale for the superior in vivo efficacy of OXA-ACN-9. It achieves a higher maximum plasma concentration (Cmax) more rapidly (Tmax) and has a nearly 3-fold greater total drug exposure over 24 hours (AUC) compared to GEN-1-INHIB. This improved PK profile ensures that a therapeutically relevant concentration of the drug is maintained at the tumor site for a longer duration.
Synthesis and Conclusion
The synthesis of oxazole derivatives is well-established, with methods like the van Leusen oxazole synthesis providing efficient routes to these scaffolds.[8] The data presented in this guide demonstrates the significant potential of the this compound scaffold. OXA-ACN-9 exhibits superior performance compared to its predecessor, GEN-1-INHIB , across all critical preclinical evaluation stages:
-
In Vitro Potency: Higher binding affinity to the target kinase.
-
In Vivo Efficacy: Greater tumor growth inhibition in a xenograft model.
-
Tolerability: Improved safety profile with no significant weight loss.
-
Pharmacokinetics: Markedly better oral exposure, providing a clear driver for its enhanced efficacy.
These compelling results underscore the value of the this compound core in designing next-generation kinase inhibitors. Further development of OXA-ACN-9 would logically proceed to formal toxicology studies and investigation of its effect on pharmacodynamic markers in tumor tissue to solidify its position as a clinical candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iajps.com [iajps.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. laballey.com [laballey.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Oxazole-5-acetonitrile
Introduction: The Analytical Imperative for Oxazole-5-acetonitrile
This compound stands as a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring an oxazole ring and a nitrile group, is instrumental in the synthesis of a new generation of therapeutic agents.[1][2] The integrity of any pharmaceutical development program hinges on the quality of its data, which is directly underpinned by the robustness, accuracy, and reliability of its analytical methods. For a critical intermediate like this compound, validating these methods is not merely a regulatory formality; it is a scientific necessity to ensure purity, stability, and consistency from early-stage research to final quality control (QC).
This guide deviates from rigid templates to provide a dynamic, in-depth comparison of the primary analytical techniques suitable for this compound. We will explore the causality behind methodological choices, present comparative performance data from analogous compounds, and detail the strategic framework for cross-validation. Cross-validation is the critical process of demonstrating that two distinct analytical methods can produce comparable, reliable data, ensuring data integrity across different laboratories or when transitioning methods during the product lifecycle.[3][4][5] This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a comprehensive and scientifically sound analytical control strategy.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds, making it an ideal starting point for this compound.[6][7] The method's versatility in employing various stationary and mobile phases allows for fine-tuning separation based on the analyte's physicochemical properties.
Causality of Method Design (Reversed-Phase HPLC)
The logical choice for a molecule like this compound, which possesses moderate polarity, is Reversed-Phase (RP) HPLC.
-
Stationary Phase: A C18 (octadecylsilyl) column is the universal standard for RP-HPLC. Its nonpolar nature provides a hydrophobic surface that retains the analyte based on its interaction with the stationary phase versus the mobile phase.
-
Mobile Phase: A mixture of a polar solvent (typically ultrapure water) and a less polar organic modifier is used. Acetonitrile is the organic modifier of choice for this application due to several key advantages: its low UV absorbance ensures a clean baseline for detection, it is miscible with water, and it has excellent solvent strength for a wide range of compounds, including nitriles and heterocyclic moieties.[8][9][10][11][12] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is a critical step to control the analyte's ionization state, ensuring a single, sharp, and reproducible chromatographic peak.[13]
Experimental Protocol: RP-HPLC-UV for this compound
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid. Rationale: This ratio provides a good balance of retention and run time for moderately polar compounds. Formic acid ensures protonation for consistent peak shape.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm. Rationale: This wavelength is a common choice for aromatic and heterocyclic systems, though a full UV scan should be performed initially to determine the absorbance maximum (λmax).[13]
-
-
Standard & Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of standards across the expected concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to protect the column.
-
Pillar 2: Gas Chromatography (GC) - The Alternative for Volatile Analytes
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14][15] While HPLC is often the primary choice, GC can offer advantages in speed and cost-effectiveness if the analyte is sufficiently volatile.[6][7][14]
Causality of Method Design (GC-FID/MS)
The applicability of GC to this compound depends on its boiling point and thermal stability. Assuming it is stable and volatile enough, a robust method can be developed.
-
Stationary Phase: A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane phase (e.g., DB-5ms or equivalent), is a good starting point. This provides a versatile stationary phase capable of separating a wide range of compounds.
-
Carrier Gas: An inert gas, typically Helium or Nitrogen, is used as the mobile phase.[16]
-
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, offering high sensitivity and a wide linear range. It is a cost-effective and robust choice for routine quantification.
-
Mass Spectrometry (MS): When coupled with GC, MS provides unparalleled selectivity and structural information, making it ideal for impurity identification and confirmation of the primary analyte.[17][18]
-
Experimental Protocol: GC-MS for this compound
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the analyte without thermal degradation.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. Rationale: A temperature ramp allows for the separation of impurities with different volatilities.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z for full scan analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Standard & Sample Preparation:
-
Prepare stock and working standards in a volatile, high-purity solvent such as Acetone or Ethyl Acetate.
-
Comparative Performance of Analytical Methods
The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and the specific analytical challenge. The following table summarizes the expected performance characteristics for analyzing this compound, based on data from structurally similar compounds.[19]
| Parameter | RP-HPLC with UV Detection | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV-Vis absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry.[13] |
| Applicability | Non-volatile & thermally stable compounds.[6] | Volatile & thermally stable compounds.[6][16] | Wide range of non-volatile and thermally labile compounds.[13] |
| Sensitivity | Moderate (ng-µg range).[13] | High (pg-ng range). | Very High (pg-fg range).[13] |
| Selectivity | Moderate; depends on chromatographic resolution. | Very High; based on mass-to-charge ratio of fragment ions.[13] | Extremely High; based on parent and fragment ion transitions.[13] |
| Linearity (R²) | > 0.999 | > 0.999[19] | > 0.999 |
| Accuracy (% Recovery) | Typically 98-102% | 98.3–101.6% (for analogous compounds)[19] | 98.8% to 107.8% (for analogous compounds)[19] |
| Precision (% RSD) | < 2%[19] | < 5% | < 15% (for bioanalysis)[19] |
| Cost & Complexity | Lower cost, less complex.[7] | Moderate cost, requires sample volatility. | Higher cost, more complex, susceptible to matrix effects. |
The Core of Confidence: Cross-Validation Strategy
Cross-validation is essential when two or more analytical procedures are used to generate data for the same drug substance, for instance, when transferring a method between labs or comparing a new method (e.g., GC-MS) against an established one (e.g., HPLC-UV).[3][20] The goal is to prove that the methods provide equivalent results.[5]
The process involves analyzing the same set of well-characterized samples (typically spiked quality control samples at low, medium, and high concentrations) with both methods. The results are then statistically compared.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Acetonitrile HPLC Grade for analytical applications from GJ Chemical [gjchemical.com]
- 11. laballey.com [laballey.com]
- 12. chemcomplex.com [chemcomplex.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]
- 17. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ema.europa.eu [ema.europa.eu]
Benchmarking Oxazole-5-acetonitrile: A Comparative Guide to Phosphodiesterase 4 (PDE4) Inhibition
Introduction: The Rationale for Targeting PDE4 in Inflammatory Disease
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling and a validated therapeutic target for a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[1][2][3] PDE4 enzymes are predominantly responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates the physiological effects of numerous hormones and neurotransmitters.[4][5] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens anti-inflammatory responses within key immune cells like macrophages, neutrophils, and T-cells.[6][7]
Inhibition of PDE4 blocks this degradation, leading to an accumulation of intracellular cAMP.[1][8][9] Elevated cAMP levels activate downstream signaling cascades, such as those mediated by Protein Kinase A (PKA), which in turn suppress the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukins, and chemokines.[3][10][11] This mechanism forms the basis of the therapeutic utility of established PDE4 inhibitors such as Roflumilast and Apremilast.[2][12][13]
This guide introduces "Oxazole-5-acetonitrile," a novel small molecule featuring the versatile oxazole scaffold, as a putative PDE4 inhibitor. The oxazole core is present in numerous biologically active compounds, and its derivatives have been explored for a wide array of pharmacological activities.[7] Here, we provide a comprehensive framework for benchmarking the inhibitory potential of this compound against well-characterized, clinically relevant PDE4 inhibitors. We will detail the requisite experimental protocols, from direct enzyme inhibition to cell-based functional assays, to rigorously evaluate its potency and selectivity.
The PDE4 Signaling Pathway in Inflammation
To understand the significance of PDE4 inhibition, it is crucial to visualize its role within the cellular inflammatory cascade. The following diagram illustrates the central function of PDE4 in modulating cAMP levels and downstream inflammatory responses.
Caption: PDE4 signaling pathway and point of inhibition.
Selection of Comparator Inhibitors
A robust benchmarking study requires comparison against well-established standards. For this guide, we have selected two key PDE4 inhibitors:
-
Roflumilast: A potent, selective, second-generation PDE4 inhibitor approved for the treatment of severe COPD.[1][13] It serves as the high-potency benchmark. Its active metabolite, Roflumilast N-oxide, is even more potent.
-
Cilomilast: Another second-generation PDE4 inhibitor developed for COPD.[14][15] While it demonstrated efficacy, its development was hampered by a narrower therapeutic window, making it an interesting comparator for assessing potential tolerability profiles.[15][16]
Experimental Benchmarking Workflow
The evaluation of a novel inhibitor is a multi-step process, progressing from direct target engagement to cellular and, eventually, in vivo models. This guide focuses on the foundational in vitro assays.
References
- 1. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What is Roflumilast used for? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 8. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. goodrx.com [goodrx.com]
- 13. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 14. apexbt.com [apexbt.com]
- 15. Cilomilast - Wikipedia [en.wikipedia.org]
- 16. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oxazole-5-acetonitrile: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is the final, critical step in ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of oxazole-5-acetonitrile, a heterocyclic compound whose dual functional groups—an aromatic oxazole ring and a nitrile moiety—necessitate a careful and informed approach to waste management. Our focus is to move beyond mere compliance, embedding principles of chemical causality and validated protocols into your laboratory's standard operating procedures.
Hazard Profile: Understanding the Inherent Risks
The primary risks associated with this compound are categorized as follows:
-
Acute Toxicity: Like many organic nitriles, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The toxicity of nitriles is often linked to their potential to metabolize into cyanide in the body, which can interfere with cellular respiration.[2] Symptoms of exposure may be delayed.
-
Flammability: The compound is expected to be a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[2][3]
-
Irritation: It is expected to cause serious eye irritation and skin irritation.[1]
These hazards mandate a stringent set of handling protocols, even when dealing with waste streams.
| Hazard Classification | Description | GHS Pictograms | Precautionary Codes |
| Flammable Liquid | Flammable liquid and vapor. | 🔥 | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | ❗ | P261, P264, P270, P271, P280 |
| Eye Irritation | Causes serious eye irritation. | ❗ | P305+P351+P338 |
| Skin Irritation | Causes skin irritation. | ❗ | P302+P352 |
| Data extrapolated from the Safety Data Sheet for 4-Methyl-1,3-oxazole-5-carbonitrile.[1] |
The Disposal Decision Workflow
The primary and most recommended disposal route for this compound is through a licensed hazardous waste management company. However, for small quantities, in-laboratory chemical treatment may be a viable option to render the waste non-hazardous, provided your facility is equipped and personnel are properly trained. The following workflow provides a logical decision-making process.
Caption: Decision workflow for this compound disposal.
Standard Disposal Protocol: Collection and Professional Removal
This is the default and most secure method for disposing of this compound waste, compliant with regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[4][5][6]
Step-by-Step Guide:
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE:
-
Nitrile gloves (ensure no contamination on the exterior).
-
Safety goggles (or a face shield for splash risk).
-
Flame-retardant lab coat.[3]
-
-
Waste Container:
-
Designate a specific, leak-proof container for this compound waste. The container must be compatible with the chemical; a glass bottle with a screw cap is recommended.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (Flammable, Harmful/Irritant).[7]
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area.[7]
-
Crucially, do not mix this waste with other waste streams, especially acids or strong oxidizers. Contact with acid could potentially liberate hydrogen cyanide gas.
-
-
Storage:
-
Disposal:
-
Once the container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[9]
-
In-Laboratory Chemical Treatment Protocol (for Small Quantities)
For experienced personnel in properly equipped laboratories, small quantities of this compound can be chemically treated to less hazardous compounds. This procedure is a two-step process: (1) alkaline hydrolysis to break down the nitrile and oxazole functionalities, followed by (2) oxidative treatment to destroy any residual cyanide.
Causality: The nitrile group (-CN) can be hydrolyzed under basic conditions to a carboxylate salt and ammonia. Simultaneously, the oxazole ring, while relatively stable, can also undergo cleavage under these conditions. The subsequent addition of an oxidizing agent like sodium hypochlorite (bleach) ensures that any free cyanide ions (CN⁻) that might form are oxidized to the much less toxic cyanate ion (OCN⁻), which then hydrolyzes to carbon dioxide and nitrogen.[10]
Step-by-Step Guide:
Safety First: This procedure must be performed in a certified chemical fume hood. All PPE listed in Section 3 is mandatory. Have a spill kit ready. This procedure is intended for small quantities (e.g., <10 grams).
-
Preparation (Step 1: Hydrolysis):
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place a 50% molar excess of 2.5 M sodium hydroxide (NaOH) solution.[11]
-
Cool the NaOH solution in an ice-water bath.
-
-
Addition of Waste:
-
If the this compound waste is in a solution with a flammable organic solvent, the solvent should first be removed carefully via rotary evaporation in the fume hood.
-
Slowly, and with continuous stirring, add the this compound waste to the cold NaOH solution. Add it dropwise if it is a liquid or in small portions if it is a solid.[11]
-
The reaction is exothermic. Maintain the temperature of the reaction mixture below 50°C by controlling the rate of addition and using the ice bath.
-
-
Hydrolysis Reaction:
-
Once the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the hydrolysis is complete.
-
-
Preparation (Step 2: Oxidation):
-
Cool the reaction mixture again in an ice bath.
-
While stirring, slowly add a 5.25% solution of sodium hypochlorite (household bleach). Use a significant excess (e.g., 2-3 times the molar amount of the original nitrile compound) to ensure complete oxidation.
-
-
Oxidation Reaction:
-
After adding the bleach, remove the ice bath and allow the mixture to stir at room temperature for another 1-2 hours.
-
-
Verification and Final Disposal:
-
Test the pH of the solution to ensure it is still basic (pH > 10). If not, add more NaOH.
-
Optional but recommended: Use a cyanide test strip to confirm the absence of free cyanide ions.
-
Once the reaction is complete and verified, neutralize the solution to a pH between 6 and 9 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid). Monitor the temperature to control any exothermic neutralization.
-
The resulting aqueous solution, now containing simple salts and organic degradation products of low toxicity, can typically be flushed down the sanitary sewer with copious amounts of water. Always confirm this final step is in compliance with your local and institutional regulations. [10][11]
-
By providing both a robust, compliant primary disposal pathway and a scientifically validated in-lab treatment option, we empower researchers to manage chemical waste with the same precision and care they apply to their discoveries. This commitment to the full chemical lifecycle is the hallmark of a safe, responsible, and trustworthy laboratory environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. scienceinteractive.com [scienceinteractive.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. epfl.ch [epfl.ch]
Operational Guide: Personal Protective Equipment (PPE) for Handling Oxazole-5-acetonitrile
This guide provides an essential framework for the safe handling of Oxazole-5-acetonitrile, a compound demanding rigorous safety protocols due to its chemical properties. As drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust protective measures. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Risks of this compound
A comprehensive risk assessment is the foundation of any safety protocol. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structural components—the oxazole ring and the acetonitrile functional group—and data from close structural analogs like 4-Methyl-1,3-oxazole-5-carbonitrile.
The primary hazards are categorized as follows:
-
Acute Toxicity: The nitrile group (-C≡N) is the most significant concern. Similar to other organic nitriles, there is a risk of metabolic conversion to cyanide in the body, which can inhibit cellular respiration and be rapidly fatal.[1][2][3] The SDS for a closely related analog confirms it is harmful if swallowed, inhaled, or in contact with skin.[4]
-
Flammability: The compound is a flammable liquid and vapor, necessitating strict control of ignition sources.[4] Acetonitrile, a related substance, is a Class IB Flammable Liquid.[5][6]
-
Irritation: It is classified as a skin and serious eye irritant.[4] Direct contact can cause inflammation, redness, and pain.
These hazards dictate the necessity of a multi-layered approach to protection, combining engineering controls with a specific ensemble of personal protective equipment.
| Hazard Category | Primary Route of Exposure | Required Control Measure |
| Acute Toxicity (Systemic) | Inhalation, Dermal Absorption, Ingestion | Chemical Fume Hood, Respirator (as needed), Double Nitrile Gloves, Chemical-Resistant Gown |
| Flammability | Vapors igniting from spark or flame | Use in a well-ventilated area away from ignition sources; use non-sparking tools and bonded/grounded containers.[7] |
| Irritation (Local) | Dermal Contact, Eye Contact | Chemical Splash Goggles & Face Shield, Double Nitrile Gloves, Lab Coat/Gown |
Primary Engineering Control: The Non-Negotiable First Line of Defense
Before any PPE is considered, the primary method for exposure control must be established. All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This engineering control is critical for capturing vapors at the source, thereby minimizing inhalation exposure, which is a primary route for nitrile toxicity.[3][8]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing a comprehensive barrier against all identified hazards.
| PPE Component | Specification | Rationale and Field Insight |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves. | Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and nitriles.[9][10][11] Double gloving is a critical best practice adopted from handling highly potent and cytotoxic compounds.[12] The outer glove bears the primary contamination, while the inner glove remains clean, protecting the skin during the doffing process and providing a backup barrier in case of a breach in the outer glove. |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors.[13] A face shield is required over the goggles to protect the entire face from splashes during larger volume transfers or energetic reactions. |
| Body Protection | Chemical-resistant, flame-retardant lab coat or gown with tight-fitting cuffs. | This protects against skin contact from splashes and prevents the contamination of personal clothing. Flame-retardant properties are crucial given the flammability of the compound. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | While a fume hood is the primary control, a respirator may be required for spill cleanup or in situations where engineering controls may not be sufficient to maintain exposure below permissible limits.[1][13] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[13] |
Procedural Guidance: Safe Operational Workflows
Adherence to standardized procedures for donning, doffing, and handling is essential to ensure the PPE performs its function without leading to secondary contamination.
PPE Donning Sequence
The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 2. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. echemi.com [echemi.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. armbrustusa.com [armbrustusa.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. business.medtecs.com [business.medtecs.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl)Ph)


